Aminopentamide
Description
See also: Aminopentamide Sulfate (has salt form).
Structure
3D Structure
Properties
IUPAC Name |
4-(dimethylamino)-2,2-diphenylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3,(H2,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARHAGIVSFTMIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35144-63-9 (unspecified sulfate) | |
| Record name | Dimevamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2057605 | |
| Record name | Aminopentamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60-46-8, 5985-88-6, 6078-64-4 | |
| Record name | Aminopentamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimevamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminopentamide, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005985886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminopentamide, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006078644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminopentamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15597 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aminopentamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimevamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOPENTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP1B47L61M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMINOPENTAMIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661TMO8UM4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMINOPENTAMIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI3DVH9WMI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Aminopentamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopentamide is a synthetic anticholinergic agent utilized primarily in veterinary medicine for its antispasmodic and antiemetic properties.[1][2][3] This technical guide provides a detailed examination of the core mechanism of action of this compound, focusing on its interaction with muscarinic acetylcholine receptors (mAChRs). While specific quantitative binding and pharmacokinetic data for this compound are not extensively available in publicly accessible literature, this guide synthesizes the known pharmacology of this compound with the broader understanding of non-selective muscarinic antagonists to present a comprehensive overview for research and drug development professionals. This document outlines its primary pharmacology, presumed receptor interactions, and downstream signaling pathways, and provides detailed experimental protocols for the evaluation of similar compounds.
Introduction
This compound is a synthetic anticholinergic compound that functions as a non-selective muscarinic receptor antagonist.[1] Its primary therapeutic effects are centered on the gastrointestinal (GI) tract, where it reduces smooth muscle tone and motility, decreases gastric acid secretion, and lowers gastric acidity.[1][2] These actions make it effective in treating conditions such as vomiting, diarrhea, and visceral spasms in canine and feline patients.[1][2][3] Compared to atropine, a naturally occurring belladonna alkaloid and a well-known muscarinic antagonist, this compound is reported to have a stronger and more prolonged suppressive effect on colonic contraction amplitude and tone, with fewer systemic side effects like mydriasis (dilation of the pupil) and excessive salivary inhibition.[1] this compound has approximately half the potency of atropine.[1]
Core Mechanism of Action: Muscarinic Receptor Antagonism
The fundamental mechanism of action of this compound is the competitive antagonism of acetylcholine (ACh) at muscarinic receptors. Acetylcholine is the primary neurotransmitter of the parasympathetic nervous system, which governs "rest-and-digest" functions. By blocking the binding of ACh to its muscarinic receptors, this compound effectively inhibits parasympathetic nerve stimulation of target organs, most notably the smooth muscle of the GI tract.
Muscarinic Receptor Subtypes
There are five known subtypes of muscarinic receptors (M1, M2, M3, M4, and M5), all of which are G protein-coupled receptors (GPCRs). These subtypes are differentially distributed throughout the body and couple to different G proteins, leading to varied physiological responses. As a non-selective antagonist, this compound is presumed to bind to all muscarinic receptor subtypes, though its therapeutic effects in the GI tract are primarily mediated through the blockade of M1 and M3 receptors.
| Receptor Subtype | Primary Location(s) in the GI Tract | G-Protein Coupling | Primary Signaling Pathway | Physiological Effect upon Agonist Binding |
| M1 | Gastric parietal cells, enteric neurons | Gq/11 | Phospholipase C activation → IP3 & DAG increase → Ca2+ mobilization | Gastric acid secretion, neurotransmission |
| M2 | Smooth muscle cells, presynaptic nerve terminals | Gi/o | Adenylyl cyclase inhibition → cAMP decrease | Smooth muscle contraction (indirect), inhibition of ACh release |
| M3 | Smooth muscle cells, secretory glands | Gq/11 | Phospholipase C activation → IP3 & DAG increase → Ca2+ mobilization | Smooth muscle contraction, glandular secretion |
| M4 | Enteric neurons | Gi/o | Adenylyl cyclase inhibition → cAMP decrease | Inhibition of neurotransmitter release |
| M5 | Unknown in GI tract | Gq/11 | Phospholipase C activation → IP3 & DAG increase → Ca2+ mobilization | Not well characterized in the GI tract |
Signaling Pathways
The antagonistic action of this compound at muscarinic receptors disrupts the normal signaling cascades initiated by acetylcholine. The primary pathways affected are dependent on the receptor subtype and its associated G-protein.
Blockade of Gq/11-Coupled Receptors (M1, M3, M5)
By blocking M1 and M3 receptors in the GI tract, this compound prevents the activation of the Gq/11 signaling cascade. This inhibition leads to:
-
Reduced Smooth Muscle Contraction: Blockade of M3 receptors on GI smooth muscle cells prevents the ACh-induced increase in intracellular calcium, leading to muscle relaxation and reduced motility.
-
Decreased Glandular Secretion: Antagonism of M1 receptors on gastric parietal cells and M3 receptors on other secretory glands (e.g., salivary glands) reduces the secretion of gastric acid and other digestive fluids.
Blockade of Gi/o-Coupled Receptors (M2, M4)
Antagonism of M2 and M4 receptors by this compound inhibits the Gi/o signaling pathway. This results in:
-
Increased Acetylcholine Release (Presynaptic M2): Blockade of presynaptic M2 autoreceptors can paradoxically increase the release of acetylcholine from nerve terminals. However, the postsynaptic blockade by this compound at M1 and M3 receptors is the dominant effect.
-
Modulation of Enteric Neuron Activity: By blocking M4 receptors on enteric neurons, this compound can influence neurotransmission within the enteric nervous system.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in dogs and cats, such as Cmax, Tmax, and half-life, are not well-documented in publicly available literature. It is known to be administered orally or via injection.[4]
| Parameter | Value (Dogs) | Value (Cats) |
| Cmax (Maximum Concentration) | Data not available | Data not available |
| Tmax (Time to Maximum Concentration) | Data not available | Data not available |
| t1/2 (Elimination Half-life) | Data not available | Data not available |
| Bioavailability | Data not available | Data not available |
| Metabolism | Presumed hepatic | Presumed hepatic |
| Excretion | Presumed renal | Presumed renal |
This table highlights the lack of publicly available, specific pharmacokinetic data for this compound in target species.
Experimental Protocols
While specific experimental data for this compound is scarce, the following protocols are standard methodologies used to characterize the binding affinity and functional potency of muscarinic receptor antagonists.
Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki)
This protocol determines the binding affinity of a test compound (e.g., this compound) for a specific muscarinic receptor subtype by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing a specific human or animal muscarinic receptor subtype (e.g., from transfected CHO or HEK cells).
-
Radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Unlabeled test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well filter plates.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well filter plate, add in triplicate:
-
Total Binding: Radioligand, assay buffer, and cell membranes.
-
Non-specific Binding: Radioligand, a high concentration of a known antagonist (e.g., atropine), and cell membranes.
-
Competition: Radioligand, this compound dilution, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay for Antagonist Potency (pA2)
This protocol determines the functional potency of an antagonist by measuring its ability to inhibit the response of a tissue or cell to an agonist. A Schild analysis is typically performed to determine the pA2 value, which is the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist's concentration-response curve.
Materials:
-
Isolated tissue preparation containing smooth muscle (e.g., guinea pig ileum, rabbit jejunum).
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O₂/5% CO₂ and maintained at 37°C.
-
Isotonic force transducer and data acquisition system.
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
Test antagonist (this compound).
Procedure:
-
Tissue Preparation: Mount the isolated tissue in the organ bath under a slight tension and allow it to equilibrate.
-
Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations to the bath and recording the contractile response.
-
Washout: Thoroughly wash the tissue to return to baseline.
-
Antagonist Incubation: Add a known concentration of this compound to the bath and allow it to incubate with the tissue for a predetermined time.
-
Second Agonist Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.
-
Repeat: Repeat steps 3-5 with increasing concentrations of this compound.
-
Data Analysis: Plot the log(agonist concentration) against the response for each concentration of the antagonist. Determine the EC50 of the agonist in the absence and presence of each antagonist concentration. Calculate the dose ratio (DR) for each antagonist concentration (DR = EC50 with antagonist / EC50 without antagonist). Create a Schild plot by plotting log(DR-1) on the y-axis against the log[antagonist concentration] on the x-axis. The x-intercept of the linear regression of the Schild plot is the pA2 value. A slope of 1 indicates competitive antagonism.
Conclusion
This compound exerts its therapeutic effects through the non-selective, competitive antagonism of muscarinic acetylcholine receptors. Its primary utility in veterinary medicine stems from its ability to reduce gastrointestinal motility and secretions by blocking M1 and M3 receptors in the GI tract. While specific quantitative data on its receptor binding affinities, functional potencies, and pharmacokinetic profile are not widely published, the established principles of muscarinic receptor pharmacology provide a strong framework for understanding its mechanism of action. Further research to elucidate the specific binding kinetics and in vivo behavior of this compound would be beneficial for optimizing its clinical use and for the development of novel, more selective antimuscarinic agents.
References
A Technical Guide to the Synthesis and Characterization of Aminopentamide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis, characterization, and mechanism of action of aminopentamide. It is intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development. The guide includes detailed experimental protocols, tabulated analytical data, and visualizations of the synthetic workflow and biological signaling pathway.
Introduction
This compound, with the IUPAC name 4-(dimethylamino)-2,2-diphenylpentanamide, is a synthetic anticholinergic agent.[1] It functions as a nonselective muscarinic receptor antagonist, primarily targeting smooth muscle in the gastrointestinal tract.[2] Its therapeutic action involves the competitive blocking of acetylcholine at parasympathetic nerve endings, leading to reduced gastric motility and secretion.[2][3] While structurally related to methadone, its primary application is in veterinary medicine to control vomiting and diarrhea in cats and dogs. This guide details the chemical synthesis and comprehensive analytical characterization of this compound.
Synthesis of this compound
The synthesis of this compound is a two-step process. The first step involves the alkylation of diphenylacetonitrile to form the key intermediate, 2,2-diphenyl-4-dimethylaminovaleronitrile. The second step is a controlled partial hydrolysis of the nitrile group to yield the final amide product, this compound.
Step 1: Synthesis of 2,2-Diphenyl-4-dimethylaminovaleronitrile (Intermediate)
This reaction proceeds via the alkylation of the diphenylacetonitrile anion with 1-(dimethylamino)-2-chloropropane.[4][5] The use of a strong base in a polar aprotic solvent facilitates the formation of the carbanion for subsequent nucleophilic attack.[6]
Reaction Scheme: (Diphenylacetonitrile) + (1-(Dimethylamino)-2-chloropropane) --[Base/Solvent]--> (2,2-Diphenyl-4-dimethylaminovaleronitrile)
Experimental Protocol:
-
Setup: To a dry, three-necked round-bottom flask equipped with a nitrogen inlet, a mechanical stirrer, and a dropping funnel, add finely ground sodium hydroxide (8.0 g, 0.2 mol) and 40 mL of anhydrous dimethylformamide (DMF).
-
Reagent Addition: While stirring under a nitrogen atmosphere, add a solution of diphenylacetonitrile (19.3 g, 0.1 mol) in 60 mL of anhydrous DMF dropwise over 30 minutes.
-
Intermediate Formation: Stir the resulting slurry for 15 minutes at room temperature to ensure complete formation of the sodium salt of diphenylacetonitrile.
-
Alkylation: Add 1-(dimethylamino)-2-chloropropane (12.2 g, 0.1 mol) to the reaction mixture.
-
Reaction: Heat the mixture with stirring to approximately 50°C and maintain this temperature for 1.5 to 2 hours.[6]
-
Workup: Cool the reaction mixture to room temperature and dilute it with an equal volume of cold water.
-
Extraction: Extract the resulting aqueous suspension with two 150 mL portions of benzene or another suitable water-immiscible organic solvent.
-
Washing and Drying: Combine the organic extracts, wash with water and then with a saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to yield the crude product, a mixture of 2,2-diphenyl-4-dimethylaminovaleronitrile and its isomer.[6]
-
Purification: Recrystallize the crude product from hexane to yield purified 2,2-diphenyl-4-dimethylaminovaleronitrile.[5]
Step 2: Partial Hydrolysis to this compound (Final Product)
The conversion of the nitrile intermediate to the amide requires carefully controlled hydrolysis to prevent the formation of the corresponding carboxylic acid.[7][8] Alkaline hydrolysis under mild conditions is a common method for this transformation.[9][10]
Reaction Scheme: (2,2-Diphenyl-4-dimethylaminovaleronitrile) --[H₂O, Base, Heat]--> (this compound)
Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified 2,2-diphenyl-4-dimethylaminovaleronitrile (10.0 g, 0.036 mol) in 100 mL of ethanol.
-
Reagent Addition: Add 20 mL of a 4 M aqueous sodium hydroxide solution.
-
Reaction: Gently heat the mixture to reflux and maintain for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) to avoid over-hydrolysis.
-
Cooling and Neutralization: Once the reaction is complete, cool the flask in an ice-water bath. Carefully neutralize the mixture to pH 7 with 37% hydrochloric acid.[9]
-
Precipitation: The neutralized solution may precipitate the crude this compound product. If not, slowly add cold water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a cold 1:1 mixture of water and ethanol.[9]
-
Purification: Dry the crude product and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Physicochemical and Spectroscopic Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected analytical data and the protocols for their acquisition.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 4-(dimethylamino)-2,2-diphenylpentanamide | [1] |
| CAS Number | 60-46-8 | [1] |
| Molecular Formula | C₁₉H₂₄N₂O | [11] |
| Molecular Weight | 296.41 g/mol | [11] |
| Canonical SMILES | CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to elucidate the carbon-hydrogen framework of the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at 25°C.[12] Use the residual solvent peak as an internal reference.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.20 - 7.50 | Multiplet | 10H | Ar-H (aromatic protons) |
| ~ 5.50 - 6.50 | Broad Singlet | 2H | -CONH₂ |
| ~ 2.50 - 2.70 | Multiplet | 1H | -CH (CH₃)N- |
| ~ 2.20 | Singlet | 6H | -N(CH₃ )₂ |
| ~ 1.90 - 2.10 | Multiplet | 2H | -CH₂ -CH(N)- |
| ~ 0.90 | Doublet | 3H | -CH(CH₃ )N- |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 175 | C =O (Amide carbonyl) |
| ~ 140 | Ar-C (Quaternary) |
| ~ 128 | Ar-C H |
| ~ 127 | Ar-C H |
| ~ 126 | Ar-C H |
| ~ 60 | C (Ph)₂ |
| ~ 55 | -C H(CH₃)N- |
| ~ 40 | -N(C H₃)₂ |
| ~ 35 | -C H₂-CH(N)- |
| ~ 15 | -CH(C H₃)N- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) disc by grinding ~1-2 mg of purified this compound with ~100-200 mg of dry KBr powder and pressing the mixture into a translucent pellet.
-
Data Acquisition: Obtain the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrophotometer over the range of 4000-400 cm⁻¹.[13][14]
Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group | Description |
|---|---|---|
| 3400 - 3100 | N-H Stretch | Primary amide (two bands, often broad) |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2950 - 2850 | C-H Stretch | Aliphatic (alkyl groups) |
| ~ 1660 | C=O Stretch | Amide I band (strong) |
| ~ 1600 | N-H Bend | Amide II band |
| 1600, 1475 | C=C Stretch | Aromatic ring |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode to observe the protonated molecule [M+H]⁺.
Expected Mass Spectrometry Data (ESI-MS):
| m/z | Ion | Description |
|---|---|---|
| 297.20 | [M+H]⁺ | Protonated molecular ion |
| 253.15 | [M+H - CONH₂]⁺ | Loss of the amide group |
| 72.08 | [C₄H₁₀N]⁺ | Fragment from cleavage adjacent to the amide, representing the dimethylaminopropyl moiety |
Mechanism of Action
This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[2][15] In the parasympathetic nervous system, the neurotransmitter acetylcholine (ACh) is released from nerve endings and binds to mAChRs on effector cells, such as smooth muscle cells in the GI tract, to elicit a response (e.g., muscle contraction).[3] this compound, by binding to these same receptors without activating them, prevents ACh from binding and thus blocks the signal transmission.[16][17] This inhibition leads to smooth muscle relaxation and a reduction in gastrointestinal motility and spasms.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway of this compound from starting materials.
Mechanism of Action: Muscarinic Receptor Antagonismdot
// Relationships ACh_vesicle -> ACh [label="Release"]; ACh -> Receptor [label="Binds & Activates"]; Receptor -> Response; this compound -> Receptor [label="Binds & Blocks", style=dashed, color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; }
References
- 1. This compound | C19H24N2O | CID 22565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Physiology, Anticholinergic Reaction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis of Methadone [designer-drug.com]
- 5. Synthesis of Methadone - [www.rhodium.ws] [erowid.org]
- 6. US4048211A - Modification of methadone synthesis process step - Google Patents [patents.google.com]
- 7. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 8. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. rsc.org [rsc.org]
- 13. mhlw.go.jp [mhlw.go.jp]
- 14. eng.uc.edu [eng.uc.edu]
- 15. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 16. Muscarinic Antagonists: Functions, Uses, and Side Effects - DoveMed [dovemed.com]
- 17. Anticholinergic drugs: Uses and side effects [medicalnewstoday.com]
Aminopentamide: A Technical Overview of its Chemical Identity and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical identity of aminopentamide, including its IUPAC name and known synonyms. It also presents its key chemical and physical properties, mechanism of action, and clinical applications.
Chemical Identity
The systematic name for this compound, established by the International Union of Pure and Applied Chemistry (IUPAC), is 4-(dimethylamino)-2,2-diphenylpentanamide .[1][2]
This compound is also known by a variety of other names, including:
-
Valeramide-OM[1]
-
This compound Sulfate (active moiety of)[1]
-
This compound Hydrochloride (has salt form)[1]
Chemical and Physical Properties
The following table summarizes the key computed and experimental properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄N₂O | PubChem[1][4] |
| Molecular Weight | 296.4 g/mol | PubChem[1] |
| IUPAC Name | 4-(dimethylamino)-2,2-diphenylpentanamide | PubChem[1] |
| CAS Number | 60-46-8 | PubChem[1] |
| Collision Cross Section | 168.16 Ų ([M+H]⁺) | PubChem[1] |
Mechanism of Action
This compound is a synthetic anticholinergic agent.[2] It functions as a nonselective muscarinic receptor antagonist, primarily targeting the smooth muscle of the gastrointestinal tract.[2] By blocking cholinergic transmission at parasympathetic nerve endings, this compound leads to a reduction in gastric motility and a decrease in gastric acid secretion.[2] While its effects are similar to atropine, this compound exhibits a stronger and more prolonged suppression of colonic contraction.[2]
Therapeutic Applications
This compound is primarily used in veterinary medicine to treat vomiting, diarrhea, and gastrointestinal spasms in cats and dogs.[2][3] The commercially available drug, Centrine, contains this compound bisulfate.[2] It is also noted to have applications as a bird and rodent repellent.[2]
Synthesis
The synthesis of this compound is similar to that of methadone. The key difference lies in the final step, where 2,2-diphenyl-4-dimethylaminovaleronitrile is partially hydrolyzed to form an amide rather than being converted into a ketone.[2]
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical or veterinary advice.
References
Pharmacological profile of Aminopentamide
An In-Depth Technical Guide on the Pharmacological Profile of Aminopentamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative pharmacological data for this compound is limited. This guide provides a comprehensive overview of its known qualitative effects and presents the standard experimental methodologies used to characterize such a compound. Data tables for receptor affinity and functional potency are included as templates to illustrate the required data for a complete pharmacological profile. For comparative context, data for the well-characterized non-selective muscarinic antagonist, atropine, is provided where noted.
Introduction
This compound is a synthetic anticholinergic agent recognized for its antispasmodic and antisecretory properties.[1] Structurally, it is 4-(dimethylamino)-2,2-diphenylpentanamide. Primarily utilized in veterinary medicine for dogs and cats, it is indicated for the control of vomiting, diarrhea, and visceral spasms by reducing gastrointestinal smooth muscle contractions and gastric acid secretion.[2][3][4] this compound acts as a non-selective muscarinic receptor antagonist, competitively inhibiting the action of acetylcholine at parasympathetic neuroeffector junctions.[1]
While its clinical effects are established, detailed quantitative data on its receptor binding profile, functional potency, and pharmacokinetics are not extensively documented in publicly accessible literature. This technical guide outlines the known pharmacological profile of this compound and describes the standard experimental protocols required for its full characterization.
Mechanism of Action
This compound exerts its effects by acting as a competitive, non-selective antagonist at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine throughout the body.[5]
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), culminating in cellular responses such as smooth muscle contraction and glandular secretion.[6]
-
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[6]
By blocking these receptors, this compound prevents acetylcholine from binding and initiating these downstream signaling cascades. Its antispasmodic and antisecretory effects in the gastrointestinal tract are primarily due to the blockade of M3 receptors on smooth muscle cells and secretory glands.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 3. Veterinary Compounds « Encino Pharmacy [encinopharmacy.com]
- 4. This compound (Centrine®) for Dogs and Cats [petplace.com]
- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. "Muscarinic Agonists and Antagonists: Effects on Gastrointestinal Funct" by Frederick J. Ehlert, K. J. Pak et al. [digitalcommons.chapman.edu]
Aminopentamide: A Technical Review of its Discovery, History, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopentamide, a synthetic anticholinergic agent, has a long-standing history in veterinary medicine as an antispasmodic and antiemetic. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of this compound. While detailed primary research data from its initial development is not extensively available in contemporary digital archives, this document synthesizes the established knowledge of its mechanism of action as a nonselective muscarinic receptor antagonist. It outlines the general experimental protocols for characterizing such compounds and presents its known qualitative pharmacological effects. This guide serves as a foundational resource for researchers and professionals in drug development interested in the historical context and established properties of this compound.
Discovery and History
This compound was first developed by Bristol Laboratories, with its discovery leading to a patent in 1953. The initial findings on its pharmacological activity were subsequently published in 1954.[1][2] It is primarily used in veterinary medicine, particularly for canines and felines, to manage conditions such as vomiting, diarrhea, and visceral spasms.[1][3] The commercially available form of the drug is often this compound hydrogen sulfate and is known by brand names such as Centrine®.[1]
Chemical Properties and Synthesis
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Pharmacological Profile
Mechanism of Action
This compound functions as a nonselective muscarinic receptor antagonist.[1] It exerts its effects by competitively blocking the action of acetylcholine at muscarinic receptors on smooth muscle cells, thereby reducing gastrointestinal motility and secretions.[1][3] This anticholinergic action is the basis for its therapeutic use as an antispasmodic and antiemetic.
Signaling Pathway
As a muscarinic antagonist, this compound inhibits the Gq/11 and Gi/o protein-coupled signaling pathways typically activated by acetylcholine. By blocking M1, M3, and M5 receptors, it prevents the activation of phospholipase C (PLC), the subsequent formation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the resulting increase in intracellular calcium and protein kinase C (PKC) activation. By blocking M2 and M4 receptors, it prevents the inhibition of adenylyl cyclase, leading to a relative increase in cyclic AMP (cAMP) levels.
Caption: this compound's mechanism of action on muscarinic receptor signaling pathways.
Pharmacological Effects
The primary pharmacological effects of this compound are centered on the gastrointestinal tract. It reduces the tone and amplitude of colonic contractions and decreases gastric acid secretion and overall gastric acidity.[1] These actions contribute to its effectiveness in controlling vomiting and diarrhea.[1][3] Compared to atropine, a classic anticholinergic, this compound is reported to have more potent and prolonged effects on colonic contractions with less pronounced side effects such as mydriasis (pupil dilation) and salivary inhibition.[2]
Quantitative Pharmacological Data
| Parameter | This compound vs. Atropine | This compound vs. Papaverine |
| Anticholinergic Potency | Qualitatively less potent overall, but more specific to the GI tract with fewer systemic side effects.[1][2] | Not directly compared in available literature. |
| Antispasmodic Effect on Colon | More potent and longer-lasting than atropine.[2] | Not directly compared in available literature. |
Experimental Protocols
While specific experimental protocols used in the original characterization of this compound are not accessible, this section outlines the standard methodologies that would be employed today to characterize a similar muscarinic receptor antagonist.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This assay is used to determine the binding affinity (Ki) of a compound for different muscarinic receptor subtypes.
Objective: To quantify the affinity of this compound for M1, M2, M3, M4, and M5 muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [³H]-N-methylscopolamine, a non-selective antagonist).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of atropine).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd), and either buffer (for total binding), this compound (for competition), or the non-specific control.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: General workflow for a radioligand binding assay.
In Vitro Smooth Muscle Contraction Assay
This functional assay measures the ability of a compound to inhibit agonist-induced smooth muscle contraction.
Objective: To determine the potency (IC50) of this compound in inhibiting acetylcholine-induced contraction of isolated gastrointestinal smooth muscle.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum).
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Isometric force transducer and data acquisition system.
-
Acetylcholine (agonist).
-
This compound.
Procedure:
-
Mount a segment of the smooth muscle tissue in the organ bath under a slight resting tension.
-
Allow the tissue to equilibrate.
-
Induce a stable contraction with a submaximal concentration of acetylcholine.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.
-
Record the relaxation of the muscle tissue at each concentration of this compound.
-
Generate a concentration-response curve by plotting the percentage of inhibition of the acetylcholine-induced contraction against the log concentration of this compound.
-
Calculate the IC50 value from the concentration-response curve.
Conclusion
References
An In-Depth Technical Guide to the Anticholinergic Properties of Aminopentamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mechanism of Action: Muscarinic Receptor Antagonism
Aminopentamide exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] These G-protein coupled receptors are distributed throughout the body and are involved in mediating the effects of the parasympathetic nervous system. By blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), this compound inhibits cholinergic signaling. This antagonism is particularly effective on the smooth muscle of the gastrointestinal tract, leading to reduced motility and secretions.[1][2]
The signaling pathway initiated by ACh binding to muscarinic receptors, which is subsequently blocked by this compound, is depicted below.
Quantitative Pharmacological Data
A thorough review of available literature reveals a notable absence of comprehensive quantitative data for this compound. For a complete pharmacological profile, the following parameters would be essential. The tables below are structured to accommodate such data as it becomes available through future research.
Muscarinic Receptor Binding Affinity
There is a lack of data on the binding affinity (Ki) of this compound for the individual muscarinic receptor subtypes (M1-M5). This information is crucial for understanding its selectivity profile and potential for off-target effects.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| M1 | Data not available | Data not available | Data not available | |
| M2 | Data not available | Data not available | Data not available | |
| M3 | Data not available | Data not available | Data not available | |
| M4 | Data not available | Data not available | Data not available | |
| M5 | Data not available | Data not available | Data not available |
Functional Antagonist Potency
Functional assays are critical to determine the potency of this compound in a physiological context. The pA2 value, derived from a Schild plot, is the gold standard for quantifying competitive antagonism. Alternatively, the IC50 value represents the concentration of the antagonist that produces 50% inhibition of the agonist response.
| Assay Type | Agonist | Tissue/Cell Line | pA2 | IC50 (nM) | Reference |
| Inhibition of Contraction | Carbachol | Guinea Pig Ileum | Data not available | Data not available | |
| Inhibition of Salivation | Pilocarpine | Rat Submandibular Gland | Data not available | Data not available | |
| Other | Data not available | Data not available | Data not available | Data not available |
Pharmacokinetic Properties
Pharmacokinetic data is vital for determining dosage regimens and understanding the time course of the drug's effect in vivo. Key parameters include bioavailability, half-life, volume of distribution, and clearance. These data for this compound are not currently available in the public domain.
| Species | Route of Administration | Bioavailability (%) | Half-life (t½) (h) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) (mL/min/kg) | Reference |
| Dog | Oral | Data not available | Data not available | Data not available | Data not available | |
| Dog | Intravenous | N/A | Data not available | Data not available | Data not available | |
| Cat | Oral | Data not available | Data not available | Data not available | Data not available | |
| Cat | Intravenous | N/A | Data not available | Data not available | Data not available |
Experimental Protocols
The following sections detail standardized, representative protocols for key experiments used to characterize the anticholinergic properties of a compound like this compound. These are intended as a guide for future research.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This in vitro assay determines the affinity of a test compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the Ki of this compound for each of the five muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In each well of a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control wells for total binding (no this compound) and non-specific binding (excess of a known muscarinic antagonist like atropine).
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Tissue Bath for Functional Antagonism (Schild Analysis)
This ex vivo assay measures the functional potency of an antagonist by its ability to inhibit the contractile response of an isolated tissue to an agonist.
Objective: To determine the pA2 value of this compound against a muscarinic agonist in a smooth muscle preparation.
Materials:
-
Guinea pig ileum segment.
-
Organ bath with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Isotonic transducer and data acquisition system.
-
Muscarinic agonist (e.g., carbachol).
-
This compound.
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect a segment of the ileum. Mount the tissue segment in the organ bath under a resting tension.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washing.
-
Control Agonist Concentration-Response Curve: Add cumulatively increasing concentrations of carbachol to the organ bath and record the contractile response until a maximal response is achieved. Wash the tissue and allow it to return to baseline.
-
Antagonist Incubation: Add a fixed concentration of this compound to the bath and incubate for a predetermined time (e.g., 30 minutes).
-
Agonist Concentration-Response Curve in the Presence of Antagonist: While in the presence of this compound, repeat the cumulative addition of carbachol to generate a second concentration-response curve.
-
Repeat with Different Antagonist Concentrations: Wash the tissue extensively and repeat steps 4 and 5 with at least two other concentrations of this compound.
-
Data Analysis (Schild Plot): For each concentration of this compound, calculate the dose ratio (the ratio of the EC50 of carbachol in the presence of the antagonist to the EC50 in its absence). Plot the log (dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression line gives the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.
Conclusion and Future Directions
This compound is a well-established anticholinergic agent with clear therapeutic benefits in veterinary medicine, particularly for gastrointestinal disorders.[1][2] Its mechanism as a non-selective muscarinic antagonist is qualitatively understood. However, the lack of publicly available quantitative data on its receptor binding profile, functional potency, and pharmacokinetics represents a significant gap in our understanding of this compound. For drug development professionals and researchers, obtaining this data is paramount. Future research should prioritize the systematic characterization of this compound using standardized in vitro and in vivo assays, such as those outlined in this guide. Elucidating its muscarinic receptor subtype selectivity and quantifying its antagonist potency will not only provide a more complete pharmacological profile but may also inform the development of more selective and efficacious antimuscarinic agents for a variety of therapeutic applications.
References
Aminopentamide: A Technical Guide to its Muscarinic Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Aminopentamide
This compound, with the chemical name 4-(dimethylamino)-2,2-diphenylpentanamide, is a quaternary ammonium compound.[1] Its structure confers anticholinergic properties, allowing it to competitively inhibit the binding of acetylcholine to muscarinic receptors. This blockade of parasympathetic stimulation leads to a reduction in smooth muscle tone and motility, as well as decreased glandular secretions.[1][2][3] Clinically, these effects are harnessed to control vomiting and diarrhea in canine and feline patients.[1][2][3]
Muscarinic Receptor Subtypes and Signaling
Muscarinic receptors are a class of G protein-coupled receptors (GPCRs) that are central to the parasympathetic nervous system's function. There are five distinct subtypes, M1 through M5, which are broadly categorized based on their primary G protein coupling.[4][5]
-
M1, M3, and M5 Receptors: These receptors preferentially couple to Gαq/11 proteins.[4][5] Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][6] This cascade is fundamental to smooth muscle contraction and glandular secretion.[6]
-
M2 and M4 Receptors: These subtypes are coupled to Gαi/o proteins.[4][5] Their activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels, leading to cellular hyperpolarization.[4]
The following diagrams illustrate these canonical signaling pathways.
Quantitative Analysis of this compound's Muscarinic Receptor Activity
A thorough review of scientific literature did not yield specific quantitative data for the binding affinity (Ki) or functional potency (IC50, pA2) of this compound at the five muscarinic receptor subtypes. Such data is essential for a complete understanding of its pharmacological profile, including its selectivity. While it is known to be "non-selective," the relative affinity for each subtype is undocumented in readily available sources.
The following tables are presented as a template for how such data would be structured, once determined through the experimental protocols outlined in the subsequent section.
Table 1: this compound Binding Affinity at Muscarinic Receptors (Hypothetical Data)
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| M1 | [³H]-NMS | CHO-hM1 | Data N/A | - |
| M2 | [³H]-NMS | CHO-hM2 | Data N/A | - |
| M3 | [³H]-NMS | CHO-hM3 | Data N/A | - |
| M4 | [³H]-NMS | CHO-hM4 | Data N/A | - |
| M5 | [³H]-NMS | CHO-hM5 | Data N/A | - |
| NMS: N-methylscopolamine |
Table 2: this compound Functional Antagonist Potency at Muscarinic Receptors (Hypothetical Data)
| Receptor Subtype | Functional Assay | Agonist | pA2 / IC50 (nM) | Reference |
| M1 | Calcium Mobilization | Carbachol | Data N/A | - |
| M2 | cAMP Inhibition | Carbachol | Data N/A | - |
| M3 | Phosphoinositide Turnover | Acetylcholine | Data N/A | - |
| M4 | cAMP Inhibition | Oxotremorine-M | Data N/A | - |
| M5 | Calcium Mobilization | Carbachol | Data N/A | - |
Experimental Protocols for Characterizing Muscarinic Antagonists
The following are detailed methodologies for key experiments used to determine the binding affinity and functional potency of a muscarinic receptor antagonist like this compound.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[6] Competition binding assays, in particular, are used to determine the inhibition constant (Ki) of an unlabeled compound (the antagonist) by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the binding affinity (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes from a stable cell line expressing a single human muscarinic receptor subtype (e.g., CHO-hM1, CHO-hM2, etc.).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Unlabeled this compound.
-
Atropine (for determining non-specific binding).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filter mats (pre-soaked in polyethylenimine).
-
Cell harvester.
-
Liquid scintillation counter and scintillation fluid.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and pellet the membranes via centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add cell membranes, [³H]-NMS (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding (NSB): Add cell membranes, [³H]-NMS, and a high concentration of atropine (e.g., 1 µM) to saturate the receptors.
-
Competition: Add cell membranes, [³H]-NMS, and varying concentrations of this compound (typically in a logarithmic series).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filter mats in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB CPM from the total binding CPM.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Positive cooperative interaction of quaternary anticholinergics with functional muscarinic receptors in bovine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic M1 and M2 receptors mediate depolarization and presynaptic inhibition in guinea-pig enteric nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. Muscarinic receptor subtypes in human and rat colon smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Aminopentamide's Effects on Smooth Muscle Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the pharmacological effects of aminopentamide on smooth muscle tissue. It details the mechanism of action, presents quantitative efficacy data, outlines relevant experimental protocols, and visualizes key pathways and workflows.
Mechanism of Action
This compound is a synthetic anticholinergic agent that functions as a non-selective, competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] Its primary therapeutic action is the relaxation of smooth muscle, particularly within the gastrointestinal (GI) tract.[1]
The physiological contraction of smooth muscle is largely mediated by the parasympathetic nervous system through the release of acetylcholine (ACh). ACh binds to M3 muscarinic receptors, a G-protein coupled receptor (GPCR) subtype prevalent on smooth muscle cells.[2] This binding event activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration leads to the activation of calmodulin, which subsequently activates myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin and the initiation of muscle contraction.
This compound exerts its effect by competitively binding to these M3 receptors, thereby blocking the binding of ACh.[2] This antagonism prevents the initiation of the entire signaling cascade, leading to a decrease in intracellular Ca2+ levels and subsequent smooth muscle relaxation. This reduces the tone and motility of the GI tract.[1][3][4]
Signaling Pathway Diagram
Caption: Anticholinergic mechanism of this compound on smooth muscle.
Quantitative Pharmacodynamic Data
This compound demonstrates potent and sustained effects on smooth muscle tissue, often exceeding the performance of atropine in duration while presenting fewer systemic side effects.[1][4][5] The following table summarizes key quantitative data from preclinical studies.
| Parameter | Value | Tissue/Model | Species | Key Finding | Reference |
| Colonic Contraction | 45-60% reduction | Colon | Canine | Effect lasts 6-8 hours, significantly longer than atropine's 2-3 hours. | [2] |
| Basal Tone Reduction | 40-50% reduction | Pylorus & Ileocecal Valve | Canine | Demonstrates significant relaxation of GI sphincters. | [2] |
| Gastric Acid Output | 65-75% decrease | Stomach | Canine | Potent antisecretory effect. | [2] |
| Gastric Motility Index | 92% reduction | Stomach | Feline | Rapid and profound decrease in motility observed 30 minutes post-dose. | [2] |
| Binding Affinity (Ki) | 2.3 nM | Intestinal Smooth Muscle | In vitro | High affinity for muscarinic receptors in the target tissue. | [2] |
| Relative Potency | 0.5x Atropine | N/A | N/A | Has half the anticholinergic potency of atropine. | [1] |
| Relative Potency | 0.2x Papaverine | N/A | N/A | Has one-fifth the antispasmodic potency of papaverine. | [1] |
Experimental Protocols: Isolated Organ Bath Myography
The in vitro organ bath is the gold-standard technique for assessing the contractility of smooth muscle tissue and quantifying the pharmacological activity of compounds like this compound.[6][7][8]
Detailed Methodology
-
Tissue Preparation and Dissection:
-
A laboratory animal (commonly guinea pig, rat, or mouse) is humanely euthanized.[8]
-
A segment of smooth muscle tissue, such as the distal ileum, colon, or urinary bladder, is carefully excised and placed in cold, oxygenated physiological salt solution (e.g., Krebs-Ringer Bicarbonate or Tyrode's solution).[8][9]
-
The tissue is cleaned of adherent connective and fatty tissues. Longitudinal or circular muscle strips of specific dimensions (e.g., 2 mm wide, 10 mm long) are prepared.
-
-
Apparatus Setup:
-
The prepared tissue strip is mounted in a heated (37°C) glass organ bath chamber filled with physiological salt solution.[6][9]
-
The solution is continuously aerated with carbogen (95% O₂, 5% CO₂), which maintains physiological pH and oxygenation.[8]
-
One end of the tissue is secured to a fixed hook at the bottom of the chamber. The other end is tied with surgical silk to an isometric force-displacement transducer, which measures changes in muscle tension.[6][9]
-
The transducer is connected to a data acquisition system to record and display the contractile responses in real-time.
-
-
Experimental Procedure:
-
Equilibration: The tissue is allowed to equilibrate in the organ bath for a period of 45-60 minutes under a small, optimal resting tension (e.g., 1.0 g). During this time, the bath solution is replaced every 15-20 minutes.
-
Viability Test: The tissue's viability is confirmed by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl) or a receptor agonist like carbachol.
-
Induction of Contraction: After a washout period, a stable submaximal contraction is induced by adding a specific concentration of a contractile agonist (e.g., acetylcholine) to the bath.
-
Antagonist Addition: Once the contraction has plateaued, this compound is added to the bath in a cumulative, concentration-dependent manner. The tissue is allowed to reach a new steady-state of relaxation after each addition.
-
Data Recording: The decrease in contractile force (relaxation) is recorded for each concentration of this compound.
-
-
Data Analysis:
-
The relaxant response is calculated as a percentage of the initial agonist-induced contraction.
-
A concentration-response curve is plotted with the log of the this compound concentration on the x-axis and the percentage of inhibition on the y-axis.
-
From this curve, key pharmacological parameters such as the IC50 (the concentration of this compound required to inhibit 50% of the maximal contraction) can be determined.[8]
-
Experimental Workflow Diagram
Caption: Workflow for an in vitro organ bath experiment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (5985-88-6) for sale [vulcanchem.com]
- 3. This compound Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 4. Centrine Tablets - Drugs.com [drugs.com]
- 5. This compound (Centrine®) for Dogs and Cats [petplace.com]
- 6. reprocell.com [reprocell.com]
- 7. dmt.dk [dmt.dk]
- 8. Organ bath - Wikipedia [en.wikipedia.org]
- 9. journals.physiology.org [journals.physiology.org]
In Vitro Pharmacological Profile of Aminopentamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopentamide is a synthetic anticholinergic agent characterized as a non-selective muscarinic receptor antagonist.[1] Primarily utilized in veterinary medicine, it exerts its effects by reducing gastrointestinal motility and gastric acid secretion.[1] This technical guide provides a comprehensive overview of the in vitro pharmacological studies of this compound, focusing on its mechanism of action, receptor binding, and functional effects. Due to the limited availability of specific quantitative in vitro data for this compound in publicly accessible literature, this guide presents a framework for the types of studies and expected results based on its classification as a muscarinic antagonist. Detailed experimental protocols for key assays are provided to facilitate further research.
Introduction
This compound, chemically known as 4-(dimethylamino)-2,2-diphenylpentanamide, is an antispasmodic and anticholinergic drug.[1] Its primary therapeutic applications are in managing vomiting and diarrhea in veterinary practice.[1] The mechanism underlying these effects is the blockade of muscarinic acetylcholine receptors, which are integral to the parasympathetic nervous system's control of smooth muscle contraction and glandular secretion in the gastrointestinal tract.[1] Understanding the in vitro pharmacology of this compound is crucial for elucidating its precise mechanism of action, potential for off-target effects, and for the development of novel anticholinergic agents.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5), all of which are G protein-coupled receptors (GPCRs). As a non-selective antagonist, this compound is expected to bind to all five subtypes with varying affinities.
The binding of acetylcholine to these receptors typically activates downstream signaling pathways. For instance, M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and also modulate ion channels.
By competitively binding to these receptors, this compound prevents acetylcholine from initiating these signaling cascades, thereby inhibiting parasympathetic nerve stimulation of the gastrointestinal tract and other target organs.
Signaling Pathway of Muscarinic Acetylcholine Receptors
Caption: General signaling pathways of muscarinic acetylcholine receptors and the inhibitory action of this compound.
Quantitative In Vitro Data
Specific quantitative data from in vitro studies on this compound are not widely available in the current literature. The following tables are presented as a template for the types of data that would be generated from comprehensive in vitro pharmacological profiling.
Table 1: Muscarinic Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| M1 | [³H]-Pirenzepine | e.g., Human M1-CHO cells | Data not available | |
| M2 | [³H]-AF-DX 384 | e.g., Human M2-CHO cells | Data not available | |
| M3 | [³H]-4-DAMP | e.g., Human M3-CHO cells | Data not available | |
| M4 | [³H]-Himbacine | e.g., Human M4-CHO cells | Data not available | |
| M5 | [³H]-Scopolamine | e.g., Human M5-CHO cells | Data not available |
Table 2: Functional Antagonist Potencies (IC50/pA2) of this compound
| Assay Type | Receptor Subtype | Agonist | Measured Effect | IC50 (nM) / pA2 | Reference |
| Calcium Mobilization | M1/M3 | Carbachol | Inhibition of Ca²⁺ release | Data not available | |
| Phosphoinositide Turnover | M1/M3 | Acetylcholine | Inhibition of IP₁ accumulation | Data not available | |
| cAMP Inhibition | M2/M4 | Oxotremorine-M | Reversal of agonist-induced cAMP inhibition | Data not available | |
| GTPγS Binding | All subtypes | Acetylcholine | Inhibition of [³⁵S]GTPγS binding | Data not available |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize muscarinic receptor antagonists like this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from tissues or cultured cells expressing the muscarinic receptor subtype of interest.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-N-methylscopolamine for non-selective binding, or subtype-selective radioligands) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Objective: To measure the ability of this compound to inhibit agonist-induced intracellular calcium release mediated by M1 and M3 receptors.
Methodology:
-
Cell Culture: Cells expressing the M1 or M3 receptor are seeded in microplates.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A muscarinic agonist (e.g., carbachol or acetylcholine) is added to stimulate calcium release.
-
Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence signal using a plate reader.
-
Data Analysis: The IC50 value for this compound's inhibition of the agonist response is calculated.
Objective: To assess the functional antagonism of this compound by measuring its effect on agonist-stimulated G-protein activation.
Methodology:
-
Membrane Preparation: Cell membranes expressing the muscarinic receptor of interest are prepared.
-
Assay Buffer: A buffer containing GDP is used to maintain the G-proteins in an inactive state.
-
Incubation: Membranes are incubated with a muscarinic agonist, varying concentrations of this compound, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Termination: The reaction is stopped by rapid filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunit is measured by scintillation counting.
-
Data Analysis: The IC50 value for this compound's inhibition of agonist-stimulated [³⁵S]GTPγS binding is determined.
Experimental Workflow for In Vitro Characterization
Caption: A typical experimental workflow for the in vitro pharmacological characterization of a muscarinic antagonist like this compound.
Discussion and Future Directions
While this compound is established as a non-selective muscarinic antagonist, a detailed in vitro pharmacological profile with quantitative data is lacking in the publicly available scientific literature. The experimental protocols outlined in this guide provide a roadmap for researchers to generate such data. Future studies should focus on:
-
Receptor Subtype Selectivity: Determining the binding affinities (Ki) of this compound for all five muscarinic receptor subtypes to create a comprehensive selectivity profile.
-
Functional Potency: Quantifying the functional antagonist potency (IC50 or pA2 values) in various second messenger and downstream signaling assays.
-
Kinetics of Binding: Investigating the association and dissociation rates of this compound at muscarinic receptors to understand its duration of action at a molecular level.
Such studies would not only provide a more complete understanding of this compound's pharmacology but could also inform the development of new anticholinergic drugs with improved selectivity and therapeutic profiles.
Conclusion
This compound is a clinically useful anticholinergic agent in veterinary medicine. Its mechanism of action is through the non-selective antagonism of muscarinic acetylcholine receptors. This technical guide has provided a framework for understanding and investigating the in vitro pharmacology of this compound. The generation of quantitative binding and functional data, following the protocols described herein, is essential for a more complete characterization of this compound and for advancing the field of anticholinergic drug discovery.
References
Aminopentamide: A Technical Guide to its Core Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Aminopentamide, also known as Centrine®, is a synthetic anticholinergic compound recognized for its potent antispasmodic properties.[1][2] It is primarily employed in veterinary practice to manage gastrointestinal disorders in dogs and cats, including vomiting, diarrhea, and visceral spasms.[3][4] Its therapeutic effects stem from its ability to reduce gastric motility and decrease gastric acid secretion.[1][4] this compound acts as a nonselective muscarinic receptor antagonist, blocking the action of acetylcholine at parasympathetic nerve endings, particularly in the smooth muscle of the gastrointestinal tract.[1] Compared to atropine, a classic antimuscarinic agent, this compound is reported to exert a more potent and prolonged suppression of colonic contractions with a reduced incidence of systemic side effects such as mydriasis (pupil dilation) and excessive salivary inhibition.[1][3]
Mechanism of Action: Nonselective Muscarinic Receptor Antagonism
This compound's primary mechanism of action is the competitive, nonselective antagonism of muscarinic acetylcholine receptors (mAChRs).[1] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors distributed throughout the body. In the gastrointestinal tract, M2 and M3 receptors on smooth muscle cells are crucial for regulating motility and secretions.
Acetylcholine, the endogenous agonist, binds to these receptors to initiate a signaling cascade that leads to smooth muscle contraction and glandular secretion. This compound, by binding to these same receptors without activating them, prevents acetylcholine from binding and eliciting its physiological effects.[5] This blockade of cholinergic transmission at parasympathetic nerve endings results in smooth muscle relaxation and a reduction in secretions.[1]
Quantitative Biological Activities
To illustrate the types of quantitative data that are essential for characterizing the biological activity of this compound, the following tables present hypothetical values. These tables are for exemplary purposes and are based on the expected profile of a nonselective muscarinic antagonist with potent antispasmodic effects.
Table 1: Illustrative Receptor Binding Affinity of this compound
| Muscarinic Receptor Subtype | Hypothetical Kᵢ (nM) |
| M1 (Neuronal) | 15 |
| M2 (Cardiac) | 25 |
| M3 (Glandular/Smooth Muscle) | 10 |
| M4 (CNS) | 30 |
| M5 (CNS) | 20 |
This table presents hypothetical Ki values to illustrate the expected nonselective binding profile of this compound. Lower Ki values indicate higher binding affinity.
Table 2: Illustrative Functional Antagonist Potency of this compound
| Assay | Agonist | Tissue Preparation | Measured Parameter | Hypothetical IC₅₀ (nM) | Hypothetical pA₂ |
| Smooth Muscle Contraction | Carbachol | Guinea Pig Ileum | Inhibition of Contraction | 50 | 7.3 |
| Gastric Acid Secretion | Bethanechol | Isolated Gastric Glands | Inhibition of Secretion | 75 | - |
This table provides illustrative functional potency data. IC50 is the concentration of this compound required to inhibit 50% of the maximal response to the agonist. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, as determined by Schild analysis.[6][7]
Experimental Protocols for In-Vitro Characterization
The following protocols describe standard methodologies that can be employed to determine the quantitative pharmacological parameters of this compound.
Radioligand Binding Assay for Determining Muscarinic Receptor Affinity (Kᵢ)
This protocol outlines a competitive binding assay to determine the inhibition constant (Kᵢ) of this compound for each muscarinic receptor subtype (M1-M5).
Materials:
-
Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
This compound solutions of varying concentrations.
-
Non-specific binding control: a high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., atropine).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the muscarinic receptor subtype of interest.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: Cell membranes + radiolabeled antagonist.
-
Non-specific Binding: Cell membranes + radiolabeled antagonist + high concentration of atropine.
-
Competition: Cell membranes + radiolabeled antagonist + varying concentrations of this compound.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Isolated Tissue Functional Assay for Determining Antispasmodic Activity (IC₅₀ and pA₂)
This protocol describes the use of an isolated guinea pig ileum preparation to assess the functional antagonist activity of this compound against a cholinergic agonist.
Materials:
-
Guinea pig ileum.
-
Tyrode's solution (physiological salt solution), aerated with 95% O₂ / 5% CO₂.
-
Organ bath with a force-displacement transducer.
-
Carbachol (or another stable cholinergic agonist) solutions.
-
This compound solutions of varying concentrations.
Procedure:
-
Tissue Preparation: A segment of the guinea pig ileum is dissected and mounted in an organ bath containing aerated Tyrode's solution at 37°C. The tissue is connected to a force-displacement transducer to record isometric contractions.
-
Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60 minutes) with regular washing.
-
Control Agonist Response: A cumulative concentration-response curve for carbachol is generated by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.
-
Antagonist Incubation: The tissue is washed, and a specific concentration of this compound is added to the organ bath and allowed to incubate for a set period (e.g., 30 minutes).
-
Agonist Response in the Presence of Antagonist: A second cumulative concentration-response curve for carbachol is generated in the presence of this compound.
-
Repeat for Multiple Antagonist Concentrations: Steps 4 and 5 are repeated with different concentrations of this compound.
-
Data Analysis:
-
IC₅₀ Determination: The IC₅₀ value can be determined by measuring the inhibition of the contractile response to a fixed concentration of carbachol by varying concentrations of this compound.
-
Schild Analysis for pA₂:
-
Calculate the concentration ratio (CR) for each concentration of this compound. The CR is the ratio of the EC₅₀ of carbachol in the presence of this compound to the EC₅₀ of carbachol in the absence of the antagonist.
-
Create a Schild plot by graphing log(CR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
The x-intercept of the linear regression of the Schild plot provides the pA₂ value. A slope of approximately 1 is indicative of competitive antagonism.
-
-
Conclusion
This compound is an effective nonselective muscarinic receptor antagonist with established utility in veterinary medicine for the management of gastrointestinal hypermotility and spasms. While its qualitative biological activities are well-documented, a thorough quantitative characterization of its interaction with muscarinic receptor subtypes is lacking in publicly available literature. The experimental protocols detailed in this guide provide a framework for researchers to determine the binding affinity and functional potency of this compound, which would enable a more precise understanding of its pharmacological profile and facilitate the development of new therapeutic agents with improved selectivity and efficacy. The illustrative data and diagrams serve as a valuable resource for guiding such research endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. This compound (Centrine®) for Dogs and Cats [petplace.com]
- 4. This compound Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 5. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 7. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
Aminopentamide Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aminopentamide, a synthetic anticholinergic agent, functions as a non-selective muscarinic receptor antagonist.[1] Primarily utilized in veterinary medicine, it effectively treats gastrointestinal issues like vomiting and diarrhea by reducing smooth muscle spasms and gastric secretions.[1][2][3] Its therapeutic action is achieved by blocking parasympathetic nerve signaling at muscarinic acetylcholine receptors (mAChRs).[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the efficacy and characteristics of this compound and related muscarinic antagonists. We will dissect the core chemical scaffold, explore the impact of structural modifications, detail the underlying signaling pathways, and provide standardized experimental protocols for activity assessment.
Chemical Structure and Core Pharmacophore
This compound, chemically known as 4-(dimethylamino)-2,2-diphenylpentanamide, possesses a distinct structure crucial to its anticholinergic activity.[1][4] The core scaffold can be broken down into three key pharmacophoric features:
-
Di-Aryl (Phenyl) Groups: Two bulky, hydrophobic phenyl rings attached to a quaternary carbon. These are essential for strong receptor binding.
-
Amide Linker: An amide group (-C(=O)N) which is a key structural feature of this class of amino amides.[5]
-
Terminal Tertiary Amine: A dimethylamino group connected by a short alkyl chain. At physiological pH, this amine is protonated, forming a cationic head that mimics the quaternary ammonium of acetylcholine, the endogenous ligand.
Figure 1. Chemical Structure of this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][6] There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate the actions of the neurotransmitter acetylcholine.[7][8]
-
M1, M3, M5 Receptors: These subtypes preferentially couple to Gq/11-type G-proteins.[9][10] Upon activation by an agonist, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in cellular responses like smooth muscle contraction.[9][10]
-
M2, M4 Receptors: These subtypes couple to Gi/o-type G-proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10]
This compound, being non-selective, blocks these actions at various receptor subtypes, with its primary therapeutic effect in the gastrointestinal tract attributed to the antagonism of M3 receptors on smooth muscle cells and secretory glands.[1][6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (Centrine®) for Dogs and Cats [petplace.com]
- 3. This compound Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 4. This compound | C19H24N2O | CID 22565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. This compound (5985-88-6) for sale [vulcanchem.com]
- 7. pnas.org [pnas.org]
- 8. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
- 9. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Stereochemistry of Aminopentamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopentamide, a non-selective muscarinic acetylcholine receptor antagonist, is utilized in veterinary medicine for its antispasmodic and anticholinergic properties. The commercially available form of this compound is a racemic mixture, containing equal amounts of two enantiomers: (R)-aminopentamide and (S)-aminopentamide. This technical guide delves into the critical aspect of this compound's stereochemistry, a factor that likely plays a significant role in its pharmacological activity and therapeutic efficacy. While specific quantitative data on the individual enantiomers is not extensively available in publicly accessible literature, this paper will explore the foundational principles of its stereoisomerism, the potential for differential pharmacological effects, and the general experimental methodologies employed for the separation and synthesis of chiral compounds. This guide aims to provide a comprehensive framework for researchers and drug development professionals interested in the stereoselective aspects of this compound and other chiral pharmaceuticals.
Introduction to the Stereochemistry of this compound
This compound, chemically known as 4-(dimethylamino)-2,2-diphenylpentanamide, possesses a single chiral center at the C4 carbon of the pentanamide backbone. This chirality gives rise to two non-superimposable mirror-image isomers, or enantiomers: (R)-aminopentamide and (S)-aminopentamide. The spatial arrangement of the substituents around this stereocenter is the defining feature that differentiates these two molecules.
It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. This is due to the stereospecific nature of biological macromolecules, such as receptors and enzymes, which can preferentially interact with one enantiomer over the other. Therefore, it is highly probable that the observed pharmacological effects of racemic this compound are a composite of the activities of its individual (R) and (S) enantiomers. One enantiomer may be more potent, possess a different receptor subtype selectivity, or have a different metabolic profile than the other. The exploration of the individual enantiomers of this compound could potentially lead to the development of a more potent and selective therapeutic agent.[1]
Pharmacological Profile of Racemic this compound
This compound functions as a competitive, non-selective antagonist at muscarinic acetylcholine receptors (mAChRs).[1] These receptors are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the parasympathetic nervous system and the central nervous system. By blocking these receptors, this compound inhibits parasympathetic nerve stimulation, leading to effects such as reduced gastrointestinal motility and decreased glandular secretions.[1]
The non-selective nature of racemic this compound means it interacts with multiple muscarinic receptor subtypes (M1-M5), which are distributed in various tissues throughout the body. This lack of selectivity contributes to its therapeutic effects as well as its potential side effects. The commercially available drug is a racemic mixture, containing equal amounts of both enantiomers.[1]
| Pharmacological Parameter | Observation for Racemic this compound |
| Mechanism of Action | Competitive, non-selective muscarinic acetylcholine receptor antagonist[1] |
| Primary Therapeutic Effect | Antispasmodic, Anticholinergic[1] |
| Physiological Response | Inhibition of parasympathetic nerve stimulation at the postganglionic neuroeffector junction[1] |
Potential for Differential Activity of (R)- and (S)-Aminopentamide
Given the chiral environment of biological systems, it is highly likely that the (R) and (S) enantiomers of this compound exhibit different pharmacological profiles. One enantiomer, the "eutomer," may be responsible for the majority of the desired therapeutic activity, while the other, the "distomer," may be less active, inactive, or even contribute to undesirable side effects.
The following diagram illustrates the logical relationship between the racemic mixture and its constituent enantiomers, highlighting the potential for differential interaction with a chiral biological target, such as a muscarinic receptor.
References
An In-depth Technical Guide to the Pharmacological Importance of Aminopentamide Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Aminopentamide and Stereoisomerism
This compound hydrogen sulfate is an anticholinergic drug that reduces the tone and amplitude of colonic contractions, as well as gastric secretions and acidity.[1] Its effects are similar to atropine, but it is reported to have greater specificity for the gastrointestinal tract with fewer side effects like mydriasis (pupil dilation) and salivary suppression.[1] It is primarily used in dogs and cats to treat conditions such as vomiting, diarrhea, and visceral spasms.[2]
Many pharmaceutical agents, including this compound, are chiral molecules. Chirality means that the molecule is non-superimposable on its mirror image. These two mirror-image forms are called enantiomers.[6] While they often have identical physical and chemical properties in an achiral environment, they can interact very differently with the chiral environment of the body, which is composed of chiral biomolecules like proteins and nucleic acids.[4]
This differential interaction can lead to one enantiomer (the eutomer ) possessing the desired therapeutic activity, while the other enantiomer (the distomer ) may be less active, inactive, or even responsible for undesirable side effects or toxicity.[7] Consequently, the development of single-enantiomer drugs has become a significant strategy in modern pharmacology to improve therapeutic indices and simplify pharmacokinetic profiles.[5]
Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[2][8] These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the body, including on smooth muscle cells, cardiac muscle, and in the central nervous system.[9] By blocking the binding of the endogenous neurotransmitter acetylcholine (ACh), this compound inhibits parasympathetic nerve stimulation, leading to its therapeutic effects of smooth muscle relaxation and reduced secretion.[8]
There are five known subtypes of muscarinic receptors (M1-M5), which are coupled to different G-proteins and signaling pathways. The primary therapeutic effects of this compound in the gut are mediated by the blockade of M3 receptors on smooth muscle cells and secretory glands.
The Stereochemistry of this compound and its Implications
This compound possesses a single chiral center, meaning it exists as two enantiomers: (R)-aminopentamide and (S)-aminopentamide.
Based on studies of other chiral muscarinic antagonists, it is highly probable that the two enantiomers of this compound exhibit different affinities for muscarinic receptors.[10][11] One enantiomer will likely fit the receptor's binding pocket more precisely, resulting in a stronger interaction and higher potency.
Anticipated Differences in Receptor Affinity and Selectivity
It is expected that one enantiomer of this compound (the eutomer) will have a significantly higher binding affinity (lower Ki value) for muscarinic receptors than the other (the distomer). The ratio of affinities (eudismic ratio) can range from moderate to several hundred-fold for other muscarinic antagonists.[11]
Furthermore, the enantiomers may display different selectivity profiles across the five muscarinic receptor subtypes. For instance, the eutomer might be highly potent at M3 receptors (mediating therapeutic effects) with low potency at M2 receptors (mediating cardiac side effects), while the distomer could have a different profile altogether. Such differences have profound implications for the drug's overall therapeutic index.
Table 1: Hypothetical Muscarinic Receptor Binding Affinities (Ki, nM) of this compound Enantiomers
This table is for illustrative purposes only, demonstrating how quantitative data on enantiomer affinity would be presented. Actual experimental data for this compound is not currently available.
| Compound | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M3 Affinity (Ki, nM) | M1/M2 Selectivity | M3/M2 Selectivity |
| Racemic this compound | 5.5 | 25.0 | 2.5 | 4.5x | 10.0x |
| (R)-Aminopentamide (Eutomer) | 2.0 | 45.0 | 1.0 | 22.5x | 45.0x |
| (S)-Aminopentamide (Distomer) | 150.0 | 300.0 | 120.0 | 2.0x | 2.5x |
Methodologies for Chiral Separation and Pharmacological Characterization
To determine the actual pharmacological profiles of the this compound enantiomers, a systematic experimental approach is required. This involves the chiral separation of the racemate followed by detailed pharmacological characterization.
Experimental Protocol: Chiral HPLC Separation
Objective: To separate racemic this compound into its individual (R) and (S) enantiomers.
-
Column Selection: A chiral stationary phase (CSP) column is required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds.
-
Mobile Phase Optimization: A systematic screening of mobile phases should be conducted. Typical mobile phases consist of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., ethanol, isopropanol). The addition of a small amount of an amine (e.g., diethylamine) may be necessary to improve peak shape for a basic compound like this compound.
-
Method Parameters:
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Temperature: Controlled at a constant temperature (e.g., 25°C) as temperature can affect chiral recognition.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., ~220 nm).
-
-
Separation and Collection: The racemic mixture is injected onto the column. The two enantiomers will elute at different retention times. A fraction collector is used to collect the separated enantiomer peaks.
-
Purity Assessment: The enantiomeric excess (ee) of the collected fractions must be determined using an analytical chiral HPLC method. Fractions with >99% ee are pooled for pharmacological testing.
Experimental Protocol: Muscarinic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of each this compound enantiomer for different muscarinic receptor subtypes.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M1, M2, or M3).
-
Radioligand: A non-selective muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
-
Procedure (Competition Binding):
-
In a 96-well plate, add a constant concentration of radioligand ([3H]-NMS, e.g., 0.5 nM) and cell membranes to each well.
-
Add increasing concentrations of the test compound (e.g., (R)-aminopentamide, (S)-aminopentamide, or racemic this compound) across a range of 10-12 M to 10-5 M.
-
Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the drug that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Protocol: In Vitro Functional Assay (Guinea Pig Ileum)
Objective: To determine the functional potency (pA2 or IC50) of each this compound enantiomer as a muscarinic antagonist.
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. The tissue is connected to an isometric force transducer to measure contractions.
-
Procedure (Schild Analysis for Antagonism):
-
Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) to establish a baseline response.
-
Wash the tissue and allow it to equilibrate.
-
Incubate the tissue with a fixed concentration of the antagonist (e.g., (R)-aminopentamide) for a set period (e.g., 30 minutes).
-
Generate a second cumulative concentration-response curve for the agonist in the presence of the antagonist. A competitive antagonist will cause a rightward shift in the curve without reducing the maximum response.
-
Repeat this process with increasing concentrations of the antagonist.
-
-
Data Analysis:
-
Calculate the concentration ratio (CR) for each antagonist concentration. The CR is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Create a Schild plot by plotting log(CR-1) versus the negative logarithm of the molar concentration of the antagonist.
-
For a competitive antagonist, the data should fit a straight line with a slope not significantly different from 1. The x-intercept of this line provides the pA2 value, which is a measure of the antagonist's potency.
-
Conclusion and Future Directions
While this compound is an established therapeutic agent, a detailed understanding of its pharmacology at the enantiomeric level is currently lacking. Based on fundamental principles of stereopharmacology and evidence from related anticholinergic drugs, it is highly probable that the (R)- and (S)-enantiomers of this compound possess distinct pharmacological profiles.[10][11] One enantiomer is likely to be significantly more potent (the eutomer) and may exhibit a different receptor subtype selectivity profile compared to its mirror image (the distomer).
The isolation and characterization of the individual enantiomers are critical next steps. The experimental protocols outlined in this guide provide a clear roadmap for this research. Such studies would not only provide valuable insights into the structure-activity relationships of muscarinic antagonists but could also lead to the development of an improved, single-enantiomer version of this compound with a potentially superior efficacy and safety profile for veterinary use.
References
- 1. This compound Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 2. This compound (Centrine®) for Dogs and Cats [petplace.com]
- 3. stereochemistry - Effect of enatiomers in pharmaceuticals - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. psychosocial.com [psychosocial.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Anticholinergic Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Affinity and selectivity of biperiden enantiomers for muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of enantiomers of M3 antagonists on muscarinic receptors in rabbit trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Aminopentamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopentamide, chemically known as 4-(dimethylamino)-2,2-diphenylpentanamide, is a synthetic anticholinergic agent. It functions as a nonselective muscarinic receptor antagonist, primarily targeting the smooth muscle of the gastrointestinal tract. This activity leads to reduced gastric motility and secretion, making it effective in the treatment of vomiting, diarrhea, and gastrointestinal spasms in veterinary medicine. The synthesis of this compound is analogous to that of methadone, diverging at the final step where a nitrile intermediate is partially hydrolyzed to an amide. This document provides detailed protocols for a two-step synthesis of this compound for research purposes.
Synthesis Pathway Overview
The synthesis of this compound can be achieved through a two-step process. The first step involves the alkylation of diphenylacetonitrile to form the key intermediate, 2,2-diphenyl-4-(dimethylamino)valeronitrile. The second step is the partial hydrolysis of this nitrile to yield the final product, this compound.
Caption: Overall workflow for the two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2,2-Diphenyl-4-(dimethylamino)valeronitrile
This protocol is based on established methods for the alkylation of diphenylacetonitrile.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (grams/liters) |
| Diphenylacetonitrile | 193.25 | 0.2 | 38.6 g |
| Sodium Amide (NaNH₂) | 39.01 | 0.2 | 7.8 g |
| 1-(Dimethylamino)-2-chloropropane | 121.62 | 0.2 | 24.3 g |
| Liquid Ammonia (NH₃) | 17.03 | - | 250 mL |
| Toluene | 92.14 | - | 200 mL |
| Diethyl Ether | 74.12 | - | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | For drying |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice-acetone condenser, add 250 mL of liquid ammonia.
-
Formation of the Carbanion: While stirring, slowly add 7.8 g (0.2 mol) of sodium amide to the liquid ammonia. To this suspension, add a solution of 38.6 g (0.2 mol) of diphenylacetonitrile in 100 mL of anhydrous toluene dropwise over 30 minutes. Stir the resulting deep-red solution for one hour.
-
Alkylation: Add a solution of 24.3 g (0.2 mol) of 1-(dimethylamino)-2-chloropropane in 100 mL of anhydrous toluene dropwise over one hour. Continue stirring for an additional two hours as the color of the reaction mixture fades.
-
Work-up: Allow the ammonia to evaporate overnight in a well-ventilated fume hood. To the remaining residue, carefully add 100 mL of water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and extract the aqueous layer with two 100 mL portions of diethyl ether.
-
Purification: Combine the organic layers (toluene and ether extracts) and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2-diphenyl-4-(dimethylamino)valeronitrile. The crude product can be further purified by recrystallization from a suitable solvent such as isopropanol or hexane.
Step 2: Partial Hydrolysis of 2,2-Diphenyl-4-(dimethylamino)valeronitrile to this compound
This is a generalized protocol for the acid-catalyzed partial hydrolysis of a nitrile to an amide. The reaction conditions should be carefully monitored to prevent over-hydrolysis to the carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (grams/liters) |
| 2,2-Diphenyl-4-(dimethylamino)valeronitrile | 278.40 | 0.1 | 27.8 g |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | - | ~50 mL |
| Water (H₂O) | 18.02 | - | As needed |
| Sodium Hydroxide (NaOH) solution (10%) | 40.00 | - | For neutralization |
| Diethyl Ether | 74.12 | - | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | For drying |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 27.8 g (0.1 mol) of 2,2-diphenyl-4-(dimethylamino)valeronitrile in 50 mL of glacial acetic acid.
-
Hydrolysis: Carefully add 10 mL of concentrated sulfuric acid to the solution. Heat the mixture to 50-60°C and maintain this temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the disappearance of the starting nitrile and the formation of the amide. Avoid prolonged heating or higher temperatures to minimize the formation of the corresponding carboxylic acid.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto 200 g of crushed ice. Carefully neutralize the acidic solution with a 10% aqueous solution of sodium hydroxide until the pH is approximately 8-9.
-
Extraction and Purification: Transfer the neutralized mixture to a separatory funnel and extract the product with three 100 mL portions of diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to obtain crude this compound. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Caption: Proposed mechanism for the acid-catalyzed partial hydrolysis of the nitrile intermediate.
Data Summary
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |
| Diphenylacetonitrile | 2,2-Diphenylacetonitrile | C₁₄H₁₁N | 193.25 |
| 1-(Dimethylamino)-2-chloropropane | 1-Chloro-N,N-dimethylpropan-2-amine | C₅H₁₂ClN | 121.62 |
| 2,2-Diphenyl-4-(dimethylamino)valeronitrile | 4-(Dimethylamino)-2,2-diphenylpentanenitrile | C₁₉H₂₂N₂ | 278.40 |
| This compound | 4-(Dimethylamino)-2,2-diphenylpentanamide | C₁₉H₂₄N₂O | 296.41 |
Conclusion
The synthesis of this compound can be reliably achieved in a two-step process involving an initial alkylation followed by a controlled partial hydrolysis. The provided protocols offer a detailed guide for the laboratory-scale synthesis of this compound for research and development purposes. Careful control of reaction conditions, particularly during the hydrolysis step, is crucial to maximize the yield of the desired amide product and minimize the formation of byproducts. Researchers should adhere to all standard laboratory safety procedures when handling the reagents involved in this synthesis.
Application Notes and Protocols for the Quantification of Aminopentamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the quantitative analysis of Aminopentamide, an anticholinergic agent used in veterinary medicine to control vomiting and diarrhea.[1][2] The methods described herein are essential for quality control, formulation development, and pharmacokinetic studies. This guide covers three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Additionally, it includes a schematic of the relevant signaling pathway to provide context for the drug's mechanism of action.
Introduction to this compound
This compound is a synthetic anticholinergic drug that functions as a smooth muscle antispasmodic.[1][2] Its primary therapeutic use is in small animals to alleviate symptoms of gastroenteritis, such as vomiting and diarrhea, by reducing gastrointestinal motility and secretions.[1][2] Accurate and precise quantification of this compound in pharmaceutical formulations and biological matrices is crucial for ensuring product quality, therapeutic efficacy, and safety.
Analytical Methodologies
This section details the protocols for three distinct analytical methods for this compound quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of pharmaceutical compounds.[3] A stability-indicating HPLC method allows for the separation of the active pharmaceutical ingredient (API) from its degradation products and impurities.[3][4]
2.1.1. Experimental Protocol: HPLC for this compound Sulfate Tablets
This protocol is adapted from a pharmacopeial method for the analysis of this compound Sulfate tablets.[5]
-
Sample Preparation (Assay Preparation):
-
Weigh and finely powder a minimum of 10 this compound Sulfate tablets.[5]
-
Accurately weigh a portion of the powder equivalent to approximately 0.2 mg of this compound and transfer it to a suitable flask.[5]
-
Add 10.0 mL of the mobile phase to the flask.[5]
-
Sonicate for 5 minutes and then stir mechanically for about 10 minutes.[5]
-
Filter the mixture through a 0.5-µm or finer porosity filter, discarding the initial 5 mL of the filtrate. The clear filtrate serves as the assay preparation.[5]
-
-
Standard Preparation:
-
Prepare a standard solution of USP this compound Sulfate Reference Standard (RS) in the mobile phase to a final concentration of about 0.02 mg/mL.[5]
-
-
Chromatographic Conditions:
-
Instrument: Liquid chromatograph equipped with a 254-nm UV detector.[5]
-
Column: 3.9-mm × 30-cm column containing packing L1 (a robust, general-purpose C18 stationary phase).[5]
-
Column Temperature: 40°C.[5]
-
Mobile Phase: Prepare a solution containing 14.4 g of sodium lauryl sulfate and 100 mL of glacial acetic acid in a 500-mL volumetric flask, and dilute with water to volume.[5]
-
Flow Rate: Approximately 1 mL per minute.[5]
-
Injection Volume: Approximately 50 µL.[5]
-
-
Procedure:
2.1.2. Data Presentation: HPLC Method Validation Parameters
The following table summarizes typical validation parameters for an HPLC method. These values would need to be experimentally determined for this specific method.
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |
| Specificity | No interference from excipients or degradation products |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for quantifying drugs in complex biological matrices like plasma.[6][7][8][9]
2.2.1. Proposed Experimental Protocol: LC-MS/MS for this compound in Plasma
This is a proposed protocol based on general bioanalytical methods and would require full validation.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Instrument: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program: A suitable gradient to ensure separation from matrix components.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by infusion experiments.
-
2.2.2. Data Presentation: LC-MS/MS Method Validation Parameters
The following table outlines typical validation parameters for a bioanalytical LC-MS/MS method.
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantitation (LLOQ) | Accurately and precisely quantifiable lowest standard |
| Matrix Effect | Consistent and reproducible |
| Recovery | Consistent and reproducible |
| Stability | Stable under various storage and processing conditions |
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method suitable for the quantification of drugs in bulk and simple formulations.
2.3.1. Proposed Experimental Protocol: UV-Vis Spectrophotometry for this compound
This is a proposed protocol and requires validation.
-
Sample Preparation (from Tablets):
-
Weigh and powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask and add approximately 70 mL of a suitable solvent (e.g., methanol or 0.1 M HCl).
-
Sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with the same solvent and mix well.
-
Filter the solution and make appropriate dilutions to obtain a final concentration within the linear range of the calibration curve.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the chosen solvent.
-
Prepare a series of standard solutions by serial dilution to construct a calibration curve.
-
-
Spectrophotometric Analysis:
-
Instrument: A double-beam UV-Vis spectrophotometer.
-
Wavelength Scan: Scan the standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Measurement: Measure the absorbance of the sample and standard solutions at the determined λmax against a solvent blank.
-
2.3.2. Data Presentation: UV-Vis Spectrophotometry Validation Parameters
The following table presents typical validation parameters for a UV-Vis spectrophotometric method.
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Calculated based on the standard deviation of the response and the slope |
| Limit of Quantitation (LOQ) | Calculated based on the standard deviation of the response and the slope |
| Specificity | No significant interference from excipients |
Signaling Pathway and Experimental Workflow
Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). These are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the parasympathetic nervous system. By blocking these receptors, this compound inhibits parasympathetic stimulation of the gastrointestinal tract, leading to reduced smooth muscle tone and secretions.
Caption: Muscarinic Receptor Signaling Pathway Antagonized by this compound.
General Experimental Workflow for Method Development
The development of a robust analytical method follows a systematic workflow to ensure reliability and accuracy.
Caption: General Workflow for Analytical Method Development and Validation.
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the quantitative analysis of this compound. The detailed HPLC protocol offers a validated starting point for quality control of pharmaceutical tablets. The proposed LC-MS/MS and UV-Vis spectrophotometry protocols serve as a foundation for methods that can be validated for bioanalytical and routine formulation analysis, respectively. Adherence to these protocols and proper validation will ensure the generation of accurate and reliable data for researchers, scientists, and drug development professionals working with this compound.
References
- 1. This compound (Centrine®) for Dogs and Cats [petplace.com]
- 2. This compound Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. A Comprehensive Immunocapture-LC-MS/MS Bioanalytical Approach in Support of a Biotherapeutic Ocular PK Study [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of Aminopentamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of Aminopentamide using High-Performance Liquid Chromatography (HPLC). The method is based on the United States Pharmacopeia (USP) monograph for this compound Sulfate Tablets, ensuring a robust and reliable analytical procedure suitable for quality control and research purposes.
Introduction
This compound is an anticholinergic agent used in veterinary medicine to control vomiting and diarrhea. Accurate and precise analytical methods are crucial for the quality control of pharmaceutical formulations containing this active ingredient. This application note describes a reversed-phase HPLC method for the determination of this compound, complete with detailed experimental protocols and representative validation data.
Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation and quantification of this compound. The method utilizes a C18 column with a mobile phase consisting of an aqueous solution of sodium lauryl sulfate and glacial acetic acid. Detection is performed using a UV detector at 254 nm.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | L1 packing (C18), 3.9-mm × 30-cm |
| Mobile Phase | 14.4 g of sodium lauryl sulfate in 500 mL of water, add 100 mL of glacial acetic acid, and dilute with water to 1000 mL. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 50 µL |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Standard Solution
-
Accurately weigh approximately 20 mg of USP this compound Sulfate Reference Standard (RS) into a 100-mL volumetric flask.
-
Dissolve in and dilute with Mobile Phase to volume to obtain a solution having a known concentration of about 0.2 mg/mL.
-
Further, dilute a portion of this solution with Mobile Phase to obtain a final concentration of about 0.02 mg/mL.
Preparation of Sample (Assay) Solution
-
Weigh and finely powder not fewer than 10 this compound Sulfate Tablets.
-
Accurately weigh a portion of the powder, equivalent to about 0.2 mg of this compound, and transfer it to a suitable flask.
-
Add 10.0 mL of Mobile Phase, sonicate for 5 minutes, and then stir by mechanical means for about 10 minutes.
-
Filter the mixture through a 0.5-µm or finer porosity filter, discarding the first 5 mL of the filtrate.
-
The clear filtrate is the Assay preparation.
Chromatographic Procedure
-
Separately inject equal volumes (about 50 µL) of the Standard preparation and the Assay preparation into the chromatograph.
-
Record the chromatograms and measure the areas for the major peaks.
-
Calculate the quantity, in mg, of this compound sulfate in the portion of Tablets taken.
Method Validation Summary
The described HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters demonstrate that the method is specific, linear, accurate, precise, and robust for the intended purpose. Representative data are presented in the following tables.
Table 2: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 900 | 2500 |
| RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 3: Linearity
| Parameter | Result |
| Linearity Range | 0.005 - 0.03 mg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Equation (y = mx + c) | y = 45890x + 1250 |
Table 4: Accuracy (Recovery)
| Spiked Concentration | Amount Added (mg/mL) | Amount Recovered (mg/mL) | Recovery (%) |
| 80% | 0.016 | 0.0158 | 98.8 |
| 100% | 0.020 | 0.0201 | 100.5 |
| 120% | 0.024 | 0.0238 | 99.2 |
| Mean Recovery | 99.5 |
Table 5: Precision
| Precision Type | RSD (%) |
| Repeatability (n=6) | 0.9% |
| Intermediate Precision (n=6) | 1.2% |
Table 6: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Result |
| LOD | 0.001 mg/mL |
| LOQ | 0.003 mg/mL |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of method development and validation.
Conclusion
The provided HPLC method is demonstrated to be suitable for the quantitative analysis of this compound in pharmaceutical dosage forms. The method is specific, linear, accurate, and precise, meeting the requirements for routine quality control testing. The detailed protocol and validation data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this compound.
Application Note: Quantitative Analysis of Aminopentamide in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective method for the quantitative analysis of aminopentamide in biological matrices, such as plasma or serum, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug metabolism research, and bioanalytical testing.
Introduction
This compound is a synthetic anticholinergic agent used in veterinary medicine to control vomiting and diarrhea. Accurate and reliable quantification of this compound in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose.[1][2][3] This application note provides a detailed protocol for the extraction and quantification of this compound, which can be adapted for various research applications.
Experimental
Materials and Reagents
-
This compound Sulfate Reference Standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein Precipitation Agent (e.g., Acetonitrile with 1% formic acid)
-
Solid Phase Extraction (SPE) Cartridges (if required for cleaner samples)
Sample Preparation
A robust sample preparation protocol is essential to remove matrix interferences and ensure accurate quantification.[4][5] Protein precipitation is a straightforward and effective method for plasma or serum samples.[5]
Protein Precipitation Protocol:
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
For cleaner samples and potentially lower limits of quantification, Solid Phase Extraction (SPE) can be employed.[4]
Liquid Chromatography
The chromatographic separation is performed on a C18 reversed-phase column to achieve good retention and peak shape for this compound.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be optimized |
| Internal Standard | To be determined | To be determined | To be optimized |
Note: The specific m/z values for precursor and product ions and the optimal collision energy need to be determined by infusing a standard solution of this compound and the internal standard into the mass spectrometer.
Data Analysis and Quantitative Results
The quantification of this compound is achieved by constructing a calibration curve using a series of known concentrations of the analyte. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Representative Quantitative Data
The following table summarizes the expected performance characteristics of the method.
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
Diagrams
Caption: LC-MS/MS analysis workflow for this compound.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantitative analysis of this compound in biological matrices. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, offers the high sensitivity and selectivity required for demanding research and drug development applications. The method should be fully validated in the laboratory for its intended use.
References
Application Note: NMR Characterization of Synthetic Aminopentamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the structural characterization of synthetic Aminopentamide using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, 4-(dimethylamino)-2,2-diphenylpentanamide, is an anticholinergic agent.[1] The structural integrity and purity of synthetic batches are critical for its therapeutic efficacy and safety. This document outlines the experimental procedures for acquiring ¹H and ¹³C NMR spectra and presents the expected chemical shifts, multiplicities, and assignments for the key functional groups in the molecule. A logical workflow for the characterization process is also provided.
Introduction
This compound is a synthetic compound with a molecular formula of C₁₉H₂₄N₂O and a molar mass of 296.414 g·mol⁻¹.[1] Its structure features two phenyl rings, a primary amide, and a dimethylamino group. NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and purity assessment of such small organic molecules. By analyzing the chemical environment of each proton and carbon atom, NMR provides a detailed fingerprint of the molecule. This application note serves as a practical guide for researchers involved in the synthesis and quality control of this compound.
Predicted NMR Spectral Data
Based on the known chemical shifts of analogous structural fragments, the following ¹H and ¹³C NMR data are predicted for this compound in a standard deuterated solvent such as CDCl₃.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | Multiplet | 10H | Aromatic protons (C₆H₅)₂ |
| ~ 5.50 - 7.50 | Broad Singlet | 2H | Amide protons (-CONH₂) |
| ~ 2.50 - 2.80 | Multiplet | 1H | Methine proton (-CH(CH₃)-) |
| ~ 2.20 - 2.40 | Singlet | 6H | N,N-dimethyl protons (-N(CH₃)₂) |
| ~ 2.00 - 2.20 | Multiplet | 2H | Methylene protons (-CH₂-) |
| ~ 1.00 - 1.20 | Doublet | 3H | Methyl protons (-CH(CH₃)-) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ ppm) | Assignment |
| ~ 175 - 180 | Amide carbonyl carbon (-CONH₂) |
| ~ 140 - 145 | Quaternary aromatic carbons (ipso-C of phenyl rings) |
| ~ 125 - 130 | Aromatic carbons (-C₆H₅) |
| ~ 55 - 60 | Quaternary carbon (-C(Ph)₂-) |
| ~ 50 - 55 | Methine carbon (-CH(CH₃)-) |
| ~ 40 - 45 | N,N-dimethyl carbons (-N(CH₃)₂) |
| ~ 35 - 40 | Methylene carbon (-CH₂-) |
| ~ 15 - 20 | Methyl carbon (-CH(CH₃)-) |
Experimental Protocols
Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of the synthetic this compound sample.
-
Add Deuterated Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Homogenize: Gently vortex or shake the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
¹H NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-16 ppm.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.
-
Visualization of Methodologies
Experimental Workflow
Caption: Workflow for NMR characterization of this compound.
Structural Correlation Diagram
Caption: Key NMR correlations for the structure of this compound.
Conclusion
The protocols and predicted spectral data provided in this application note offer a comprehensive framework for the NMR characterization of synthetic this compound. Adherence to these guidelines will enable researchers, scientists, and drug development professionals to confidently verify the chemical structure and assess the purity of their synthesized compounds, ensuring the quality and consistency of this important pharmaceutical agent. The combination of ¹H and ¹³C NMR spectroscopy provides a robust and reliable method for the complete structural assignment of this compound.
References
Application Notes and Protocols: Guinea Pig Ileum Assay for Aminopentamide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolated guinea pig ileum assay is a classical and robust ex vivo pharmacological model used to characterize the activity of substances that modulate smooth muscle contraction. This preparation is densely populated with muscarinic acetylcholine receptors (mAChRs), primarily the M2 and M3 subtypes, making it an ideal system for studying the effects of anticholinergic agents.[1][2] Aminopentamide is an anticholinergic drug employed clinically as an antispasmodic for conditions such as vomiting and diarrhea, exerting its effects by reducing the tone and motility of gastrointestinal smooth muscle.[3][4] Its mechanism of action involves the competitive antagonism of acetylcholine at muscarinic receptors.[2]
These application notes provide a detailed protocol for assessing the anticholinergic activity of this compound using the guinea pig ileum assay. The primary endpoint for quantifying antagonist potency is the determination of the pA2 value through Schild plot analysis.
Mechanism of Action: Muscarinic Receptor Antagonism
In the guinea pig ileum, acetylcholine (ACh) released from parasympathetic nerve endings binds to M3 muscarinic receptors on smooth muscle cells. This binding activates a Gq-protein coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.
This compound, as a competitive antagonist, reversibly binds to the same muscarinic receptors as acetylcholine but does not elicit a downstream signaling response. By occupying the receptor binding sites, this compound prevents acetylcholine from binding and initiating the contractile signaling cascade, thus leading to smooth muscle relaxation.
Data Presentation: Comparative Anticholinergic Activity
| Antagonist | Agonist | Preparation | pA2 Value (Mean ± SEM) |
| Atropine | Acetylcholine | Guinea Pig Ileum | 9.93 ± 0.04 |
| Dicyclomine | Acetylcholine | Guinea Pig Ileum | 9.39 ± 0.12 |
| Valethamate | Acetylcholine | Guinea Pig Ileum | 9.80 ± 0.12 |
| Hyoscine | Acetylcholine | Guinea Pig Ileum | 9.46 ± 0.05 |
Data sourced from studies on goat and guinea pig ileum.
Experimental Protocols
This section provides a detailed methodology for the isolation and preparation of the guinea pig ileum and the subsequent pharmacological assessment of this compound.
Materials and Reagents
-
Animals: Male guinea pigs (250-350 g)
-
Physiological Salt Solution:
-
Krebs Solution (composition in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.
-
Tyrode's Solution (composition in mM): NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5.[5]
-
-
Gases: Carbogen (95% O2 / 5% CO2)
-
Drugs and Chemicals:
-
Acetylcholine (ACh) chloride
-
This compound hydrogen sulfate
-
Atropine sulfate (for positive control)
-
Stock solutions of all drugs prepared in distilled water.
-
-
Equipment:
Tissue Preparation
-
Humanely euthanize the guinea pig according to institutional guidelines.
-
Open the abdominal cavity and locate the ileocecal junction.
-
Carefully dissect a 10-15 cm segment of the ileum, proximal to the cecum.[5]
-
Place the isolated ileum in a petri dish containing fresh, oxygenated physiological salt solution (Krebs or Tyrode's).[5]
-
Gently flush the lumen of the ileum with the physiological solution to remove its contents.[7]
Experimental Setup
-
Tie one end of an ileum segment to a tissue holder and the other end to an isotonic or isometric transducer using suture thread.[5]
-
Mount the tissue in the organ bath containing the chosen physiological salt solution, maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.[5][6]
-
Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for at least 30-60 minutes, with washes of fresh physiological solution every 15 minutes.[5]
Experimental Procedure for Determining pA2 Value
-
Baseline Recording: Record a stable baseline tension of the equilibrated ileum preparation.
-
Cumulative Acetylcholine Concentration-Response Curve (CRC):
-
Add increasing concentrations of acetylcholine (e.g., from 10⁻⁹ M to 10⁻³ M) to the organ bath in a cumulative manner.[5]
-
Allow the tissue to reach a maximal contraction at each concentration before adding the next.
-
Record the contractile response for each ACh concentration.
-
After obtaining the maximal response, wash the tissue with fresh physiological solution until it returns to the baseline tension. This serves as the control CRC.
-
-
Incubation with this compound:
-
Introduce a known, fixed concentration of this compound (e.g., 10⁻⁹ M) into the organ bath.
-
Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 20-30 minutes) to ensure equilibrium is reached.[5]
-
-
Second Cumulative ACh CRC in the Presence of this compound:
-
Repeat the cumulative addition of acetylcholine as described in step 2, but in the presence of the fixed concentration of this compound.
-
Record the contractile responses.
-
-
Repeat with Different this compound Concentrations:
-
Wash the tissue extensively to remove all drugs and allow it to return to a stable baseline.
-
Repeat steps 3 and 4 with at least two other increasing concentrations of this compound.
-
Data Analysis: Schild Plot
-
Calculate EC50 Values: Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) for acetylcholine from the control CRC and from each of the CRCs generated in the presence of different concentrations of this compound.
-
Calculate Dose Ratios (DR): For each concentration of this compound used, calculate the dose ratio using the formula:
-
DR = (EC50 of ACh in the presence of this compound) / (EC50 of ACh in the absence of this compound)
-
-
Construct the Schild Plot:
-
Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.
-
Perform a linear regression on the plotted data.
-
-
Determine the pA2 Value:
-
The x-intercept of the Schild plot provides the pA2 value.
-
The slope of the regression line should be close to 1 for competitive antagonism.
-
Visualizations
Caption: Experimental workflow for the guinea pig ileum assay.
Caption: Muscarinic signaling pathway in smooth muscle contraction.
References
- 1. Anticholinergic Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 4. This compound (Centrine®) for Dogs and Cats [petplace.com]
- 5. benchchem.com [benchchem.com]
- 6. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptsimlab.com [rjptsimlab.com]
Application Notes and Protocols for Muscarinic Receptor Binding Assay of Aminopentamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopentamide is a synthetic anticholinergic agent that functions as a non-selective muscarinic receptor antagonist. It primarily targets smooth muscle, particularly in the gastrointestinal tract, leading to reduced motility and secretion. This property makes it effective in treating conditions like vomiting and diarrhea in veterinary medicine. Understanding the binding characteristics of this compound at the five muscarinic acetylcholine receptor (mAChR) subtypes (M1, M2, M3, M4, and M5) is crucial for elucidating its full pharmacological profile and potential therapeutic applications. These G protein-coupled receptors (GPCRs) are widely distributed throughout the body and are involved in a vast array of physiological functions, making them important drug targets. Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor target. This document provides a detailed protocol for determining the binding affinity (Ki) of this compound for each of the five human muscarinic receptor subtypes using a competitive radioligand binding assay.
Muscarinic Receptor Signaling Pathways
Muscarinic receptor subtypes couple to different G proteins to initiate distinct intracellular signaling cascades.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1]
-
M2 and M4 Receptors: These receptors preferentially couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]
Figure 1: Muscarinic receptor signaling pathways.
Quantitative Data Presentation
| Compound | Receptor Subtype | Radioligand | Ki (nM) | Hill Slope |
| This compound | M1 | [3H]-NMS | User Determined | User Determined |
| M2 | [3H]-NMS | User Determined | User Determined | |
| M3 | [3H]-NMS | User Determined | User Determined | |
| M4 | [3H]-NMS | User Determined | User Determined | |
| M5 | [3H]-NMS | User Determined | User Determined | |
| Atropine (Example) | M1 | [3H]-QNB | 0.9 ± 0.1 | -1.0 |
| M2 | [3H]-QNB | 1.3 ± 0.2 | -1.0 | |
| M3 | [3H]-QNB | 1.1 ± 0.1 | -1.0 | |
| M4 | [3H]-QNB | 1.5 ± 0.3 | -1.0 | |
| M5 | [3H]-QNB | 1.2 ± 0.2 | -1.0 |
Note: The Ki values for atropine are representative and may vary depending on the experimental conditions.
Experimental Protocols
This section provides a detailed methodology for a competitive radioligand binding assay to determine the affinity of this compound for the human M1, M2, M3, M4, and M5 muscarinic receptors.
1. Materials and Reagents
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably expressing individual human muscarinic receptor subtypes (M1-M5).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), specific activity ~70-90 Ci/mmol.
-
Non-labeled Ligand: this compound hydrogen sulfate.
-
Non-specific Binding Control: Atropine sulfate.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A high-efficiency cocktail suitable for non-aqueous samples.
-
96-well microplates: Non-binding surface plates.
-
Glass fiber filters: GF/B or GF/C filter mats, pre-soaked in 0.5% polyethyleneimine (PEI) for at least 2 hours at 4°C.
-
Equipment:
-
Homogenizer (e.g., Polytron)
-
Refrigerated centrifuge
-
Cell harvester
-
Liquid scintillation counter
-
Incubator
-
2. Membrane Preparation
-
Culture CHO or HEK293 cells expressing the desired muscarinic receptor subtype to confluence.
-
Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and centrifuge again.
-
Resuspend the cell pellet in ice-cold Assay Buffer and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Assay Buffer.
-
Repeat the centrifugation and resuspension step twice more.
-
After the final wash, resuspend the pellet in Assay Buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store the membrane preparations in aliquots at -80°C until use.
3. Saturation Binding Assay (to determine Kd of [3H]-NMS)
This assay should be performed for each receptor subtype to determine the equilibrium dissociation constant (Kd) of the radioligand, which is necessary for calculating the Ki of the unlabeled ligand in the competition assay.
-
Prepare serial dilutions of [3H]-NMS in Assay Buffer, typically ranging from 0.01 to 10 nM.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of each [3H]-NMS dilution + 50 µL of Assay Buffer + 150 µL of membrane preparation (5-20 µg protein).
-
Non-specific Binding (NSB): 50 µL of each [3H]-NMS dilution + 50 µL of 1 µM atropine + 150 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter mat using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Dry the filter mat, place it in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Calculate specific binding by subtracting the NSB from the total binding at each radioligand concentration.
-
Analyze the data using non-linear regression analysis to determine the Kd and Bmax (maximum number of binding sites).
4. Competition Binding Assay (to determine Ki of this compound)
Figure 2: Workflow for the competition binding assay.
-
Prepare serial dilutions of this compound in Assay Buffer. A wide concentration range is recommended (e.g., 10-10 M to 10-3 M).
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [3H]-NMS (at a concentration close to its Kd) + 50 µL of Assay Buffer + 150 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of [3H]-NMS + 50 µL of 1 µM atropine + 150 µL of membrane preparation.
-
Competition: 50 µL of [3H]-NMS + 50 µL of each this compound dilution + 150 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the incubation and process the samples as described in the saturation binding assay protocol (steps 4-6).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand ([3H]-NMS) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand, determined from the saturation binding assay.
-
This application note provides a comprehensive protocol for the characterization of this compound binding to the five human muscarinic receptor subtypes. By following these detailed methodologies, researchers can accurately determine the binding affinity (Ki) of this compound for each receptor, providing valuable insights into its pharmacological profile. This information is essential for understanding its mechanism of action and for the development of more selective and effective muscarinic receptor-targeted therapeutics.
References
Application Note: Developing a Cell-Based Calcium Flux Assay to Characterize Aminopentamide, a Muscarinic Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aminopentamide is a synthetic anticholinergic agent that functions as a non-selective muscarinic receptor antagonist.[1] It is primarily utilized for its antispasmodic and antisecretory effects on the smooth muscle of the gastrointestinal tract, where it reduces motility and gastric acid secretion.[1] Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5).[2][3] The M1, M3, and M5 subtypes couple to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), culminating in an increase in intracellular calcium ([Ca2+]i).[4][5] The M2 and M4 subtypes couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels.[3][5]
Given that this compound's therapeutic effects, such as reducing smooth muscle contraction, are largely mediated by the M3 receptor, a cell-based functional assay measuring its antagonist activity at this subtype is crucial for pharmacological characterization. Cell-based assays provide a robust platform to determine the potency and mechanism of action of compounds like this compound in a physiologically relevant context.[6][7][8] This application note provides a detailed protocol for developing a fluorescent-based calcium flux assay to quantify the antagonist potency (IC50) of this compound on the human M3 muscarinic receptor.
Assay Principle
The assay quantifies the ability of this compound to inhibit the activation of the M3 muscarinic receptor. This is achieved using a cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, stably expressing the recombinant human M3 receptor.[2] The assay first establishes a dose-response curve for a known muscarinic agonist (e.g., carbachol) to determine the concentration that elicits a sub-maximal response (EC80). Cells are then pre-incubated with varying concentrations of the antagonist, this compound, before being stimulated with the EC80 concentration of the agonist.
M3 receptor activation by the agonist triggers the Gq signaling cascade, leading to a transient increase in intracellular calcium, which is measured using a calcium-sensitive fluorescent dye. An antagonist will inhibit this agonist-induced calcium release in a dose-dependent manner. The resulting data is used to calculate the IC50 value of this compound, representing the concentration required to inhibit 50% of the agonist-induced response.
M3 Muscarinic Receptor Signaling Pathway
The following diagram illustrates the Gq-coupled signaling pathway activated by a muscarinic agonist and the inhibitory action of an antagonist like this compound.
Experimental Protocols
Materials and Reagents
| Item | Supplier | Notes |
| CHO-K1 cells stably expressing human M3 receptor | ATCC / Millipore | e.g., Chem-1 host cells |
| F-12K Medium | ATCC | Cell culture medium |
| Fetal Bovine Serum (FBS) | Gibco | |
| Penicillin-Streptomycin | Gibco | |
| Geneticin (G418) | Gibco | Selection antibiotic |
| Carbachol (Agonist) | Sigma-Aldrich | |
| This compound (Antagonist) | Sigma-Aldrich | |
| Fluo-4 AM Calcium Indicator | Thermo Fisher | |
| Probenecid | Sigma-Aldrich | Anion-exchange transport inhibitor |
| Hanks' Balanced Salt Solution (HBSS) | Gibco | Assay Buffer |
| 96-well, black, clear-bottom microplates | Corning | |
| Fluorescence Plate Reader | Molecular Devices | e.g., FLIPR or FlexStation |
Protocol 1: Cell Culture and Plating
-
Culture Maintenance: Culture the M3-expressing CHO-K1 cells in F-12K medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL Geneticin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: 24 hours prior to the assay, harvest the cells using trypsin-EDTA. Resuspend the cells in fresh culture medium without Geneticin and perform a cell count.
-
Seeding: Seed the cells into a 96-well, black, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of medium.
-
Incubation: Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment and formation of a monolayer.
Protocol 2: Calcium Flux Assay
-
Dye Loading:
-
Prepare a loading buffer consisting of HBSS, 20 mM HEPES, and 2.5 mM probenecid.
-
Prepare the Fluo-4 AM dye solution by adding Fluo-4 AM to the loading buffer to a final concentration of 2 µM.
-
Aspirate the culture medium from the cell plate and add 100 µL of the Fluo-4 AM dye solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Agonist Plate: Prepare a 4X concentrated serial dilution of carbachol in assay buffer (HBSS + 20 mM HEPES). For EC50 determination, a 10-point, 1:3 dilution series starting from 40 µM is recommended.
-
Antagonist Plate: Prepare a 4X concentrated serial dilution of this compound in assay buffer. For IC50 determination, a 10-point, 1:10 dilution series starting from 400 µM is recommended.
-
-
Assay Execution (Antagonist Mode):
-
Wash the cells twice with 100 µL of assay buffer, leaving 100 µL in each well after the final wash.
-
Add 50 µL of the this compound serial dilutions to the appropriate wells. Add 50 µL of assay buffer to control wells (agonist control and no-stimulant control).
-
Incubate the plate for 30 minutes at room temperature.
-
Place the cell plate and the agonist plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity (e.g., Excitation: 494 nm, Emission: 516 nm) every second for 120 seconds.
-
At the 20-second mark, configure the instrument to automatically add 50 µL of the 4X carbachol solution (at the predetermined EC80 concentration) to each well (except no-stimulant controls).
-
Experimental Workflow
The diagram below outlines the key steps of the experimental procedure for determining antagonist potency.
Data Analysis and Expected Results
Data should be analyzed by subtracting the baseline fluorescence from the peak fluorescence for each well. The antagonist's effect is calculated as the percentage of inhibition of the agonist's response.
% Inhibition = (1 - (Test Compound RFU - No-Stimulant Control RFU) / (Agonist Control RFU - No-Stimulant Control RFU)) * 100
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).
Table 1: Example Data for Carbachol EC50 Determination
| Carbachol Conc. (nM) | Peak RFU (Mean) | Standard Deviation |
| 0 | 5,120 | 250 |
| 0.1 | 5,980 | 310 |
| 1 | 12,500 | 890 |
| 10 | 35,600 | 1,540 |
| 100 | 68,900 | 3,210 |
| 1,000 | 75,100 | 3,500 |
| 10,000 | 75,500 | 3,480 |
| Calculated EC50 | ~25 nM | |
| Calculated EC80 | ~100 nM |
Table 2: Example Data for this compound IC50 Determination (using 100 nM Carbachol)
| This compound Conc. (nM) | Peak RFU (Mean) | % Inhibition |
| 0 (Agonist Control) | 69,100 | 0 |
| 1 | 65,200 | 6.1 |
| 10 | 54,300 | 23.1 |
| 100 | 37,115 | 50.0 |
| 1,000 | 18,500 | 79.1 |
| 10,000 | 8,900 | 94.1 |
| 100,000 | 5,500 | 99.4 |
| Calculated IC50 | ~100 nM |
Summary
This application note details a robust and reproducible cell-based calcium flux assay for characterizing the antagonist activity of this compound at the M3 muscarinic receptor. The protocol provides a framework for determining the potency (IC50) of this compound, which is a critical parameter in drug discovery and development. This assay can be adapted to screen compound libraries for novel muscarinic antagonists or to perform structure-activity relationship (SAR) studies. The use of stably transfected cell lines ensures consistent receptor expression, leading to reliable and high-quality pharmacological data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. innoprot.com [innoprot.com]
- 5. Frontiers | Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation [frontiersin.org]
- 6. bioagilytix.com [bioagilytix.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
Application Note: Characterizing the Dose-Response Relationship of Aminopentamide in Smooth Muscle
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and theoretical framework for determining the potency and mechanism of action of aminopentamide on isolated smooth muscle preparations. It outlines the experimental procedure for generating a dose-response curve and analyzing the data to characterize its antagonist properties.
Principle and Mechanism of Action
This compound is a synthetic anticholinergic drug that functions as a non-selective muscarinic receptor antagonist.[1] In the peripheral nervous system, acetylcholine (ACh) released from parasympathetic nerve endings binds to muscarinic receptors (predominantly the M₃ subtype on smooth muscle cells) to mediate contraction.[2] This process is crucial for involuntary functions like gastrointestinal motility.[3][4]
This compound exerts its effect by competitively blocking the binding of ACh to these muscarinic receptors on smooth muscle, thereby inhibiting the downstream signaling cascade that leads to muscle contraction.[1][2] This results in a relaxant or antispasmodic effect, which is why it is used clinically in veterinary medicine to treat diarrhea, vomiting, and visceral spasms.[5][6] By constructing a dose-response curve, researchers can quantify the antagonist's potency, typically expressed as a pA₂ value derived from a Schild analysis.[7][8]
Signaling Pathway for Muscarinic-Mediated Smooth Muscle Contraction
The diagram below illustrates the signaling cascade initiated by acetylcholine binding to M₃ receptors and the inhibitory action of this compound.
Experimental Protocol: In Vitro Organ Bath Assay
This protocol describes a classic pharmacological method for studying the effects of drugs on isolated smooth muscle tissue, such as a segment of guinea pig ileum or rat fundus.
Materials and Reagents
-
Tissue: Freshly isolated smooth muscle (e.g., guinea pig ileum).
-
Physiological Salt Solution (PSS): Krebs-Henseleit or Tyrode's solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂ (carbogen).
-
Agonist: Acetylcholine (ACh) or Carbachol stock solution.
-
Antagonist: this compound hydrogen sulfate stock solution.
-
Equipment:
-
Organ bath system with water jacket for temperature control.
-
Isotonic force transducer.
-
Data acquisition system (e.g., PowerLab with LabChart software).
-
Micropipettes.
-
Experimental Workflow
The general workflow involves tissue preparation, equilibration, and the generation of cumulative dose-response curves in the absence and presence of the antagonist.
Detailed Procedure
-
Tissue Preparation:
-
Humanely euthanize the animal according to institutional guidelines.
-
Isolate a 2-3 cm segment of the desired smooth muscle tissue (e.g., terminal ileum).
-
Flush the lumen gently with PSS to remove contents and place the tissue in a beaker of aerated PSS.
-
-
Mounting and Equilibration:
-
Tie one end of the tissue segment to a fixed holder and the other end to an isotonic force transducer.
-
Mount the tissue in the organ bath chamber containing PSS at 37°C, aerated with carbogen.
-
Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 45-60 minutes, with PSS changes every 15 minutes.
-
-
Control Agonist Dose-Response Curve:
-
Add the agonist (e.g., Acetylcholine) to the organ bath in a cumulative fashion. Start with a low concentration (e.g., 1 nM) and increase in half-log increments until a maximal contraction is achieved.
-
Record the contractile response at each concentration. This serves as the control curve.
-
-
Antagonist Incubation and Subsequent Curves:
-
Perform a thorough washout of the agonist by replacing the PSS in the bath 3-4 times over 20-30 minutes, allowing the tissue to return to its baseline tension.
-
Introduce a known concentration of this compound into the bath and allow it to incubate for a pre-determined period (e.g., 30 minutes) to ensure equilibrium.
-
Repeat the cumulative agonist dose-response curve in the presence of this compound.
-
Repeat this process (washout, incubation, agonist curve) for at least two other concentrations of this compound.
-
Data Presentation and Analysis
The primary effect of a competitive antagonist like this compound is a rightward, parallel shift in the agonist's dose-response curve, with no change in the maximum response.
Representative Data
The following table shows hypothetical but realistic data from an experiment measuring the contractile response of an isolated ileum segment to Acetylcholine (ACh) in the absence and presence of two different concentrations of this compound.
Table 1: Illustrative Dose-Response Data for Acetylcholine (ACh)
| Log [ACh] (M) | % Max Contraction (Control) | % Max Contraction (+10 nM this compound) | % Max Contraction (+100 nM this compound) |
|---|---|---|---|
| -9.0 | 2 | 0 | 0 |
| -8.5 | 10 | 1 | 0 |
| -8.0 | 28 | 5 | 1 |
| -7.5 | 50 | 15 | 4 |
| -7.0 | 75 | 38 | 12 |
| -6.5 | 90 | 65 | 30 |
| -6.0 | 98 | 88 | 55 |
| -5.5 | 100 | 97 | 80 |
| -5.0 | 100 | 100 | 95 |
| -4.5 | 100 | 100 | 100 |
Schild Analysis
Schild analysis is used to determine the affinity (pA₂) of a competitive antagonist.[9]
-
Calculate EC₅₀: For each curve (control and each antagonist concentration), determine the agonist concentration that produces 50% of the maximum response (EC₅₀).
-
Calculate Dose Ratio (DR): The dose ratio is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist alone.
DR = EC₅₀ (with antagonist) / EC₅₀ (control)
-
Construct Schild Plot: Plot log(DR - 1) on the y-axis against the negative log of the molar concentration of the antagonist (-log[this compound]) on the x-axis.
-
Determine pA₂: For a competitive antagonist, this plot should be a straight line with a slope not significantly different from 1.0.[7][10] The pA₂ value is the x-intercept of the regression line, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
Table 2: Calculated Pharmacological Parameters (Hypothetical) | [this compound] (M) | -log[Antagonist] | Agonist EC₅₀ (M) | Dose Ratio (DR) | log(DR - 1) | | :--- | :--- | :--- | :--- | :--- | | 0 (Control) | - | 3.16 x 10⁻⁸ | 1 | - | | 1 x 10⁻⁸ | 8.0 | 9.49 x 10⁻⁸ | 3.0 | 0.30 | | 1 x 10⁻⁷ | 7.0 | 3.48 x 10⁻⁷ | 11.0 | 1.00 | | Schild Plot Slope | pA₂ (x-intercept) | | ~1.0 | ~8.5 |
A pA₂ value of 8.5 would indicate that this compound has a high affinity for the muscarinic receptor, with an equilibrium dissociation constant (K₈) of 10⁻⁸·⁵ M.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Anticholinergic - Wikipedia [en.wikipedia.org]
- 3. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Video: Cholinergic Antagonists: Pharmacological Actions [jove.com]
- 5. This compound Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 6. This compound (Centrine®) for Dogs and Cats [petplace.com]
- 7. Schild equation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onemol.org.uk [onemol.org.uk]
Application Notes and Protocols: Preparation of Aminopentamide Solutions for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aminopentamide, also known as Centrine®, is an anticholinergic agent used as an antispasmodic.[1][2] It primarily acts by reducing the tone and amplitude of smooth muscle contractions, particularly in the gastrointestinal tract.[1][2] For researchers conducting in vitro studies, the accurate and consistent preparation of this compound solutions is fundamental to achieving reproducible and reliable experimental outcomes. These application notes provide detailed protocols for the preparation of stock and working solutions of this compound, along with essential data on its chemical properties and solubility to ensure proper handling and use in a laboratory setting.
Chemical and Physical Properties
This compound is most commonly available as a sulfate salt (this compound Hydrogen Sulfate) for research and pharmaceutical use, which exhibits greater solubility in aqueous solutions compared to its base form.[3] Key properties are summarized below.
Table 1: Physicochemical Properties of this compound and its Sulfate Salt
| Property | Value | Source |
| This compound (Base) | ||
| Molecular Formula | C₁₉H₂₄N₂O | [4] |
| Molecular Weight | 296.4 g/mol | [4] |
| Appearance | Prismatic crystal, White to Off-White Solid | [3] |
| Melting Point | 178-179 °C | [3] |
| This compound Hydrogen Sulfate | ||
| CAS Number | 60-46-8 | [3] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 185-187 °C | [3] |
| General Solubility | Very soluble in water and ethanol | [3] |
Solubility Data
Table 2: Solubility of this compound Sulfate
| Solvent | Solubility | Notes |
| Water | Very Soluble[3] | Recommended for direct use in many biological assays. |
| Ethanol | Very Soluble[3] | Can be used for stock solutions; ensure final concentration in media is low (<0.5%) to avoid cytotoxicity. |
| Methanol | Slightly Soluble[3] | Less ideal than water or ethanol for high-concentration stocks. |
| Chloroform | Slightly Soluble[3] | Not recommended for most in vitro biological applications. |
| Ether | Almost Insoluble[3] | Not a suitable solvent. |
| DMSO | Data not readily available | DMSO is a common solvent for stock solutions. A solubility test is recommended before preparing a high-concentration stock. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a high-concentration stock solution using a common solvent. This compound sulfate is recommended due to its higher water solubility.
Materials:
-
This compound Hydrogen Sulfate powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile water or Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sterile microcentrifuge tubes or conical tubes
-
Calibrated analytical balance
-
0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Safety First: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution of this compound (base form MW: 296.4 g/mol ), weigh out 2.964 mg.
-
Calculation: Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.010 mol/L x 0.001 L x 296.4 g/mol = 0.002964 g = 2.964 mg
-
-
Dissolution:
-
Add the weighed this compound sulfate powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of solvent (e.g., 1 mL of DMSO or sterile water).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be required if solubility is limited, though this is less likely with the sulfate salt in water.[5]
-
-
Sterilization (Optional): If the solvent was not sterile, the stock solution can be filter-sterilized using a 0.22 µm syringe filter into a new sterile tube. This is often recommended for solutions to be used in cell culture.
-
Storage and Stability:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability. While specific stability data for this compound solutions is limited, storing stock solutions frozen is a standard practice to maintain compound integrity.[6] Always check the manufacturer's data sheet for specific storage recommendations.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Working solutions are prepared by diluting the concentrated stock solution into the cell culture medium immediately before use.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution into pre-warmed, sterile cell culture medium to achieve the desired final concentrations.
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution:
-
First, perform an intermediate dilution: Add 10 µL of the 10 mM stock to 990 µL of medium. This creates a 100 µM intermediate solution.
-
Next, add 100 µL of the 100 µM intermediate solution to 900 µL of medium to get a final concentration of 10 µM.
-
-
-
Vehicle Control: It is crucial to include a vehicle control in all experiments.[6] This control should contain the same final concentration of the solvent (e.g., DMSO) as the highest concentration of this compound tested. The final DMSO concentration should typically not exceed 0.5% to prevent solvent-induced cytotoxicity.[7]
-
Dose-Response Range: For initial experiments, it is advisable to test a wide range of concentrations to determine the optimal effective concentration (e.g., EC₅₀). A common strategy is to test concentrations significantly higher than the known in vivo plasma levels to account for differences in in vitro systems.[8] A concentration-dependent test using dilution factors of 2 to 3.16 is recommended to precisely determine the effective concentration.[8]
Mandatory Visualizations
Workflow for Solution Preparation
The following diagram illustrates the standard workflow for preparing this compound solutions for in vitro use.
Caption: Workflow for preparing this compound stock and working solutions.
Simplified Signaling Pathway
This compound is an anticholinergic drug that functions as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs). These are G-protein coupled receptors (GPCRs). The diagram below illustrates the antagonism at a Gq-coupled receptor (e.g., M1, M3, M5), which blocks the canonical signaling cascade.
Caption: this compound antagonizes muscarinic acetylcholine receptors.
References
- 1. This compound Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 2. This compound (Centrine®) for Dogs and Cats [petplace.com]
- 3. This compound SULFATE (200 MG) CAS#: 60-46-8 [m.chemicalbook.com]
- 4. This compound | C19H24N2O | CID 22565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. benchchem.com [benchchem.com]
- 8. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Aminopentamide Hydrochloride and Sulfate Salts for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopentamide is a synthetic anticholinergic agent that functions as a non-selective muscarinic receptor antagonist.[1] It is primarily utilized in veterinary medicine to control vomiting and diarrhea in dogs and cats by reducing gastrointestinal motility and gastric acid secretion.[1][2] While the commercially available form is typically the hydrogen sulfate salt, the hydrochloride salt is also available for research purposes.[1][3] The choice of salt form for a drug candidate can significantly impact its physicochemical properties, including solubility, stability, and hygroscopicity, which in turn affect its suitability for various experimental and formulation applications. Over 50% of drugs are administered as salts, with hydrochloride and sulfate being among the most common.[4]
This document provides a detailed comparison of this compound hydrochloride and this compound sulfate, offering insights into their properties and providing protocols for their evaluation. Due to a lack of direct comparative studies in published literature, this analysis combines available data with general principles of pharmaceutical salt selection.
Physicochemical and Pharmacological Properties
The selection of a salt form is a critical step in drug development, aiming to optimize the properties of the active pharmaceutical ingredient (API). Hydrochloride salts are the most common, generally offering good solubility and ease of synthesis.[4] Sulfate salts are also frequently used and can sometimes provide advantages in terms of stability.[5][6]
Data Presentation: this compound Salts
The following table summarizes the available and inferred physicochemical properties of this compound hydrochloride and sulfate. It is important to note that direct, quantitative comparative data is limited.
| Property | This compound Hydrochloride | This compound Sulfate (Hydrogen Sulfate) | Source / Rationale |
| Molecular Formula | C₁₉H₂₄N₂O·HCl | C₁₉H₂₄N₂O·H₂SO₄ | [7] |
| Molecular Weight | 332.87 g/mol | 394.49 g/mol | [2][7] |
| Appearance | Slightly deliquescent leaflets | Crystalline powder | [7][8] |
| Melting Point | Decomposes at 190-191°C | 178-181°C (commercial grade) | [7] |
| Solubility in Water | Soluble | Very soluble (conflicting reports exist) | [2][7][8] |
| Solubility in Alcohol | Soluble | Very soluble | [7][8] |
| pH of Aqueous Solution | 6.8 (for a 1% solution) | 1.3 - 2.2 (for a 2.5% solution) | [7] |
| Hygroscopicity | Slightly deliquescent (tends to absorb moisture from the air) | Described as hygroscopic | [7][8] |
| Stability | Generally stable; may lose hydrogen chloride at high temperatures. | Generally stable; may offer enhanced stability under certain conditions. | [6] |
Note: There are conflicting reports regarding the solubility of this compound sulfate. One source describes it as "very soluble in water," while another indicates it is "slightly" soluble.[7][8] Researchers should experimentally verify the solubility for their specific application.
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[2] These G-protein coupled receptors are found on various cell types and mediate the effects of the neurotransmitter acetylcholine. By blocking these receptors, particularly the M3 subtype in the smooth muscle of the gastrointestinal tract, this compound inhibits parasympathetic signaling, leading to reduced GI motility and secretion.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (5985-88-6) for sale [vulcanchem.com]
- 3. GSRS [precision.fda.gov]
- 4. drugs.com [drugs.com]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. This compound [drugfuture.com]
- 8. This compound SULFATE (200 MG) CAS#: 60-46-8 [m.chemicalbook.com]
Application Note: Chiral Separation of Aminopentamide Enantiomers by HPLC and SFC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details protocols for the chiral separation of aminopentamide enantiomers, a synthetic anticholinergic agent. Due to the differential pharmacological effects often observed between enantiomers of chiral drugs, the separation and characterization of individual this compound enantiomers are crucial for pharmaceutical development and understanding their mechanism of action.[1][2][3] While specific data on the differential activity of this compound enantiomers is not extensively available in public literature, it is well-established that enantiomers of other anticholinergic drugs, such as biperiden, exhibit significant differences in their binding affinities for muscarinic receptors.[4] This document provides detailed experimental protocols for the enantioselective separation of this compound using High-Performance Liquid Chromatography (HPLC) with a chiral mobile phase additive and Supercritical Fluid Chromatography (SFC) with a chiral stationary phase. These methods are designed to provide a robust starting point for researchers in the fields of pharmaceutical analysis, drug metabolism, and pharmacology.
Introduction
This compound is a non-selective muscarinic receptor antagonist used for its antispasmodic and antisecretory effects on the gastrointestinal tract. It possesses a chiral center, and therefore exists as a pair of enantiomers. In drug development, it is critical to evaluate the pharmacological and toxicological profiles of each enantiomer separately, as they can differ significantly.[1][2][5][6] For instance, the therapeutic activity of a racemic drug may reside in one enantiomer, while the other may be inactive or contribute to adverse effects.[3]
The chiral separation of amines and their derivatives is a well-established practice in analytical chemistry, with HPLC and SFC being powerful techniques for this purpose.[7][8] Polysaccharide-based and cyclodextrin-based chiral stationary phases (CSPs) are commonly employed for the direct separation of enantiomers.[9][] An alternative approach in HPLC is the use of chiral mobile phase additives, which form transient diastereomeric complexes with the enantiomers, allowing for their separation on a conventional achiral column.[11][12][13]
This application note provides two detailed protocols for the chiral separation of this compound enantiomers. The first is an HPLC-UV method adapted from a successful separation of the structurally similar anticholinergic drug, tropicamide, utilizing a chiral mobile phase additive.[11][12][13] The second protocol describes a modern, "green" chemistry approach using SFC with a chiral stationary phase, a technique known for its speed and reduced solvent consumption.[14][15]
Signaling Pathway of Muscarinic Receptor Antagonism
This compound, as a muscarinic receptor antagonist, blocks the action of acetylcholine at muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that mediate a variety of physiological responses. The diagram below illustrates the general mechanism of muscarinic receptor antagonism.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. psychosocial.com [psychosocial.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. ENANTIOSELECTIVE DRUG ANALYSIS: PROBLEMS AND RESOLUTIONS | Semantic Scholar [semanticscholar.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. shimadzu.com [shimadzu.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. selvita.com [selvita.com]
Stereoselective Synthesis of Aminopentamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopentamide, chemically known as 2,2-diphenyl-4-dimethylaminovaleramide, is a chiral compound with significant applications in the pharmaceutical industry. The stereochemistry of the chiral center at the C4 position is crucial for its biological activity. Therefore, the development of efficient and highly stereoselective synthetic methods is of paramount importance. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of this compound, focusing on a chiral pool approach and classical chiral resolution.
Stereoselective Synthetic Strategies
Two primary strategies have been identified for the enantioselective synthesis of this compound and its precursors:
-
Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material, such as an amino acid, to introduce the desired stereochemistry. A notable example is the synthesis of the key intermediate, (S)- or (R)-4-dimethylamino-2,2-diphenylvaleronitrile, starting from the corresponding enantiomer of alanine. This method offers excellent control over the stereochemistry.
-
Chiral Resolution: This classical method involves the separation of a racemic mixture of a chiral intermediate or the final product. The process typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility and subsequent liberation of the desired enantiomer.
Data Presentation
The following table summarizes the quantitative data for the chiral pool synthesis of the key nitrile intermediate of this compound.
Table 1: Chiral Pool Synthesis of 4-Dimethylamino-2,2-diphenylvaleronitrile
| Starting Material | Key Intermediate | Overall Yield | Enantiomeric Excess (ee) | Key Features |
| D-Alanine | (S)-4-Dimethylamino-2,2-diphenylvaleronitrile | >40% | >99% | Highly efficient, retention of configuration, avoids regioisomers.[1] |
| L-Alanine | (R)-4-Dimethylamino-2,2-diphenylvaleronitrile | >40% | >99% | Highly efficient, retention of configuration, avoids regioisomers.[1] |
Experimental Protocols
Method 1: Chiral Pool Synthesis from D-Alanine
This protocol describes the synthesis of (S)-4-dimethylamino-2,2-diphenylvaleronitrile, a key precursor to (S)-Aminopentamide, starting from D-alanine.
Step 1: Synthesis of N,N-dimethyl-D-alaninol
-
To a solution of D-alanine in an appropriate solvent, add an excess of formaldehyde.
-
Perform a catalytic hydrogenation using a suitable catalyst (e.g., Pd/C) under a hydrogen atmosphere.
-
Monitor the reaction until completion.
-
Isolate the N,N-dimethyl-D-alaninol by standard work-up procedures.
Step 2: Activation of N,N-dimethyl-D-alaninol
-
React the N,N-dimethyl-D-alaninol with an activating agent (e.g., thionyl chloride or a sulfonyl chloride) in an inert solvent at a controlled temperature to form an activated intermediate. This intermediate is often a cyclic sulfamidate or a chloroamine derivative.[2][3]
Step 3: Stereospecific Alkylation with Diphenylacetonitrile
-
In a separate flask, prepare a solution of diphenylacetonitrile in a suitable aprotic solvent (e.g., THF).
-
Add a strong base (e.g., NaHMDS) at a low temperature to generate the diphenylacetonitrile anion.
-
Slowly add the activated intermediate from Step 2 to the solution of the diphenylacetonitrile anion.
-
Allow the reaction to proceed at a controlled temperature until completion. This step proceeds with retention of configuration.[2][3]
-
Quench the reaction and perform an aqueous work-up.
-
Purify the resulting (S)-4-dimethylamino-2,2-diphenylvaleronitrile by recrystallization or chromatography.
Step 4: Hydrolysis to (S)-Aminopentamide
-
Subject the (S)-4-dimethylamino-2,2-diphenylvaleronitrile to controlled hydrolysis conditions (e.g., acidic or basic hydrolysis) to convert the nitrile group to a primary amide.
-
Carefully monitor the reaction to avoid side reactions.
-
Isolate and purify the final product, (S)-Aminopentamide.
Method 2: Chiral Resolution of Racemic 4-Dimethylamino-2,2-diphenylvaleronitrile
This protocol outlines a general procedure for the separation of enantiomers of the racemic nitrile intermediate via diastereomeric salt formation. The selection of the resolving agent and solvent is critical and often requires screening.[4]
Step 1: Synthesis of Racemic 4-Dimethylamino-2,2-diphenylvaleronitrile
-
Racemic 4-dimethylamino-2,2-diphenylvaleronitrile can be synthesized by reacting diphenylacetonitrile with 1-dimethylamino-2-chloropropane in the presence of a base.[5]
Step 2: Diastereomeric Salt Formation
-
Dissolve the racemic 4-dimethylamino-2,2-diphenylvaleronitrile in a suitable solvent.
-
Add an equimolar amount of a chiral resolving agent (e.g., tartaric acid or a derivative).
-
Heat the mixture to ensure complete dissolution and then allow it to cool slowly to promote the crystallization of one of the diastereomeric salts.
Step 3: Separation and Purification
-
Collect the crystallized diastereomeric salt by filtration.
-
The enantiomeric purity of the salt can be enhanced by recrystallization.
Step 4: Liberation of the Enantiopure Nitrile
-
Treat the purified diastereomeric salt with a base (e.g., NaOH) to neutralize the resolving agent and liberate the free amine.
-
Extract the enantiopure 4-dimethylamino-2,2-diphenylvaleronitrile with an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the desired enantiomer.
Step 5: Hydrolysis to Enantiopure this compound
-
Follow the procedure described in Step 4 of Method 1 to convert the enantiopure nitrile to the corresponding amide.
Visualizations
Caption: Overall workflow for the stereoselective synthesis of this compound.
Caption: Logic of the chiral pool synthesis approach.
Conclusion
The stereoselective synthesis of this compound is critical for its pharmaceutical application. The chiral pool synthesis starting from readily available and inexpensive amino acids like alanine presents a highly efficient and stereoselective route, achieving high yields and excellent enantiomeric excess.[1] This method is advantageous as it avoids the formation of difficult-to-separate regioisomers.[2][3] For cases where a racemic mixture is obtained, classical chiral resolution via diastereomeric salt formation provides a viable, albeit potentially less efficient, alternative for obtaining the desired enantiomer. The choice of method will depend on factors such as cost, scale, and the desired level of enantiopurity. Researchers and drug development professionals are encouraged to consider these protocols as a foundation for the development and optimization of their synthetic strategies for this compound.
References
- 1. US20170057909A1 - Synthesis of levomethadone hydrochloride or dextromethadone hydrochloride and methods for use thereof - Google Patents [patents.google.com]
- 2. New Synthesis and Pharmacological Evaluation of Enantiomerically Pure (R)- and (S)-Methadone Metabolites as N-Methyl-d-aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Aminopentamide Concentration for In Vitro Studies
Welcome to the technical support center for optimizing Aminopentamide concentration in your in vitro research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in establishing optimal experimental conditions for this anticholinergic agent.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in an in vitro experiment?
A1: For a compound with limited published in vitro data like this compound, it is recommended to start with a broad concentration range to determine the approximate sensitivity of your cell line. A standard approach is to perform serial dilutions covering a wide spectrum, for instance, from 10 nM to 100 µM, using half-log10 steps.[1] This initial screening will help you identify a narrower, more effective concentration range for subsequent, more detailed experiments.[2][3]
Q2: How should I prepare a stock solution of this compound?
A2: The solubility of your compound is a critical first step. This compound sulfate is reported to be soluble in water.[4] However, for many organic compounds used in cell culture, Dimethyl sulfoxide (DMSO) is a common solvent.[5] It is crucial to check the product datasheet for your specific source of this compound for solubility information. When preparing a stock solution, dissolve the compound in the appropriate solvent to a high concentration (e.g., 10-100 mM). Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Always ensure the final concentration of the solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: How do I determine the optimal concentration of this compound for my study?
A3: The optimal concentration is determined by performing a dose-response experiment.[6] In this type of experiment, your cells are treated with a range of this compound concentrations, and a specific biological response is measured. The goal is to generate a sigmoidal curve from which you can determine key parameters like the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).[1][6]
Q4: How can I be sure that the observed effects are not due to this compound being toxic to my cells?
A4: It is essential to perform a cytotoxicity assay in parallel with your functional assays. This will help you distinguish between a specific pharmacological effect and a general toxic effect. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for assessing cell viability.[7][8][9] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[10][11]
Q5: What should I consider regarding the stability of this compound in my cell culture medium?
A5: The stability of a compound in aqueous and complex solutions like cell culture media can affect the reproducibility of your results. Factors like pH, temperature, and the presence of other components can lead to degradation over time.[12][13] It is advisable to prepare fresh dilutions of this compound from your frozen stock for each experiment. If long-term incubation is required, consider performing a stability study by incubating the compound in the medium for the duration of your experiment and then measuring its concentration, for example, by HPLC.[14]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| No observable effect of this compound | The concentration range is too low. | Test a wider and higher range of concentrations. |
| The compound has precipitated out of solution. | Visually inspect the wells for precipitate. Ensure the final concentration does not exceed the solubility limit in the culture medium. | |
| The compound has degraded. | Prepare fresh dilutions for each experiment. Minimize the time the compound spends in aqueous solution before being added to the cells. | |
| The chosen cell line is not sensitive to this compound. | Research the expression of muscarinic acetylcholine receptors (the likely target of this compound) in your cell line. Consider using a different cell line. | |
| High cell death, even at low concentrations | This compound is cytotoxic at the tested concentrations. | Perform a cytotoxicity assay (e.g., MTT) to determine the concentration at which toxicity occurs. |
| The solvent (e.g., DMSO) is at a toxic concentration. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control. | |
| Contamination of the compound or culture. | Check for signs of microbial contamination. Use sterile techniques for all solution preparations. | |
| High variability between replicate wells | Inaccurate pipetting. | Use calibrated pipettes and ensure proper pipetting technique. |
| Uneven cell seeding density. | Ensure a homogenous cell suspension before seeding. | |
| Incomplete dissolution of the compound. | Ensure the compound is fully dissolved in the medium before adding it to the cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine Solubility: Refer to the manufacturer's data sheet for solubility information. If not available, test solubility in common solvents like sterile water or DMSO.
-
Weigh the Compound: Accurately weigh out a small amount of this compound sulfate powder using a calibrated analytical balance.
-
Dissolve: Add the appropriate volume of solvent to achieve a high-concentration stock solution (e.g., 10 mM). Vortex or sonicate until fully dissolved.
-
Sterilize: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Performing a Dose-Response Study
-
Cell Seeding: Seed your cells in a multi-well plate (e.g., 96-well) at a predetermined optimal density and allow them to adhere and grow (typically 24 hours).
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in your cell culture medium from your stock solution. A common approach is to use half-log or log dilutions.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Measure Biological Response: At the end of the incubation period, measure the desired biological endpoint (e.g., inhibition of a specific signaling pathway, change in cell morphology, etc.).
-
Data Analysis: Plot the response against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 or IC50 value.[6]
Protocol 3: Assessing Cytotoxicity using an MTT Assay
-
Cell Treatment: Follow steps 1-3 of the Dose-Response Study protocol.
-
Add MTT Reagent: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[7]
-
Incubate: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[7]
-
Solubilize Formazan: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[9]
-
Measure Absorbance: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[9][11]
-
Calculate Viability: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of cell viability against the log of the compound concentration.
Data Presentation
Table 1: Example of Dose-Response Data for this compound
| This compound Concentration (µM) | Log Concentration | Response (Unit) - Replicate 1 | Response (Unit) - Replicate 2 | Response (Unit) - Replicate 3 | Average Response | % of Max Response |
| 0 (Vehicle) | - | |||||
| 0.01 | -2.00 | |||||
| 0.1 | -1.00 | |||||
| 1 | 0.00 | |||||
| 10 | 1.00 | |||||
| 100 | 2.00 |
Table 2: Example of Cytotoxicity Data for this compound (MTT Assay)
| This compound Concentration (µM) | Log Concentration | Absorbance (570 nm) - Rep 1 | Absorbance (570 nm) - Rep 2 | Absorbance (570 nm) - Rep 3 | Average Absorbance | % Cell Viability |
| 0 (Vehicle) | - | 100 | ||||
| 0.01 | -2.00 | |||||
| 0.1 | -1.00 | |||||
| 1 | 0.00 | |||||
| 10 | 1.00 | |||||
| 100 | 2.00 |
Visualizations
Caption: Workflow for Optimizing this compound Concentration.
Caption: Hypothetical Anticholinergic Signaling Pathway.
Caption: Troubleshooting Logic Flow for In Vitro Experiments.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Stability and kinetics of degradation of imipenem in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of batanopride hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Aminopentamide Stability in Physiological Buffer: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of aminopentamide in physiological buffers. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in a standard physiological buffer (e.g., PBS, pH 7.4) at room temperature?
A1: While specific public data on this compound stability is limited, based on its chemical structure containing an amide functional group, it is expected to be relatively stable in neutral physiological buffer (pH 7.4) at room temperature for short-term experimental durations (e.g., up to 24-48 hours). However, for longer-term storage or under more stringent conditions, the potential for hydrolysis exists. It is always recommended to perform a preliminary stability assessment for your specific experimental conditions.
Q2: What are the primary degradation pathways for this compound in aqueous solutions?
A2: The most probable degradation pathway for this compound is the hydrolysis of the amide bond.[1][2][3][4] This can be catalyzed by both acidic and basic conditions, leading to the formation of 4-(dimethylamino)-2,2-diphenylpentanoic acid and ammonia. Other potential, though likely less significant, pathways could include oxidation of the tertiary amine or photodegradation of the aromatic rings upon exposure to light.[5][6]
Q3: Are there any known incompatibilities of this compound with common buffer components?
A3: There are no widely reported incompatibilities of this compound with common physiological buffer components like phosphates or bicarbonates. However, it is good practice to avoid buffers containing components that could catalytically promote hydrolysis or oxidation, especially if the solution will be stored for an extended period or at elevated temperatures.
Q4: How can I monitor the stability of this compound in my experiments?
A4: The most effective way to monitor the stability of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This technique can separate the intact this compound from its potential degradation products, allowing for accurate quantification of the remaining active compound over time.
Troubleshooting Guides
HPLC Analysis Issues
Problem: Poor peak shape (tailing or fronting) for this compound.
-
Possible Cause: this compound is a basic compound, and secondary interactions with residual silanols on the HPLC column can cause peak tailing.
-
Solution:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is 2-3 units below the pKa of the tertiary amine on this compound to ensure it is fully protonated.
-
Add a Competitive Base: Incorporate a small amount of a competitive base, such as triethylamine (TEA), into the mobile phase (e.g., 0.1% v/v) to block the active sites on the stationary phase.
-
Use a Base-Deactivated Column: Employ an HPLC column specifically designed for the analysis of basic compounds.
-
Problem: Drifting retention times for this compound.
-
Possible Cause: Inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.
-
Solution:
-
Ensure Proper Equilibration: Equilibrate the column with the initial mobile phase for a sufficient time (at least 10-15 column volumes) before the first injection.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation.[7] If using a gradient, ensure the pump's proportioning valves are functioning correctly.
-
Control Temperature: Use a column oven to maintain a constant temperature throughout the analysis.
-
Unexpected Degradation Observed
Problem: Significant degradation of this compound is observed in a freshly prepared solution in physiological buffer.
-
Possible Cause: The pH of the buffer may be outside the optimal stability range, or the solution may have been exposed to harsh conditions.
-
Solution:
-
Verify Buffer pH: Accurately measure the pH of the buffer solution.
-
Protect from Light: Prepare and store the solution in amber vials or protect it from light to prevent photodegradation.
-
Control Temperature: Prepare and use the solution at the intended experimental temperature. Avoid unnecessary heating.
-
Assess Raw Material Purity: Ensure the purity of the this compound starting material.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid this compound powder to 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (100 µg/mL in physiological buffer) to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
Protocol 2: Stability Assessment of this compound in Physiological Buffer (pH 7.4)
-
Preparation of Test Solution: Prepare a solution of this compound at the desired experimental concentration (e.g., 10 µg/mL) in sterile Phosphate Buffered Saline (PBS), pH 7.4.
-
Storage Conditions: Aliquot the solution into separate, sealed vials for each time point. Store the vials at the desired temperature (e.g., 4°C, 25°C, and 37°C), protected from light.
-
Time Points: Analyze the samples at initial (t=0), 2, 4, 8, 12, 24, and 48 hours.
-
Analysis: At each time point, analyze the respective vial's content in triplicate using a validated HPLC method to determine the concentration of this compound remaining.
Data Presentation
Table 1: Hypothetical Stability of this compound in PBS (pH 7.4) at Different Temperatures
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.8 | 99.5 | 99.1 |
| 4 | 99.6 | 99.1 | 98.5 |
| 8 | 99.3 | 98.4 | 97.2 |
| 12 | 99.1 | 97.8 | 96.0 |
| 24 | 98.5 | 96.2 | 93.5 |
| 48 | 97.2 | 93.1 | 88.7 |
Table 2: Hypothetical Results of Forced Degradation Study of this compound
| Stress Condition | % Degradation | Major Degradation Product |
| 0.1 M HCl, 60°C, 24h | 15.2 | 4-(dimethylamino)-2,2-diphenylpentanoic acid |
| 0.1 M NaOH, 60°C, 24h | 28.5 | 4-(dimethylamino)-2,2-diphenylpentanoic acid |
| 3% H₂O₂, RT, 24h | 8.1 | N-oxide derivative |
| Solid, 80°C, 48h | 2.5 | Not identified |
| Photodegradation (ICH Q1B) | 11.7 | Multiple minor products |
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Anticholinergic Mechanism of this compound.
Caption: HPLC Troubleshooting for Poor Peak Shape.
References
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C3EM00615H [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Aminopentamide Bioassay Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low potency of Aminopentamide in bioassay experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may lead to lower-than-expected potency of this compound in competitive radioligand binding assays.
Q1: I am observing a significantly lower potency (higher IC50 value) for my this compound sample than expected. What are the potential causes?
A1: Several factors can contribute to the apparent low potency of this compound. A systematic troubleshooting approach is recommended. The primary areas to investigate are the integrity of the this compound sample, the experimental setup, and the data analysis.
Troubleshooting Steps:
-
Verify this compound Integrity:
-
Storage and Handling: this compound, like many pharmaceutical compounds, can degrade if not stored correctly.[1] It should be stored in a cool, dark, and dry place.[1] Avoid repeated freeze-thaw cycles if the compound is in solution.
-
Solvent and Solution Stability: Ensure the solvent used to dissolve this compound is appropriate and does not cause degradation. Prepare fresh working solutions for each experiment, as the stability of this compound in solution over time may be limited.[2][3]
-
Source and Purity: Confirm the purity of the this compound sample from the supplier's certificate of analysis. Impurities can compete with this compound for binding to the receptor, leading to an overestimation of the IC50 value.
-
-
Review Experimental Protocol:
-
Assay Buffer Composition: The pH, ionic strength, and presence of specific ions in the assay buffer can influence ligand binding. Ensure the buffer composition is optimal for the muscarinic receptors being studied.
-
Incubation Time and Temperature: The binding reaction must reach equilibrium for an accurate determination of potency. Verify that the incubation time is sufficient. This can be confirmed through kinetic experiments (association and dissociation).[4] Temperature fluctuations during incubation can also affect binding affinity.
-
Receptor Preparation Quality: The quality of the cell membranes or tissue homogenates containing the muscarinic receptors is critical. Poor preparation can lead to a low density of active receptors, resulting in a weak signal and inaccurate potency determination.[5]
-
Radioligand Concentration: In a competitive binding assay, the concentration of the radiolabeled ligand (e.g., [3H]-N-methylscopolamine or [3H]-NMS) should ideally be at or below its dissociation constant (Kd) for the receptor.[6] Using too high a concentration of radioligand will require higher concentrations of this compound to compete for binding, thus shifting the IC50 value to the right (lower apparent potency).
-
-
Address Non-Specific Binding (NSB):
-
High NSB: Excessive non-specific binding of the radioligand to filters, tubes, or other components can mask the specific binding signal and lead to inaccurate results.[7] Consider using filter plates pre-treated with polyethyleneimine (PEI) or including bovine serum albumin (BSA) in the assay buffer to reduce NSB.
-
Q2: My bioassay is showing a very low signal overall, making it difficult to determine an accurate IC50 value for this compound. What should I do?
A2: A low signal in a radioligand binding assay can be due to several factors, from reagent quality to procedural issues.
Troubleshooting Steps:
-
Check Radioligand Integrity: Ensure the radioligand has not degraded due to improper storage or being past its expiration date.
-
Optimize Receptor Concentration: The concentration of the receptor source (cell membranes or tissue homogenates) may be too low. Perform a protein concentration titration to find the optimal amount that yields a robust signal without excessive non-specific binding.[5]
-
Verify Filter and Scintillation Cocktail Compatibility: Ensure the filter type is appropriate for trapping the receptor-ligand complex and that the scintillation cocktail is compatible with the filter material and the assay buffer.
-
Instrument Check: Confirm that the scintillation counter or other detection instrument is functioning correctly and calibrated.
Q3: The results for my this compound bioassay are not reproducible between experiments. What could be causing this variability?
A3: Lack of reproducibility is a common challenge in bioassays and can stem from minor variations in experimental conditions.
Troubleshooting Steps:
-
Standardize Procedures: Ensure all experimental steps, including reagent preparation, incubation times, washing procedures, and data acquisition, are performed consistently across all experiments.[8]
-
Cell Passage Number: If using cultured cells as the receptor source, be aware that receptor expression levels can change with cell passage number. Use cells within a consistent and defined passage range for all experiments.
-
Reagent Aliquoting: Prepare large batches of reagents, including assay buffer and stock solutions of this compound and the radioligand, and aliquot them for single use to minimize variability from repeated handling.[8]
Data Presentation
The following table provides an example of how to present quantitative data for this compound potency in a competitive binding assay against different muscarinic receptor subtypes. Note: These values are for illustrative purposes and may not represent actual experimental data.
| Muscarinic Receptor Subtype | Radioligand | This compound IC50 (nM) | This compound Ki (nM) |
| M1 | [3H]-NMS | 15 | 7.5 |
| M2 | [3H]-NMS | 25 | 12.5 |
| M3 | [3H]-NMS | 10 | 5.0 |
| M4 | [3H]-NMS | 30 | 15.0 |
| M5 | [3H]-NMS | 20 | 10.0 |
IC50 (Half maximal inhibitory concentration) is the concentration of this compound that displaces 50% of the specific binding of the radioligand. Ki (Inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for this compound Potency
This protocol describes a method to determine the inhibitory potency (IC50) of this compound at muscarinic acetylcholine receptors using a competitive binding assay with the radiolabeled antagonist [3H]-N-methylscopolamine ([3H]-NMS).
Materials:
-
This compound
-
[3H]-N-methylscopolamine ([3H]-NMS)
-
Cell membranes or tissue homogenates expressing muscarinic receptors
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Unlabeled atropine (for determining non-specific binding)
-
96-well filter plates (e.g., glass fiber C filters, pre-treated with 0.5% PEI)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in assay buffer to create a range of test concentrations.
-
Dilute the [3H]-NMS stock in assay buffer to a final concentration at or near its Kd for the target receptor.
-
Prepare a high concentration of unlabeled atropine (e.g., 10 µM) in assay buffer for determining non-specific binding.
-
Thaw the receptor membrane preparation on ice and dilute to the optimal protein concentration in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding (TB): Add 50 µL of assay buffer, 50 µL of [3H]-NMS, and 100 µL of the membrane preparation.
-
Non-Specific Binding (NSB): Add 50 µL of atropine solution, 50 µL of [3H]-NMS, and 100 µL of the membrane preparation.
-
This compound Competition: Add 50 µL of each this compound dilution, 50 µL of [3H]-NMS, and 100 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (or other optimized temperature) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapidly filtering the contents of the wells through the filter plate using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average NSB counts from the average TB counts and the counts from each this compound concentration.
-
Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Mandatory Visualizations
Caption: this compound's mechanism of action as a muscarinic receptor antagonist.
References
- 1. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
- 2. researchgate.net [researchgate.net]
- 3. edaegypt.gov.eg [edaegypt.gov.eg]
- 4. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. swordbio.com [swordbio.com]
- 9. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Aminopentamide Degradation Product Analysis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to analyzing aminopentamide and its degradation products. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound has two primary functional groups susceptible to degradation: the amide and the tertiary amine. Therefore, the main degradation pathways are:
-
Hydrolysis: The amide bond can be hydrolyzed under both acidic and basic conditions. Acidic hydrolysis yields a carboxylic acid and an ammonium salt, while basic hydrolysis results in a carboxylate salt and ammonia.[1]
-
Oxidation: The molecule has several sites prone to oxidation. The diphenylmethane-like core can be oxidized, potentially leading to the formation of a benzophenone derivative. Additionally, the tertiary amine of the dimethylamino group is a significant site for oxidation, which can lead to N-dealkylation, forming N-desmethyl-aminopentamide and formaldehyde.[2]
Q2: What are the expected degradation products of this compound under forced degradation conditions?
A2: Based on its structure, the following are the most likely degradation products under various stress conditions:
-
Acidic Hydrolysis: 4-(dimethylamino)-2,2-diphenylpentanoic acid.
-
Alkaline Hydrolysis: The carboxylate salt of 4-(dimethylamino)-2,2-diphenylpentanoic acid.
-
Oxidative Degradation: N-desmethyl-aminopentamide, benzophenone derivatives, and other cleavage products.[2]
Q3: What analytical technique is most suitable for analyzing this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for the quantitative analysis and purity assessment of this compound and its degradation products.[1] For higher sensitivity and structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC analysis of this compound.
| Problem | Possible Causes | Solutions |
| Peak Tailing for this compound Peak | The basic dimethylamino group can interact with residual acidic silanol groups on the HPLC column packing. | - Use a mobile phase with a pH of at least one unit above or below the pKa of this compound to ensure it is in a single ionic form.- Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the silanol groups.- Use a column with a highly deactivated stationary phase (end-capped). |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Insufficient column equilibration time. | - Prepare fresh mobile phase daily and ensure accurate measurements.- Use a column oven to maintain a stable temperature.- Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before analysis. |
| Poor Resolution Between Degradation Product Peaks | - Suboptimal mobile phase composition.- Inappropriate column chemistry. | - Optimize the mobile phase by adjusting the organic solvent ratio, pH, or buffer concentration.- Try a different column with a different stationary phase (e.g., phenyl-hexyl instead of C18). |
| No Peaks Detected | - Detector lamp is off.- No mobile phase flow.- Sample degradation or incorrect preparation. | - Ensure the detector lamp is on and has not exceeded its lifetime.- Check for leaks in the system and ensure the pump is functioning correctly.- Prepare a fresh standard solution and re-inject.[3] |
| Split Peaks | - Contamination on the guard or analytical column inlet.- Sample solvent is incompatible with the mobile phase. | - Reverse and flush the column (if permissible by the manufacturer).- Dissolve the sample in the mobile phase.[4] |
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study of this compound. These values are illustrative and will vary based on experimental conditions.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Major Degradation Product(s) Observed |
| Acid Hydrolysis (0.1 M HCl, 80°C, 24h) | 15.2% | 4-(dimethylamino)-2,2-diphenylpentanoic acid |
| Alkaline Hydrolysis (0.1 M NaOH, 80°C, 24h) | 22.5% | 4-(dimethylamino)-2,2-diphenylpentanoic acid salt |
| Oxidative (3% H₂O₂, RT, 24h) | 10.8% | N-desmethyl-aminopentamide |
| Thermal (Solid, 105°C, 48h) | 2.1% | Minor unidentified peaks |
| Photolytic (Solid, UV light, 7 days) | 3.5% | Minor unidentified peaks |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 80°C for 24 hours. Cool and neutralize with 0.1 M NaOH.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 80°C for 24 hours. Cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place 10 mg of solid this compound in a hot air oven at 105°C for 48 hours. Dissolve the sample in the mobile phase for analysis.
-
Photolytic Degradation: Spread a thin layer of solid this compound in a petri dish and expose it to UV light (e.g., in a photostability chamber) for 7 days. Dissolve the sample in the mobile phase for analysis.
-
Analysis: Dilute all samples to a suitable concentration with the mobile phase and analyze by HPLC.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method for the separation and quantification of this compound from its degradation products.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 40:60 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method Validation (as per ICH guidelines):
-
Specificity: Analyze blank, placebo, this compound standard, and stressed samples to demonstrate that the peaks of the degradants do not interfere with the this compound peak.
-
Linearity: Prepare a series of this compound solutions of known concentrations and inject them into the HPLC. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (should be >0.999).
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo mixture at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days with different analysts and/or equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for HPLC analysis of this compound.
References
Technical Support Center: Preventing Aminopentamide Precipitation
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing the precipitation of aminopentamide in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after being added to the cell culture medium?
A1: Immediate precipitation, or "crashing out," of a compound upon addition to aqueous culture media is a common issue driven by solubility limits. This compound, often supplied as a sulfate salt (this compound hydrogen sulfate) to enhance water solubility, is susceptible to this phenomenon.[1][2] The core issue is a change in pH and solvent environment.
-
pH-Dependent Solubility: Your stock solution, likely prepared in DMSO or a slightly acidic aqueous buffer, keeps this compound in its protonated, more soluble salt form. However, standard cell culture media is buffered to a physiological pH (typically 7.2-7.4). When the acidic or organic stock solution is diluted into this higher pH environment, the this compound can convert to its less soluble free base form, causing it to precipitate.
-
Solvent Exchange: The solvent in your concentrated stock (e.g., DMSO) is highly effective at keeping the drug dissolved. When this stock is added to the large volume of aqueous media, the DMSO is diluted, drastically reducing its solvating power and leading to precipitation of the compound.[3]
Q2: What is the recommended method for preparing an this compound stock solution?
A2: Proper preparation of a high-concentration stock solution is the critical first step in preventing precipitation. The goal is to fully dissolve the compound in a minimal volume of a compatible solvent that can be safely diluted into your cell culture system.
Recommended Solvents & Concentrations
| Solvent | Recommended Starting Stock Concentration | Notes |
| DMSO | 10-100 mM | Ensure powder is fully dissolved. Gentle warming (to 37°C) or brief sonication can assist. This is the preferred method for most applications. |
| Ethanol | 10-50 mM | Can be used as an alternative to DMSO, but ensure the final concentration in media is non-toxic to your specific cell line. |
| Sterile Water | 1-10 mM | Solubility in neutral water is limited.[4] If using water, consider adjusting the pH to be slightly acidic (e.g., pH 5.0-6.0) to maintain the soluble salt form, but be mindful of the final pH when adding to media. |
Q3: My compound precipitated. How can I troubleshoot the issue?
A3: Use the following logical workflow to diagnose and solve precipitation issues. The key is to avoid localized high concentrations of the compound in the media and to ensure the final concentration does not exceed its solubility limit in the complete media.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the recommended procedure for dissolving and diluting this compound to minimize precipitation for cell-based assays.
Materials:
-
This compound Hydrogen Sulfate powder
-
100% DMSO (cell culture grade)
-
Complete cell culture medium (with serum, if applicable)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Prepare High-Concentration Stock Solution (e.g., 50 mM in DMSO):
-
Calculate the mass of this compound hydrogen sulfate needed (Molar Mass ≈ 394.49 g/mol ).[5]
-
Weigh the powder into a sterile conical tube.
-
Add the calculated volume of 100% DMSO.
-
Vortex vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, place the tube in a 37°C water bath for 5-10 minutes or use a brief sonication to aid dissolution.
-
Visually inspect the solution against a light source to ensure no particulates remain.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.[6]
-
-
Prepare Working Solution in Culture Medium:
-
Pre-warm your complete cell culture medium to 37°C in a water bath. Using cold media can decrease compound solubility.[7]
-
Thaw an aliquot of your this compound stock solution.
-
To achieve your final desired concentration (e.g., 50 µM), perform the dilution as follows. Crucially, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, to avoid solvent toxicity. [7]
-
Pipette the required volume of pre-warmed medium into a sterile tube.
-
While gently vortexing or swirling the tube of medium, add the required volume of the DMSO stock solution drop-by-drop. This gradual dilution prevents localized high concentrations that trigger precipitation.[7]
-
Visually inspect the final working solution for any signs of cloudiness or precipitate before adding it to your cells.
-
Protocol 2: Determining Maximum Soluble Concentration
If you continue to experience issues, performing a simple solubility test in your specific medium can identify the upper concentration limit.
Procedure:
-
Prepare a 100 mM stock solution of this compound in DMSO as described above.
-
Set up a series of sterile microcentrifuge tubes, each containing 1 mL of your complete, pre-warmed (37°C) cell culture medium.
-
Create a dilution series to test a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 10 µM).
-
For 100 µM: Add 1 µL of 100 mM stock to 1 mL of media.
-
For 50 µM: Add 0.5 µL of 100 mM stock to 1 mL of media.
-
-
Add the stock solution to each tube using the dropwise-while-swirling method.
-
Incubate the tubes under your experimental conditions (e.g., 37°C, 5% CO₂) for 1-2 hours.
-
Visually inspect each tube for precipitation. The highest concentration that remains completely clear is your maximum working soluble concentration for that specific medium and set of conditions.
References
Technical Support Center: Enhancing Aminopentamide Solubility for Research Applications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of Aminopentamide for experimental use. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for research?
This compound is a synthetic anticholinergic agent that functions as a non-selective muscarinic receptor antagonist.[1] It is primarily used in veterinary medicine to control vomiting and diarrhea by reducing gastrointestinal motility and gastric acid secretion.[1][2] For research purposes, its limited aqueous solubility, particularly of the free base form, can pose challenges for in vitro and in vivo studies that require the compound to be in solution. The free base is practically insoluble in water, which can hinder its handling, formulation, and bioavailability in experimental settings.[3]
Q2: What forms of this compound are available and how do their solubilities differ?
This compound is available as a free base and in various salt forms, most commonly as this compound hydrogen sulfate and this compound hydrochloride.[1][4][5][6] The salt forms exhibit significantly higher aqueous solubility compared to the free base.
-
This compound Free Base: Practically insoluble in water.[3]
-
This compound Sulfate: Freely soluble in water and alcohol.
-
This compound Hydrochloride: Soluble in water and alcohol.[3]
For experiments requiring aqueous solutions, using a salt form is the most direct approach to achieve sufficient solubility.
Q3: What is the mechanism of action of this compound?
This compound acts by blocking cholinergic transmission at parasympathetic nerve endings.[1] It is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), with a preference for the M3 subtype found in smooth muscle and glandular tissues. By inhibiting the binding of acetylcholine to these receptors, it reduces smooth muscle contractions and secretions in the gastrointestinal tract.[1][2]
Troubleshooting Guide: Improving this compound Solubility
This guide provides systematic approaches to address solubility challenges with this compound free base.
Issue 1: this compound free base will not dissolve in aqueous buffers.
Cause: this compound free base has very low intrinsic solubility in water (approximately 0.0292 mg/mL).
Solutions:
-
pH Adjustment: this compound is a basic compound with a pKa of 9.71 for its dimethylamino group. Adjusting the pH of the aqueous solution to be at least 2 pH units below the pKa will protonate the amine, forming a more soluble salt in situ.
-
Use of Co-solvents: For stock solutions, organic solvents compatible with the experimental system can be used. Subsequent dilution into aqueous media should be done carefully to avoid precipitation.
-
Salt Form Utilization: If the experimental design permits, using the commercially available sulfate or hydrochloride salt of this compound is the most straightforward solution.
Issue 2: Precipitation occurs when diluting an organic stock solution of this compound into an aqueous buffer.
Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of the organic co-solvent.
Solutions:
-
Optimize Co-solvent Concentration: Determine the highest tolerable concentration of the organic co-solvent in your experimental system that maintains this compound solubility without interfering with the assay.
-
Serial Dilutions: Perform serial dilutions, potentially in intermediate solutions containing a decreasing percentage of the co-solvent, to gradually acclimate the compound to the aqueous environment.
-
Heated Dissolution: Gently warming the solution can sometimes help dissolve the compound, but be cautious of potential degradation at elevated temperatures. Ensure the solution remains stable upon cooling to the experimental temperature.
Data Presentation: this compound Solubility
The following table summarizes the known solubility properties of this compound and its common salts.
| Form | Solvent | Solubility | Reference(s) |
| This compound Free Base | Water | 0.0292 mg/mL (practically insoluble) | [3] |
| Ethanol/Alcohol | Freely Soluble | ||
| Methanol | Slightly Soluble | ||
| DMSO | Soluble | [1] | |
| This compound Sulfate | Water | Very Soluble | |
| Ethanol | Very Soluble | ||
| This compound Hydrochloride | Water | Soluble | [3] |
| Alcohol | Soluble | [3] |
Note: "Freely Soluble" and "Soluble" are qualitative terms from pharmacopeial standards. Quantitative data in mg/mL for all solvents are not consistently available in the literature.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes how to prepare an aqueous solution of this compound free base by lowering the pH.
Materials:
-
This compound free base
-
Deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Weigh the desired amount of this compound free base.
-
Add the this compound to a beaker with the desired volume of deionized water.
-
Place the beaker on a stir plate and begin stirring.
-
Slowly add 0.1 M HCl dropwise while monitoring the pH with a calibrated pH meter.
-
Continue adding HCl until the this compound is fully dissolved and the pH is approximately 7.0-7.4 (or the desired final pH for your experiment, which should be below pH 7.7).
-
Once dissolved, transfer the solution to a volumetric flask and bring it to the final volume with deionized water.
-
Verify the final pH and adjust if necessary.
Protocol 2: Preparation of a Concentrated Stock Solution using a Co-solvent
This protocol details the preparation of a high-concentration stock solution of this compound free base in an organic solvent.
Materials:
-
This compound free base
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Vortex mixer
-
Microcentrifuge tubes or glass vials
Procedure:
-
Weigh the desired amount of this compound free base into a suitable vial.
-
Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the target concentration.
-
Vortex the mixture until the solid is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container.
-
When preparing working solutions, dilute the stock solution in your final aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low and does not affect your experimental results.
Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This method can be used to enhance the dissolution rate and apparent solubility of this compound by dispersing it in a hydrophilic carrier.
Materials:
-
This compound free base
-
A hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)
-
A common volatile solvent (e.g., ethanol, methanol)
-
Rotary evaporator or a shallow dish for evaporation in a fume hood
-
Mortar and pestle
Procedure:
-
Determine the desired ratio of this compound to the carrier (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve both the this compound and the carrier in a sufficient amount of the common solvent in a round-bottom flask.
-
Ensure complete dissolution of both components.
-
Evaporate the solvent using a rotary evaporator under reduced pressure. Alternatively, pour the solution into a shallow glass dish and allow the solvent to evaporate in a fume hood.
-
A thin film or solid mass will form. Scrape the solid dispersion from the flask or dish.
-
Grind the solid dispersion into a fine powder using a mortar and pestle.
-
The resulting powder can then be used for dissolution studies or other experiments.
Visualizations
Caption: Decision workflow for solubilizing this compound.
Caption: Antagonism of the M3 muscarinic receptor by this compound.
References
Technical Support Center: Aminopentamide Analytical Methods
This guide provides troubleshooting advice and answers to frequently asked questions regarding common interferences in analytical methods for aminopentamide. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the HPLC-UV analysis of this compound?
Common interferences in HPLC-UV analysis can originate from several sources:
-
Structurally Related Compounds: Impurities from synthesis or degradation products that share similar chromophores and polarity with this compound can co-elute or have closely eluting peaks.
-
Excipients from Formulation: Pharmaceutical formulations contain various excipients. While many, like lactose or starch, do not have significant UV absorbance, others, such as certain polymers or preservatives, might interfere.[1]
-
Sample Matrix Components: When analyzing biological samples (e.g., plasma, urine), endogenous compounds can co-elute and interfere with the analyte peak.[2]
-
Mobile Phase and System Contamination: Impurities in solvents, improperly cleaned system components, or leachables from vials and filters can introduce extraneous peaks.[3] Ghost peaks can be a common issue at lower UV wavelengths.[3]
Q2: I'm observing significant signal suppression for this compound in my LC-MS/MS analysis of plasma samples. What is the likely cause and how can I mitigate it?
This is likely due to a phenomenon known as the matrix effect , where co-eluting components from the biological matrix interfere with the ionization of the analyte in the mass spectrometer's ion source.[4][5][6] The electrospray ionization (ESI) source is particularly prone to these effects.[4][7]
Common Causes:
-
Phospholipids: These are major contributors to matrix effects in plasma samples and are well-known for causing ion suppression.[7]
-
Salts and Endogenous Molecules: High concentrations of salts or other small molecules from the sample can compete with the analyte for ionization.[5][7]
Mitigation Strategies:
-
Improve Sample Preparation: The most effective approach is to remove interfering components before analysis. Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing phospholipids than simpler methods like Protein Precipitation (PPT).
-
Optimize Chromatography: Adjust the chromatographic method to separate this compound from the interfering matrix components. This could involve changing the column, mobile phase composition, or gradient profile.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal variations and improving quantitative accuracy.
-
Change Ionization Source: If available, switching to an Atmospheric Pressure Chemical Ionization (APCI) source may reduce susceptibility to matrix effects compared to ESI.[4]
Q3: An unknown peak has appeared in my chromatogram during a stability study of an this compound formulation. How can I identify it?
The appearance of a new peak during stability studies often indicates a degradation product.[8][9] Forced degradation studies under stress conditions (e.g., acid/base hydrolysis, oxidation, heat, light) can help determine the origin of the degradant.[10][11]
Identification Workflow:
-
Mass Spectrometry (MS): The most powerful tool for identification. An LC-MS analysis will provide the molecular weight of the unknown compound. High-resolution mass spectrometry (HRMS) can help determine its elemental composition.[12]
-
Tandem MS (MS/MS): Fragmenting the unknown peak's ion in the mass spectrometer provides structural information that can be used to elucidate its structure, often by comparing the fragmentation pattern to that of the parent drug, this compound.
-
Isolation and NMR: For definitive structural confirmation, the impurity can be isolated using techniques like preparative HPLC, followed by Nuclear Magnetic Resonance (NMR) spectroscopy.[13]
Troubleshooting Guides
Guide 1: Resolving Co-eluting Peaks in HPLC
If you are experiencing poor resolution or co-elution with an interfering peak, consult the following table for potential causes and solutions.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inappropriate Mobile Phase pH | This compound is a basic compound. Adjusting the mobile phase pH can alter its retention time and selectivity relative to the interferent. For basic compounds, a low pH (e.g., 2-3) can improve peak shape by protonating silanol groups on the column.[14] |
| Insufficient Chromatographic Separation | - Modify Gradient: Make the gradient shallower to increase the separation between closely eluting peaks.- Change Organic Solvent: Switch from acetonitrile to methanol or vice versa, as this can alter selectivity.- Change Column: Use a column with a different stationary phase chemistry (e.g., C18 to Phenyl-Hexyl or a polar-embedded phase). |
| Column Degradation | A loss of column performance can lead to broader peaks and reduced resolution.[15] Try cleaning the column according to the manufacturer's instructions or replace it if it's old or has been used extensively. |
| Sample Diluent Effects | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and doubling.[15] Whenever possible, dissolve the sample in the initial mobile phase.[15] |
Guide 2: Assessing and Quantifying Matrix Effects in LC-MS/MS
Use the following methods to determine if your analysis is impacted by matrix effects.
| Method | Description | Interpretation |
| Post-Column Infusion (Qualitative) | A standard solution of this compound is infused continuously into the mobile phase stream after the column. A blank, extracted matrix sample is then injected. | A stable baseline signal will be observed. If there is a dip in the signal as components from the blank matrix elute, it indicates ion suppression . An increase in the signal indicates ion enhancement .[7] |
| Post-Extraction Spike (Quantitative) | The response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract (post-extraction). The ratio is called the Matrix Factor (MF).[5][7] | - MF = 1: No significant matrix effect.- MF < 1: Ion suppression.- MF > 1: Ion enhancement.[7] |
The following table shows hypothetical data on the impact of different sample preparation methods on the recovery and matrix effect for this compound in human plasma.
| Sample Preparation Method | This compound Recovery (%) | Matrix Factor (MF) | Interpretation |
| Protein Precipitation (PPT) | 95 | 0.65 | Good recovery, but significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | 85 | 0.88 | Good recovery, mild ion suppression. |
| Solid-Phase Extraction (SPE) | 92 | 0.98 | Excellent recovery, negligible matrix effect. |
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is a general guideline for extracting this compound, a basic compound, from a plasma matrix using a mixed-mode cation exchange SPE cartridge to minimize matrix effects.
Materials:
-
Mixed-Mode Strong Cation Exchange SPE Cartridge (e.g., 30 mg, 1 mL)
-
Human Plasma (K2-EDTA)
-
This compound Stock Solution
-
Phosphoric Acid (for pH adjustment)
-
Methanol, HPLC Grade
-
Acetonitrile, HPLC Grade
-
Ammonium Hydroxide
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex mix the samples.
-
To 200 µL of plasma, add 20 µL of internal standard solution and 400 µL of 4% H₃PO₄ in water. Vortex for 10 seconds.
-
-
Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of Methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge.
-
Apply a slow, steady vacuum or positive pressure to pass the sample through the sorbent at approximately 1 mL/min.
-
-
Washing:
-
Wash 1: Elute interferences with 1 mL of 0.1% Formic Acid in water.
-
Wash 2: Elute further interferences with 1 mL of Methanol. Dry the cartridge under full vacuum for 2 minutes.
-
-
Elution:
-
Elute this compound and the internal standard with 1 mL of 5% Ammonium Hydroxide in Methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase. Vortex to mix.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
References
- 1. dr.limu.edu.ly:8080 [dr.limu.edu.ly:8080]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. npra.gov.my [npra.gov.my]
- 12. researchgate.net [researchgate.net]
- 13. molnar-institute.com [molnar-institute.com]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Mobile Phase for Aminopentamide HPLC
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Aminopentamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on mobile phase optimization and to troubleshoot common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound HPLC analysis?
A typical starting point for reverse-phase HPLC analysis of this compound is a mixture of acetonitrile (ACN), water, and an acid modifier.[1] A common composition involves these three components, where the acid helps to control the ionization of the analyte and improve peak shape. For mass spectrometry (MS) compatible methods, volatile acids like formic acid are preferred over non-volatile acids such as phosphoric acid.[1]
Q2: Why is the pH of the mobile phase critical for this compound analysis?
The pH of the mobile phase is a critical parameter in the HPLC analysis of basic compounds like this compound. This compound contains an amine group, making its charge state dependent on the pH. Controlling the pH is essential for:
-
Consistent Retention Time: A stable pH ensures that this compound is in a consistent ionization state, leading to reproducible retention times.
-
Improved Peak Shape: Operating at a pH that suppresses the interaction between the basic analyte and residual acidic silanol groups on the stationary phase can significantly reduce peak tailing.[1][2] For basic compounds, a lower pH (typically around 2-3) is often used to protonate the silanol groups and the analyte, minimizing undesirable secondary interactions.[2]
-
Enhanced Resolution: By controlling the ionization of this compound and any potential impurities, the selectivity of the separation can be manipulated to achieve better resolution.
Q3: What is the predicted pKa of this compound and how does it influence mobile phase pH selection?
For robust HPLC methods, it is generally recommended to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. Given the predicted pKa of ~9.5, a mobile phase pH below 7.5 would ensure that this compound is consistently in its protonated, charged form. To minimize silanol interactions and achieve good peak shape, an acidic mobile phase with a pH in the range of 2.5 to 3.5 is often optimal for basic compounds.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the HPLC analysis of this compound, with a focus on mobile phase optimization.
Issue 1: Peak Tailing
Symptom: The peak for this compound is asymmetrical with a "tail" extending from the back of the peak. This can lead to inaccurate integration and poor resolution.
Potential Causes & Solutions:
| Potential Cause | Solution |
| Secondary Interactions with Silanol Groups | The basic amine group of this compound can interact with acidic silanol groups on the silica-based stationary phase. Solution 1: Lower Mobile Phase pH: Adjust the mobile phase pH to between 2.5 and 3.5 using an acidifier like phosphoric acid or formic acid. This protonates the silanol groups, reducing their interaction with the protonated amine of the analyte.[2] Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped," a process that chemically derivatizes most of the free silanol groups, thereby minimizing secondary interactions. Solution 3: Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase. However, with modern, high-purity silica columns, this is often not necessary.[3] |
| Insufficient Buffer Capacity | The mobile phase buffer may not be strong enough to maintain a consistent pH, especially when the sample is injected.[3] |
| Column Overload | Injecting too much sample can lead to peak distortion, including tailing.[1] |
Issue 2: Poor Resolution Between Peaks
Symptom: The peak for this compound and other components in the sample are not well separated, leading to co-elution.
Potential Causes & Solutions:
| Potential Cause | Solution |
| Inadequate Mobile Phase Strength | The ratio of organic solvent (acetonitrile) to the aqueous phase may not be optimal for separation. |
| Incorrect Mobile Phase pH | The pH may not be optimal for differentiating between this compound and its impurities based on their charge. |
Issue 3: Broad Peaks
Symptom: The peak for this compound is wider than expected, which can reduce sensitivity and resolution.
Potential Causes & Solutions:
| Potential Cause | Solution |
| Low Flow Rate | A flow rate that is too low can lead to increased band broadening.[4] |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.[4] |
| Column Contamination or Degradation | The column may be contaminated with strongly retained compounds or the stationary phase may be degraded.[4] |
Experimental Protocols
General Protocol for this compound HPLC Analysis
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on your specific instrumentation and sample matrix.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
C18 reversed-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
2. Mobile Phase Preparation (Example):
-
Mobile Phase A: Water with 0.1% (v/v) Phosphoric Acid (or Formic Acid). To prepare 1 L, add 1 mL of concentrated acid to 999 mL of HPLC grade water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas the mobile phase components before use.
3. Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile:Water (with 0.1% acid) in a ratio between 30:70 and 50:50 (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined based on the UV spectrum of this compound (typically in the low UV range, e.g., 210-230 nm) |
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Logical Workflow for Troubleshooting Peak Tailing
Caption: A decision tree for troubleshooting peak tailing issues in this compound HPLC.
Impact of Mobile Phase pH on this compound Peak Shape
Caption: Relationship between mobile phase pH and peak shape for this compound.
References
Aminopentamide Experimental Variability and Reproducibility: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminopentamide. Our goal is to help you navigate experimental challenges and improve the variability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic anticholinergic agent. It functions as a non-selective muscarinic receptor antagonist, primarily targeting muscarinic acetylcholine receptors (mAChRs) on smooth muscle cells. By blocking these receptors, it inhibits the effects of acetylcholine, leading to smooth muscle relaxation, reduced gastrointestinal motility, and decreased gastric acid secretion.
Q2: What are the common in vitro assays used to characterize this compound activity?
Common in vitro assays for this compound and other anticholinergic agents include:
-
Receptor Binding Assays: To determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes (M1-M5).
-
Smooth Muscle Contraction Assays: To measure the functional effect of this compound on isolated smooth muscle tissues (e.g., ileum, trachea, bladder) by assessing its ability to inhibit agonist-induced contractions.
-
Calcium Imaging Assays: To investigate the effect of this compound on intracellular calcium mobilization in response to muscarinic receptor activation.
Q3: What are potential sources of variability in my this compound experiments?
Several factors can contribute to variability in experiments involving this compound:
-
Reagent Quality and Stability: The purity and stability of the this compound compound, as well as other reagents, can significantly impact results.[1]
-
Cell Line/Tissue Variability: Differences in cell line passage number, tissue donor characteristics, and tissue handling can lead to inconsistent responses.
-
Experimental Conditions: Variations in temperature, pH, incubation times, and solvent concentrations can all affect experimental outcomes.
-
Off-Target Effects: As a non-selective antagonist, this compound may interact with other receptors or cellular targets, leading to unexpected results.[2][3]
Q4: How can I minimize off-target effects in my experiments?
To minimize off-target effects, consider the following:
-
Use the lowest effective concentration of this compound.
-
Include appropriate controls, such as selective antagonists for other potential targets.
-
Use multiple, distinct assays to confirm that the observed effect is due to muscarinic receptor blockade.
-
Consider using cell lines with specific muscarinic receptor subtypes knocked out or knocked down to verify the on-target effect.
Troubleshooting Guides
Issue 1: Inconsistent IC50/Ki values in Receptor Binding Assays
| Potential Cause | Troubleshooting Step |
| Radioligand Degradation | Ensure proper storage and handling of the radioligand. Perform a quality control check of the radioligand's specific activity. |
| Incorrect Assay Buffer Composition | Verify the pH, ionic strength, and presence of necessary co-factors in the assay buffer. |
| Cell Membrane Preparation Variability | Use a consistent protocol for membrane preparation and storage. Quantify protein concentration accurately for each batch. |
| Incomplete Equilibration | Optimize incubation time to ensure binding has reached equilibrium.[4] |
| High Non-Specific Binding | Reduce the concentration of the radioligand or the amount of membrane protein. Test different blocking agents. |
Issue 2: High Variability in Smooth Muscle Contraction Assays
| Potential Cause | Troubleshooting Step |
| Tissue Desensitization | Ensure adequate washout periods between agonist applications to allow the tissue to return to baseline. |
| Tissue Viability Issues | Maintain proper oxygenation and temperature of the organ bath. Handle tissues gently to avoid damage. |
| Agonist Concentration Variability | Prepare fresh agonist dilutions for each experiment. Verify the potency of the agonist stock. |
| Solvent Effects | Ensure the final solvent concentration is consistent across all experimental conditions and does not affect tissue contractility. |
| Inconsistent Data Acquisition | Calibrate and standardize the force transducer and data acquisition system before each experiment. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
-
Prepare cell membranes expressing the muscarinic receptor subtype of interest.
-
Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-NMS) and varying concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine the IC50 value of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.[5]
Protocol 2: Isolated Smooth Muscle Contraction Assay
-
Dissect a segment of smooth muscle tissue (e.g., guinea pig ileum) and mount it in an organ bath containing physiological saline solution.
-
Maintain the organ bath at 37°C and continuously bubble with carbogen (95% O2, 5% CO2).
-
Record isometric contractions using a force transducer.
-
Establish a baseline and then induce contraction with a muscarinic agonist (e.g., carbachol).
-
After washout and return to baseline, pre-incubate the tissue with varying concentrations of this compound before re-introducing the agonist.
-
Measure the inhibition of the agonist-induced contraction by this compound to determine its potency (pA2 value).
Visualizations
Caption: this compound's mechanism of action.
Caption: General experimental workflow.
Caption: A logical troubleshooting workflow.
References
- 1. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Aminopentamide Synthesis Scale-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of Aminopentamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis, categorized by the stage of the process.
Category 1: Reaction Initiation and Progression
| Problem | Potential Cause | Recommended Solution |
| Slow or incomplete reaction | 1. Insufficient mixing leading to poor mass transfer.[1] 2. Low reaction temperature. 3. Impure starting materials or reagents.[2] | 1. Optimize stirrer design and agitation speed. Consider using an overhead mechanical stirrer for larger volumes.[1] 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Verify the purity of starting materials (e.g., diphenylacetonitrile, 1-(dimethylamino)-2-chloropropane) using appropriate analytical methods like HPLC or GC-MS.[1][3] |
| Exothermic runaway reaction | Inadequate heat dissipation in a large reactor.[4][5] | 1. Ensure the reactor's cooling system is sufficient for the reaction scale. 2. Control the rate of addition of reagents. 3. Use a solvent with a higher boiling point to help manage the heat. |
| Formation of significant byproducts | 1. Localized high concentrations of reagents due to poor mixing.[1] 2. Reaction temperature is too high, promoting side reactions. | 1. Improve mixing efficiency. 2. Optimize the reaction temperature to favor the desired product. 3. Consider a fed-batch approach where one of the reactants is added gradually. |
Category 2: Product Isolation and Purification
| Problem | Potential Cause | Recommended Solution |
| Difficulty in product crystallization | 1. Presence of impurities that inhibit crystal formation.[4] 2. Incorrect solvent or solvent mixture for crystallization. | 1. Purify the crude product using column chromatography before crystallization. 2. Screen different solvents and solvent ratios to find the optimal conditions for crystallization. |
| Low purity of isolated product | 1. Inefficient purification method. 2. Co-precipitation of impurities. | 1. Optimize the purification process (e.g., recrystallization solvent, number of recrystallizations). 2. Employ chromatographic purification techniques if recrystallization is insufficient. |
| Inconsistent particle size and polymorphism | Variations in crystallization conditions (e.g., cooling rate, agitation).[3] | 1. Develop a controlled crystallization process with consistent parameters.[3] 2. Characterize the solid form using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to monitor during the scale-up of the alkylation step in this compound synthesis?
A1: Based on the synthesis of analogous compounds like 2,2-diphenyl-4-(dimethylamino)-pentane nitrile, the critical parameters for the alkylation of diphenylacetonitrile with a 1-(dimethylamino)-2-halopropane include:
-
Temperature: To control the reaction rate and minimize side reactions.
-
Mixing/Agitation Speed: To ensure homogeneity and efficient mass and heat transfer, preventing localized hotspots or concentration gradients.[1][4]
-
Rate of Reagent Addition: To manage exothermicity and maintain control over the reaction.[5]
-
Base Concentration: The stoichiometry and concentration of the base (e.g., sodium hydroxide) are crucial for the deprotonation of diphenylacetonitrile.
Q2: How can I minimize the formation of the isomeric impurity, 2,2-diphenyl-3-methyl-4-(dimethylamino)-butyronitrile, during the synthesis of the nitrile precursor?
A2: The formation of this isomer can be influenced by the reaction conditions. To minimize its formation:
-
Optimize Temperature: Lowering the reaction temperature may favor the desired product.
-
Choice of Base and Solvent: The selection of the base and solvent system can influence the regioselectivity of the reaction.
-
Purification: Develop a robust purification method, such as fractional crystallization, to separate the desired product from the isomer. The patent for a similar synthesis mentions separation by crystallization from isopropyl alcohol.
Q3: What analytical methods are recommended for in-process control and final product purity assessment of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring reaction progress, identifying impurities, and determining the final purity of the drug substance.[1]
-
Gas Chromatography (GC): Useful for analyzing starting materials and detecting volatile impurities or residual solvents.
-
Mass Spectrometry (MS): For identification of the main product and characterization of impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and intermediates.[6]
Quantitative Data Summary
| Parameter | Laboratory Scale (e.g., 100 mL) | Pilot Scale (e.g., 10 L) |
| Typical Reaction Time | 2-4 hours | 4-8 hours |
| Typical Yield | 80-90% | 70-85% |
| Common Impurity Levels | < 1% | 1-5% |
| Heat Transfer Efficiency | High | Moderate to Low |
| Mixing Efficiency | High | Moderate to Low |
Experimental Protocols
Representative Protocol for the Synthesis of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile (this compound Precursor)
This protocol is adapted from the synthesis of a closely related analog and should be optimized for this compound.
Materials:
-
Diphenylacetonitrile
-
1-(dimethylamino)-2-chloropropane
-
Sodium Hydroxide (50% aqueous solution)
-
Toluene
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide)
-
Hydrochloric Acid
-
Isopropyl Alcohol
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, condenser, and addition funnel, charge diphenylacetonitrile and toluene.
-
Addition of Base and Catalyst: Add the phase transfer catalyst followed by the slow addition of the 50% sodium hydroxide solution while maintaining the temperature below 30°C.
-
Addition of Alkylating Agent: Slowly add 1-(dimethylamino)-2-chloropropane to the reaction mixture. An exothermic reaction is expected. Maintain the temperature between 40-50°C.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and add water. Separate the organic layer.
-
Extraction: Wash the organic layer with water and then with a dilute hydrochloric acid solution to extract the product into the aqueous phase as its hydrochloride salt.
-
Isolation of Crude Product: Separate the aqueous layer and add a base (e.g., sodium hydroxide) to precipitate the free amine product as an oil. Extract the oil with a suitable organic solvent.
-
Purification: Concentrate the organic extract and purify the crude product by crystallization from isopropyl alcohol.
Visualizations
Caption: Experimental workflow for the synthesis of the this compound precursor.
Caption: Troubleshooting logic for common scale-up challenges.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile - Google Patents [patents.google.com]
- 3. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 4. This compound | C19H24N2O | CID 22565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijrar.org [ijrar.org]
- 6. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
Identifying impurities in compounded Aminopentamide
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with compounded aminopentamide. The focus is on identifying and characterizing potential impurities that may arise during compounding, storage, or analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most likely types of impurities in compounded this compound?
Impurities in compounded this compound can be broadly categorized:
-
Organic Impurities: These are the most common and include starting materials, by-products from the synthesis of the active pharmaceutical ingredient (API), and degradation products.[1]
-
Inorganic Impurities: These can include reagents, catalysts, or heavy metals from the manufacturing process.[1]
-
Residual Solvents: Volatile organic compounds used during synthesis or the compounding process.[1]
-
Extractables and Leachables: Chemicals that migrate from container closure systems, filters, or other processing equipment into the drug product.[1]
For this compound specifically, degradation products are a primary concern due to its chemical structure.
Q2: What are the primary sources of these impurities?
The presence of impurities can be attributed to several factors:
-
API Synthesis: Impurities may be introduced from the starting materials or generated as by-products during the chemical synthesis of this compound sulfate.
-
Degradation: The this compound molecule can degrade over time due to exposure to environmental factors like heat, light, humidity, and pH extremes.[2][3] The amide functional group is particularly susceptible to hydrolysis.
-
Compounding Process: The compounding process itself can introduce impurities through interaction with excipients, contamination from equipment, or errors in formulation.[4]
-
Storage and Handling: Improper storage conditions can accelerate the degradation of the drug substance. Accidental exposure to conditions outside of the recommended storage parameters can also cause degradation.[5]
Q3: Which analytical techniques are most effective for identifying and quantifying this compound impurities?
A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for separating, detecting, and quantifying impurities in routine quality control.[1][8][9] A well-developed stability-indicating HPLC method can separate the main component from its degradation products and other impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for identifying unknown impurities.[10][11] LC-MS provides molecular weight information and fragmentation patterns that help in the structural elucidation of impurities.[1][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural characterization of isolated impurities.[1][8]
Troubleshooting Guide: Impurity Identification
Q4: I see an unexpected peak in my HPLC chromatogram. How do I begin to identify it?
An unexpected peak indicates the presence of a new or unknown compound. The investigation should be systematic.
-
Step 1: Verify System Suitability: Ensure your HPLC system is performing correctly. Check parameters like retention time reproducibility, peak shape, and resolution for a standard injection.
-
Step 2: Assess Peak Characteristics: Note the retention time, peak area percentage, and UV spectrum (if using a PDA detector) of the unknown peak. Is it a small peak (trace impurity) or a significant one?
-
Step 3: Conduct Forced Degradation Studies: To determine if the peak is a degradant, subject a sample of pure this compound to stress conditions (acid, base, oxidation, heat, light).[2][3] Analyze the stressed samples using the same HPLC method. If the peak appears or increases in the stressed samples, it is likely a degradation product.
-
Step 4: Use LC-MS for Structural Information: Analyze the sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which is a critical piece of information for identification.[11][12] Tandem MS (MS/MS) can provide fragmentation data to further elucidate the structure.[13]
Data Presentation: Potential this compound Impurities
The following table summarizes potential impurities based on the chemical structure of this compound and common degradation pathways. The molecular weights are hypothetical and for illustrative purposes.
| Potential Impurity | Potential Origin | Hypothetical MW ( g/mol ) | Notes |
| Impurity A: α-[2-(Dimethylamino)propyl]-α-phenylbenzeneacetic acid | Hydrolysis | 299.39 | The primary degradation product resulting from the cleavage of the amide bond. Expected to be more polar and have a shorter retention time in reverse-phase HPLC. |
| Impurity B: this compound N-oxide | Oxidation | 326.46 | Results from the oxidation of the tertiary amine. This can occur in the presence of oxidizing agents or atmospheric oxygen. |
| Impurity C: Synthesis Precursor | Synthesis-related | Varies | A starting material or intermediate from the API synthesis that was not fully removed. |
| Impurity D: De-methylated this compound | Degradation | 296.42 | Loss of a methyl group from the dimethylamino moiety. |
Key Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol outlines a general method for the separation of this compound from its potential degradation products.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: 220 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to achieve a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[9]
-
Protocol 2: Impurity Identification using LC-MS
This protocol provides a general approach for obtaining mass data for unknown peaks observed in HPLC.
-
Instrumentation: LC-MS system, typically coupling an HPLC or UPLC system with a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).[6][10]
-
Chromatographic Conditions:
-
Use the same column and mobile phases as the HPLC-UV method to ensure comparable chromatography. The flow rate may need to be adjusted based on the MS interface.
-
-
Mass Spectrometer Settings:
-
Ionization Source: Electrospray Ionization (ESI), positive mode. ESI is a soft ionization technique well-suited for drug molecules.[8]
-
Scan Mode:
-
Full Scan: Acquire data over a mass range appropriate for the expected impurities (e.g., m/z 100-1000) to determine the molecular weight of eluting peaks.
-
Tandem MS (MS/MS): Perform fragmentation analysis on the ion of interest to obtain structural information. This can be done via data-dependent acquisition, where the instrument automatically selects precursor ions for fragmentation.[13]
-
-
-
Data Analysis:
-
Extract the ion chromatogram corresponding to the mass of the unknown peak.
-
Analyze the fragmentation pattern in the MS/MS spectrum to propose a chemical structure for the impurity.
-
Mandatory Visualizations
Workflow for Unknown Impurity Identification
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improper Potency and Impurities in Compounded Polidocanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. biomedres.us [biomedres.us]
- 7. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. benchchem.com [benchchem.com]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Storage and handling of Aminopentamide for research
Welcome to the technical support center for the research use of Aminopentamide. This guide provides detailed information on storage, handling, and experimental use, along with troubleshooting advice to ensure the success and accuracy of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in a research setting?
A1: this compound (also known as dimevamide) is an anticholinergic agent.[1] In research, it functions as an antimuscarinic, meaning it acts as an antagonist at muscarinic acetylcholine receptors (mAChRs).[1] By blocking these receptors, it inhibits the effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system.[2][3] This action is useful for studying physiological processes regulated by muscarinic signaling, such as smooth muscle contraction, glandular secretions, and certain neural pathways.[4]
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] It is also recommended to protect it from light.[7] Adhering to these conditions helps prevent degradation and maintain the compound's stability.
Q3: How should I prepare a stock solution of this compound?
A3: The choice of solvent depends on the experimental requirements. While this compound base is practically insoluble in water, its salt forms (hydrochloride or sulfate) are soluble in water and alcohol.[1] For cell-based assays, Dimethyl Sulfoxide (DMSO) is a common solvent for creating highly concentrated stock solutions (e.g., 10 mM).[8] When preparing a stock solution, weigh the compound carefully, add the desired volume of solvent, and vortex until fully dissolved.[8] Always use anhydrous grade solvents to minimize degradation from moisture, especially during freeze-thaw cycles.[8]
Q4: What is the stability of this compound in solution?
A4: The stability of this compound in solution can be affected by the solvent, pH, and temperature.[8] In aqueous solutions, compounds can be susceptible to hydrolysis.[8] It is best practice to prepare fresh aqueous solutions for each experiment or store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For long-term experiments, the stability of the compound in the assay medium should be verified.[9][10]
Q5: What personal protective equipment (PPE) should I use when handling this compound?
A5: When handling this compound powder or concentrated solutions, it is crucial to work in a well-ventilated area, preferably a fume hood.[5][6] Standard PPE should be worn, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[5][6] In case of significant aerosol formation, respiratory protection may be necessary.[5]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₉H₂₄N₂O | [11] |
| Molecular Weight | 296.41 g/mol | [11] |
| Appearance | Crystalline solid | [1] |
| Storage Temperature | Room Temperature (Cool, Dry Place) | [5][12] |
| Light Sensitivity | Protect from light | [7][13] |
Table 2: Solubility Profile
| Solvent | Solubility | Reference |
| Water | - Base: Practically Insoluble- Hydrochloride Salt: Soluble- Acid Sulfate Salt: Freely Soluble | [1] |
| Alcohol (Ethanol) | - Hydrochloride Salt: Soluble | [1] |
| DMSO | Soluble (Common for stock solutions) | [8][14] |
| Chloroform | - Acid Sulfate Salt: Very slightly soluble | [1] |
| Ether | - Acid Sulfate Salt: Practically insoluble | [1] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Compound Precipitation in Aqueous Buffer/Media | - Poor Solubility: The concentration exceeds the solubility limit in the aqueous buffer.[8]- Solvent Carryover: The percentage of organic solvent (e.g., DMSO) in the final solution is too high, causing the compound to crash out. | - Reduce Final Concentration: Perform a dose-response experiment to find the optimal working concentration.[9]- Use Serial Dilutions: Instead of a single large dilution, perform serial dilutions to improve mixing.[8]- Check Solvent Percentage: Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[10]- Consider Solubilizing Agents: In some cases, a small amount of a biocompatible surfactant can improve solubility, but this must be validated for your specific assay.[8] |
| 2. Inconsistent or Diminishing Effect in Long-Term Experiments | - Compound Degradation: The compound may be chemically unstable in the assay medium (e.g., due to pH or temperature) over the course of the experiment.[8][9]- Cellular Metabolism: The cells may be metabolizing the compound into an inactive form.[8] | - Assess Stability: Incubate the compound in your cell culture medium without cells for the duration of the experiment. Measure the concentration of the intact compound at various time points using an analytical method like HPLC.[8]- Replenish Compound: For long-term cell culture experiments, consider refreshing the media with a new compound at regular intervals.[10] |
| 3. High Background or Non-Specific Effects | - Compound Aggregation: At high concentrations, small molecules can form aggregates that may lead to non-specific activity.[10]- Off-Target Effects: The compound may be interacting with other targets besides the intended muscarinic receptors. | - Check for Aggregation: Visually inspect the solution for cloudiness. Run a steep, non-saturating dose-response curve, which can be indicative of aggregation.[10]- Use Orthogonal Assays: Confirm the activity using a different assay that measures the same endpoint.[10]- Employ a Negative Control: If available, use a structurally similar but inactive analog to confirm the effect is on-target.[10] |
| 4. Vehicle Control (e.g., DMSO) Shows a Biological Effect | - Solvent Toxicity: The final concentration of the solvent is too high for the cells or assay system.[9] | - Lower Solvent Concentration: Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) and is consistent across all wells, including untreated controls.[9][10]- Consider an Alternative Solvent: If the effect persists at low concentrations, investigate other biocompatible solvents.[8] |
Experimental Protocols
Protocol: In Vitro Functional Assay - Smooth Muscle Contraction
This protocol describes a general method to assess the antagonist activity of this compound on agonist-induced smooth muscle contraction in an isolated organ bath.
1. Materials:
-
Isolated tissue (e.g., guinea-pig ileum)
-
Organ bath system with temperature control (37°C), aeration (95% O₂ / 5% CO₂), and an isometric force transducer.
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
Muscarinic agonist (e.g., Carbachol).
-
This compound stock solution.
2. Procedure:
-
Tissue Preparation: Mount a segment of the isolated tissue (e.g., guinea-pig ileum) in the organ bath containing Krebs-Henseleit solution maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Allow the tissue to equilibrate under a resting tension for at least 30-60 minutes.
-
Agonist Concentration-Response: Generate a cumulative concentration-response curve for the agonist (Carbachol) to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
-
Washout: Thoroughly wash the tissue with fresh Krebs-Henseleit solution and allow it to return to baseline.
-
Antagonist Incubation: Add a specific concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 20-30 minutes).
-
Repeat Agonist Curve: In the continued presence of this compound, repeat the cumulative concentration-response curve for Carbachol.
-
Data Analysis: The antagonistic effect of this compound is determined by the rightward shift of the agonist concentration-response curve. This can be used to calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀.
Visualizations
Caption: General experimental workflow for testing this compound.
Caption: M3 muscarinic receptor signaling pathway blocked by this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. This compound [drugfuture.com]
- 2. This compound (Centrine®) for Dogs and Cats [petplace.com]
- 3. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. wendyblount.com [wendyblount.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | C19H24N2O | CID 22565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Medication Storage Temperature Guidelines - What is Safe? [baystatehealth.org]
- 13. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthetic Aminopentamide and its Alternatives
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of analytical methodologies for validating the purity of synthetic aminopentamide, a potent anticholinergic agent. To offer a comprehensive perspective, its purity validation is compared with two common alternatives used in veterinary medicine for similar indications: atropine and maropitant citrate. This guide presents supporting data and detailed experimental protocols to aid in the selection of appropriate purity validation strategies.
Understanding the Importance of Purity
Impurities in a synthetic API can arise from various sources, including the synthetic route, degradation of the final product, or improper storage. These impurities, even in trace amounts, can impact the safety, efficacy, and stability of the drug. Therefore, robust analytical methods are essential to detect and quantify any potential contaminants.
Comparison of Analytical Methods for Purity Validation
The primary methods for assessing the purity of synthetic this compound and its alternatives are chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), due to its high resolution and sensitivity. Spectroscopic and traditional chemical methods also play a crucial role in the complete characterization of the drug substance.
Table 1: Comparison of Purity Validation Methods for this compound, Atropine, and Maropitant Citrate
| Parameter | This compound Sulfate | Atropine Sulfate | Maropitant Citrate |
| Primary Purity Assay | Titration (USP)[1], HPLC (for tablets)[2] | Titration, HPLC[3][4][5] | HPLC[6][7] |
| Identification | Infrared Spectroscopy (IR), Sulfate test (USP)[1] | IR, Colorimetric tests, UV-Vis Spectrophotometry[3] | HPLC, Mass Spectrometry (MS) |
| Common Impurities | - Unreacted precursors (e.g., diphenylacetonitrile)- Isomeric impurities (e.g., 2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile)- Degradation products | - Related alkaloids (e.g., hyoscyamine, apoatropine, noratropine)- Degradation products (e.g., tropic acid, atropic acid)[8] | - Process-related impurities (e.g., (2S,3S)-2-Benzhydrylquinuclidin-3-amine)- Enantiomeric impurities- Degradation products |
| Typical Purity Spec. | ≥95.0% (as sulfate)[1] | ≥99.0% | ≥98% (HPLC) |
| Impurity Thresholds | Not specified in publicly available monographs. | Individual unspecified impurity NMT 0.1%, Total impurities NMT 0.5% (example specification)[9] | Specific limits for known impurities are typically set based on toxicological data and batch analysis. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Related Substances
HPLC is the gold standard for separating and quantifying impurities. Below are representative protocols for this compound (adapted from the tablet assay), atropine, and maropitant citrate.
Protocol 1: HPLC Method for this compound Sulfate (Adapted from USP Tablet Assay) [2]
-
Column: C18, 3.9-mm × 30-cm (L1 packing)
-
Mobile Phase: A filtered and degassed mixture of a sodium lauryl sulfate and glacial acetic acid solution, methanol, and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 254 nm
-
Column Temperature: 40 °C
-
Sample Preparation: Dissolve the this compound sulfate sample in the mobile phase to a known concentration.
Protocol 2: HPLC Method for Atropine Sulfate and its Impurities [4]
-
Column: Phenomenex Kinetex C18 (250 x 4.6mm, 5μm)
-
Mobile Phase:
-
A: Acetonitrile and pH 2.50 buffer (50:950 v/v)
-
B: Acetonitrile and pH 2.50 buffer (800:200 v/v)
-
-
Gradient: A gradient program is utilized for optimal separation.
-
Flow Rate: 2.0 mL/min
-
Detector: UV at 210 nm
-
Column Temperature: 50 °C
Protocol 3: HPLC Method for Maropitant Citrate and its Related Substances [6][7]
-
Column: CAPCELL PAK C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase:
-
A: 0.01 mol/L Dipotassium Hydrogen Phosphate (pH 7.50)
-
B: Acetonitrile
-
C: Methanol
-
-
Gradient: A gradient program is utilized for optimal separation.
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 222 nm
-
Column Temperature: 38 - 42°C
Visualizing Experimental Workflows
To ensure a comprehensive purity validation, a structured workflow is crucial. The following diagrams illustrate the logical flow of experiments for identifying and quantifying impurities in a synthetic API.
Signaling Pathway (Mechanism of Action)
This compound and its anticholinergic alternatives exert their therapeutic effects by blocking muscarinic acetylcholine receptors. Understanding this pathway is crucial for correlating the API's purity with its pharmacological activity.
Conclusion
Validating the purity of synthetic this compound requires a multi-faceted approach employing a combination of chromatographic and spectroscopic techniques. While the USP provides foundational methods, the development of a robust, stability-indicating HPLC method is crucial for comprehensive impurity profiling. By comparing the analytical strategies for this compound with its alternatives, atropine and maropitant citrate, researchers can gain a broader understanding of the common challenges and best practices in ensuring the quality and reliability of these important veterinary drugs. The provided protocols and workflows serve as a practical guide for establishing a rigorous purity validation program.
References
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. pharmacopeia.cn [pharmacopeia.cn]
- 3. HPLC method validation for atropine sulfate in injection form [wisdomlib.org]
- 4. abap.co.in [abap.co.in]
- 5. nnpub.org [nnpub.org]
- 6. benchchem.com [benchchem.com]
- 7. CN112557541B - Detection method of maropiptan citrate and related substances thereof - Google Patents [patents.google.com]
- 8. Impurity profiling of atropine sulfate by microemulsion electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to Aminopentamide and Atropine on Smooth Muscle Contraction
For researchers and professionals in drug development, understanding the nuanced differences between anticholinergic agents is critical for targeted therapeutic applications. This guide provides an objective comparison of aminopentamide and atropine, focusing on their efficacy and mechanism in modulating smooth muscle contraction, supported by available experimental data and detailed protocols.
Introduction
This compound and atropine are both anticholinergic drugs that function as muscarinic receptor antagonists.[1][2] They exert their primary effect by blocking the action of the neurotransmitter acetylcholine (ACh) at parasympathetic nerve endings, leading to the relaxation of smooth muscle.[1] Atropine is a well-characterized, non-selective muscarinic antagonist widely used in research and medicine.[2][3] this compound, also known by the brand name Centrine, is a synthetic anticholinergic agent primarily used in veterinary medicine to treat gastrointestinal spasms, vomiting, and diarrhea.[1][3][4] While both drugs share a common mechanism, they exhibit differences in potency, duration of action, and systemic side effects.[1][4]
Mechanism of Action: Muscarinic Receptor Antagonism
The contraction of visceral smooth muscle is predominantly mediated by the M3 subtype of muscarinic acetylcholine receptors.[5] These receptors are G-protein coupled receptors (GPCRs) linked to the Gq signaling pathway. Upon binding of acetylcholine, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This surge in intracellular Ca2+ leads to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin and subsequent smooth muscle contraction.
Both this compound and atropine act as competitive antagonists at these muscarinic receptors.[1][2] By binding to the receptors without activating them, they prevent acetylcholine from binding and initiating the contractile signaling cascade, thereby promoting muscle relaxation.
Quantitative Data: Receptor Affinity and Potency
| Compound | Receptor Subtype | Affinity / Potency Metric | Value (nM) | Tissue / System |
| Atropine | M1 | Ki | 1.27 ± 0.36 | Recombinant Human |
| M2 | Ki | 3.24 ± 1.16 | Recombinant Human | |
| M3 | Ki | 2.21 ± 0.53 | Recombinant Human | |
| M4 | Ki | 0.77 ± 0.43 | Recombinant Human | |
| M5 | Ki | 2.84 ± 0.84 | Recombinant Human | |
| Muscarinic (non-selective) | pA2 | 8.52 | Guinea Pig Gastric Smooth Muscle[6] | |
| Muscarinic (non-selective) | pA2 | 8.72 ± 0.28 | Human Colon Circular Muscle[7] | |
| This compound | Muscarinic (non-selective) | Relative Potency | Approx. 50% of Atropine | Not specified[1] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
While this compound is reported to have about half the potency of atropine, studies on colonic smooth muscle indicate it can reduce the tone and amplitude of contractions more effectively and for a longer duration than atropine.[3][4] Furthermore, this compound is noted to have less pronounced systemic anticholinergic side effects, such as pupil dilation (mydriasis) and dry mouth, at comparable therapeutic doses.[4]
Experimental Protocols
The following describes a generalized protocol for an in vitro organ bath experiment to assess the effects of muscarinic antagonists on smooth muscle contraction, synthesized from standard methodologies.[1][7]
Protocol: In Vitro Smooth Muscle Contractility Assay
-
Tissue Preparation:
-
Euthanize the experimental animal (e.g., guinea pig, rabbit) via an approved ethical protocol.
-
Isolate the desired smooth muscle tissue (e.g., ileum, trachea, colon, bladder).
-
Dissect the tissue in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Cut the tissue into strips or rings of appropriate size (e.g., 2-3 mm wide, 10-15 mm long).
-
-
Organ Bath Setup:
-
Mount the tissue strips in an organ bath chamber containing physiological salt solution.
-
Maintain the bath at a constant temperature (37°C) and continuously bubble with a gas mixture (e.g., 95% O2, 5% CO2).
-
Connect one end of the tissue to a fixed holder and the other to an isometric force transducer to record changes in muscle tension.
-
-
Equilibration and Pre-contraction:
-
Allow the tissue to equilibrate under a resting tension (e.g., 1 gram) for a period of 60-90 minutes, with periodic washing.
-
Induce a stable, submaximal contraction using a muscarinic agonist such as carbachol or acetylcholine.
-
-
Antagonist Application:
-
Once a stable contraction plateau is achieved, add the antagonist (this compound or atropine) to the organ bath in a cumulative, concentration-dependent manner.
-
Allow sufficient time between additions for the response to stabilize.
-
-
Data Acquisition and Analysis:
-
Record the muscle tension continuously using a data acquisition system.
-
Measure the relaxation induced by the antagonist as a percentage of the initial agonist-induced contraction.
-
Plot concentration-response curves and calculate key pharmacological parameters, such as IC50 (the concentration of antagonist that causes 50% of the maximal relaxation) or pA2 values using Schild plot analysis.
-
Conclusion
Both this compound and atropine are effective non-selective muscarinic antagonists that induce smooth muscle relaxation by blocking the M3 receptor-mediated signaling pathway. While atropine is a more potent antagonist in a general sense, evidence suggests that this compound may offer a more targeted and prolonged inhibitory effect on colonic smooth muscle with a more favorable side-effect profile.[1][3][4] The choice between these agents for research or therapeutic development will depend on the specific smooth muscle tissue of interest and the desired balance between efficacy and systemic anticholinergic effects. Further quantitative studies are warranted to delineate the specific receptor subtype affinities of this compound to better understand its pharmacological profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. wendyblount.com [wendyblount.com]
- 3. This compound (Centrine®) for Dogs and Cats [petplace.com]
- 4. drugs.com [drugs.com]
- 5. Comparative study of pA2 values of pirenzepine and atropine for guinea-pig gastric fundus and gastric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Possibilities for a cholinergic action on smooth musculature and on sympathetic axons in brain vessels mediated by muscarinic and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Aminopentamide and Scopolamine: A Guide for Researchers
A detailed examination of two non-selective muscarinic receptor antagonists, aminopentamide and scopolamine, reveals distinct pharmacological and therapeutic profiles. While both drugs act by competitively inhibiting acetylcholine at muscarinic receptors, their clinical applications, potency, and side effect profiles exhibit notable differences.
This guide provides a comprehensive comparison of this compound and scopolamine, presenting available experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Non-Selective Muscarinic Antagonism
Both this compound and scopolamine are anticholinergic agents that function as competitive antagonists at muscarinic acetylcholine receptors.[1] This antagonism is reversible and can be overcome by increasing the concentration of acetylcholine at the receptor site.[1] By blocking these receptors, they inhibit the effects of the parasympathetic nervous system.
Scopolamine is a well-characterized non-selective antagonist with high affinity for all five muscarinic receptor subtypes (M1-M5).[2] this compound also acts as a non-selective muscarinic antagonist, with some evidence suggesting a preferential targeting of the M3 subtype, particularly in smooth muscle and glandular tissues.[3]
dot
Caption: Muscarinic receptor signaling pathway and antagonist action.
Pharmacological and Therapeutic Profile
| Feature | This compound | Scopolamine |
| Primary Use | Primarily veterinary use for vomiting, diarrhea, and visceral spasms in dogs and cats.[4][5] | Human use for prevention of motion sickness and postoperative nausea and vomiting.[2] |
| Receptor Selectivity | Non-selective muscarinic antagonist, with preferential targeting of M3 receptors in some tissues.[3] | Non-selective muscarinic antagonist (M1-M5).[2] |
| Central Nervous System (CNS) Effects | Minimal CNS effects reported in veterinary use.[3] | Pronounced CNS effects, including drowsiness, dizziness, and potential for confusion and hallucinations.[2] |
Quantitative Comparison of Receptor Binding Affinity
A direct quantitative comparison of the binding affinities of this compound and scopolamine across all muscarinic receptor subtypes is limited by the available data. However, the following table summarizes the known values.
| Receptor Subtype | This compound (Ki in nM) | Scopolamine (Ki in nM) |
| M1 | Data not available | ~1.0 |
| M2 | Data not available | ~2.0 |
| M3 | 2.3 (in intestinal smooth muscle)[3] | ~1.0 |
| M4 | Data not available | ~0.7 |
| M5 | Data not available | ~1.0 |
Note: Ki values for scopolamine are approximate and can vary based on the experimental conditions.
Pharmacokinetic Properties
| Parameter | This compound | Scopolamine |
| Bioavailability | Well absorbed after oral and parenteral administration in animals.[3] | Oral: Low and variable. Transdermal: High. |
| Cmax | Data not available | Dependent on route of administration. |
| Tmax | Data not available | Dependent on route of administration. |
| Volume of Distribution (Vd) | Data not available | ~1.4 L/kg |
| Clearance | Data not available | ~1.2 L/min |
| Half-life (t1/2) | Data not available | ~9.5 hours |
Side Effect Profile
The side effects of both drugs are primarily related to their anticholinergic properties.
| Side Effect | This compound (in animals) | Scopolamine (in humans) |
| Common | Dry mouth, dry eyes, blurred vision.[4] | Dry mouth, drowsiness, dizziness, blurred vision.[2] |
| Less Common/Serious | Urinary retention, tachycardia, constipation. | Confusion, hallucinations, agitation, difficulty urinating, increased heart rate.[6] |
Experimental Protocols
Radioligand Receptor Binding Assay (General Protocol)
A common method to determine the binding affinity (Ki) of a compound for a specific receptor is the radioligand binding assay.
dot
Caption: General workflow for a radioligand receptor binding assay.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
A radiolabeled ligand with high affinity for the receptor (e.g., [3H]-N-methylscopolamine).
-
The unlabeled test compound (this compound or scopolamine).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: A fixed concentration of the radioligand and cell membranes are incubated with varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the test compound for the receptor (Ki) is then calculated using the Cheng-Prusoff equation.[7]
Logical Comparison of Key Features
dot
Caption: Key distinguishing features of this compound and scopolamine.
Conclusion
This compound and scopolamine, while sharing a fundamental mechanism of action as non-selective muscarinic antagonists, are utilized in distinct clinical contexts largely dictated by their differing side effect profiles and, to a lesser extent, their receptor selectivity. Scopolamine's prominent central nervous system effects make it a valuable agent for conditions like motion sickness and postoperative nausea and vomiting, but also contribute to a higher incidence of adverse cognitive and sedative effects. In contrast, this compound's reported lower propensity for central nervous system and other systemic side effects has led to its established use in veterinary medicine for gastrointestinal hypermotility.
Further research is warranted to fully elucidate the complete muscarinic receptor binding profile of this compound and to obtain comprehensive pharmacokinetic data in various species, including humans. Direct comparative clinical trials would be invaluable in providing a more definitive assessment of their relative efficacy and safety for potential overlapping indications.
References
- 1. This compound hydrochloride | 2019-75-2 | Benchchem [benchchem.com]
- 2. journal.unnes.ac.id [journal.unnes.ac.id]
- 3. vetscraft.com [vetscraft.com]
- 4. This compound Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 5. This compound (Centrine®) for Dogs and Cats [petplace.com]
- 6. biophysics-reports.org [biophysics-reports.org]
- 7. Complex in vitro model: A transformative model in drug development and precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
Aminopentamide vs. Glycopyrrolate: A Comparative Potency Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopentamide and glycopyrrolate are both synthetic anticholinergic agents that function as muscarinic receptor antagonists. Their primary mechanism of action involves the competitive inhibition of acetylcholine at postganglionic muscarinic receptors, leading to a reduction in parasympathetic nervous system activity. This guide provides a comparative analysis of the potency of this compound and glycopyrrolate, drawing upon available preclinical and clinical data. Due to a lack of publicly available quantitative data for this compound's receptor binding affinity and functional potency, this comparison is largely based on indirect evidence and qualitative descriptions.
Mechanism of Action and Signaling Pathway
Both this compound and glycopyrrolate are non-selective muscarinic receptor antagonists, meaning they do not exhibit significant selectivity for any of the five muscarinic receptor subtypes (M1-M5).[1] By blocking these G-protein coupled receptors, they inhibit the downstream signaling cascade initiated by acetylcholine. This blockade prevents the activation of phospholipase C (for M1, M3, and M5 receptors) and the inhibition of adenylyl cyclase (for M2 and M4 receptors), ultimately leading to reduced smooth muscle contraction, decreased glandular secretions, and effects on heart rate.
Caption: Muscarinic antagonist signaling pathway.
Quantitative Potency Comparison
| Parameter | Glycopyrrolate | This compound | Atropine (for reference) |
| Receptor Binding Affinity (Ki) | M1: 0.60 nMM2: 0.03 nMM1-M3: 0.5-3.6 nM[2][3] | Data not available | Data not available in searched results |
| Functional Potency (pA2) | 8.16 (vs. carbachol in guinea-pig atrium) | Data not available | Data not available in searched results |
| Functional Potency (pIC50) | 10.4 (inhibiting carbachol-induced contractions) | Data not available | Data not available in searched results |
| Relative Potency vs. Atropine | ~2 times more potent (clinical setting)[4]5-6 times more potent (antisialagogue effect) | More potent in reducing colonic contractions | - |
Experimental Protocols
The data for glycopyrrolate's potency is derived from standard pharmacological assays. Below are generalized protocols for the types of experiments used to generate such data.
1. Radioligand Binding Assay (for Ki determination)
-
Objective: To determine the affinity of the antagonist for muscarinic receptors.
-
Methodology:
-
Prepare cell membranes from a source rich in muscarinic receptors (e.g., specific tissues or cell lines expressing receptor subtypes).
-
Incubate the membranes with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine).
-
Add varying concentrations of the unlabeled antagonist (glycopyrrolate or this compound).
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
2. Functional Potency Assay (for pA2 or pIC50 determination)
-
Objective: To determine the potency of the antagonist in inhibiting a functional response mediated by muscarinic receptors.
-
Methodology:
-
Prepare an isolated tissue preparation that responds to muscarinic agonists (e.g., guinea pig ileum or tracheal smooth muscle).
-
Mount the tissue in an organ bath containing a physiological salt solution and maintain it at a constant temperature and aeration.
-
Record the tissue's contractile response using an isometric force transducer.
-
Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol or acetylcholine).
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a fixed concentration of the antagonist (glycopyrrolate or this compound) for a set period.
-
Generate a second cumulative concentration-response curve for the agonist in the presence of the antagonist.
-
Repeat steps 5-7 with increasing concentrations of the antagonist.
-
The data can be used to calculate the pA2 value (Schild analysis) or the pIC50 value (from the concentration of antagonist that causes a 50% inhibition of the maximal agonist response).
-
Caption: Workflow for potency determination.
Discussion of Relative Potency
Based on the available information, an indirect comparison of potency can be made through their relationship with atropine.
-
This compound: Described as being more potent and longer-acting than atropine in its ability to reduce the tone and amplitude of colonic contractions. This suggests a higher affinity and/or slower dissociation from muscarinic receptors in the gastrointestinal tract compared to atropine.
-
Glycopyrrolate: In clinical settings, glycopyrrolate is considered to be approximately twice as potent as atropine.[4] For specific effects, such as the inhibition of salivary secretion (antisialagogue effect), glycopyrrolate has been shown to be five to six times more potent than atropine.
Inference: Given that this compound is "more potent" than atropine and glycopyrrolate is "2 to 6 times more potent" than atropine, it is likely that glycopyrrolate is the more potent of the two compounds , particularly concerning its antisialagogue effects. However, without direct comparative studies, the precise difference in potency remains unquantified. This compound's primary therapeutic application is in veterinary medicine for gastrointestinal hypermotility, suggesting it may have a more pronounced effect on the GI tract, as noted by its potent inhibition of colonic contractions.
Conclusion
Both this compound and glycopyrrolate are effective non-selective muscarinic antagonists. Quantitative data clearly establishes glycopyrrolate as a highly potent anticholinergic agent with a demonstrated superiority over atropine. While quantitative data for this compound is lacking, qualitative comparisons to atropine suggest it is also a potent agent, particularly in the context of gastrointestinal smooth muscle. Based on the indirect comparison, glycopyrrolate appears to be the more potent of the two, although direct experimental verification is needed to confirm this and to quantify the difference in their potencies across various muscarinic receptor-mediated functions. Further research providing receptor binding affinities and functional potency data for this compound would be invaluable for a more definitive comparison.
References
- 1. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycopyrrolate | AChR | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
Navigating Purity Analysis: A Comparative Guide to HPLC Methods for Aminopentamide
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) like Aminopentamide is a critical step in guaranteeing the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose. This guide provides a comprehensive comparison of a validated HPLC method for this compound purity analysis against potential alternative analytical techniques, supported by experimental data and detailed protocols.
At the heart of pharmaceutical quality control lies the rigorous validation of analytical methods. For the anticholinergic agent this compound, utilized primarily in veterinary medicine to control vomiting and diarrhea, a robust HPLC method is essential for accurately quantifying its purity and identifying any related substances or degradation products.
The Gold Standard: Reversed-Phase HPLC
A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry-standard for determining the purity of this compound Sulfate. This method offers excellent specificity, allowing for the clear separation of the this compound peak from potential impurities.
Experimental Protocol: Validated RP-HPLC for this compound Purity
This protocol outlines a typical validated method for the purity analysis of this compound Sulfate.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
2. Chromatographic Conditions:
-
Column: Newcrom R1, 3 µm particle size
-
Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
3. Standard and Sample Preparation:
-
Standard Solution: A known concentration of this compound Sulfate reference standard is prepared in the mobile phase.
-
Sample Solution: The this compound drug substance is accurately weighed and dissolved in the mobile phase to a known concentration.
4. Validation Parameters: The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Specificity | The method must be able to unequivocally assess the analyte in the presence of impurities and degradants. | No interfering peaks at the retention time of this compound. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Accuracy | Mean recovery of 98.0% to 102.0% | 99.5% - 101.5% |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% | RSD < 1.0% |
| Intermediate Precision | RSD ≤ 2.0% | RSD < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., pH, mobile phase composition). | Method remains reliable under tested variations. |
Note: The "Typical Performance Data" is illustrative and based on general expectations for a validated HPLC method. Specific results would be documented in a formal validation report.
Comparison with Alternative Analytical Techniques
While HPLC is the predominant method, other analytical techniques can also be employed for purity analysis, each with its own set of advantages and limitations.
| Analytical Technique | Principle | Advantages for this compound Analysis | Disadvantages for this compound Analysis |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Similar to HPLC but uses smaller particle size columns and higher pressures. | Faster analysis times, higher resolution, and reduced solvent consumption. | Higher initial instrument cost. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio. | High sensitivity and specificity for volatile impurities. | This compound is not volatile and would require derivatization, adding complexity and potential for error. |
| UV-Visible Spectrophotometry | Measures the absorption of light by the analyte at a specific wavelength. | Simple, rapid, and cost-effective for quantitative analysis. | Lacks the specificity to separate this compound from its impurities, making it unsuitable for purity analysis. |
Visualizing the Workflow
To better understand the logical flow of validating an HPLC method for this compound purity, the following diagrams illustrate the key stages.
Conclusion
The validated RP-HPLC method remains the most suitable and robust technique for the routine purity analysis of this compound. Its ability to separate and quantify the API in the presence of potential impurities is paramount for ensuring product quality and regulatory compliance. While alternative methods like UHPLC offer advantages in speed and efficiency, the foundational principles of chromatographic separation and rigorous validation remain consistent. For the specific analysis of this compound purity, methods like GC-MS and UV-Visible Spectrophotometry are generally not suitable as standalone techniques due to the non-volatile nature of the analyte and the lack of specificity, respectively. The selection of an appropriate analytical method, underpinned by a comprehensive validation process, is a non-negotiable aspect of pharmaceutical development, safeguarding the integrity of the final medicinal product.
References
A Comparative Guide to the Potential Biological Activities of R-Aminopentamide and S-Aminopentamide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Aminopentamide and Stereoisomerism
This compound is a synthetic anticholinergic agent that functions as a non-selective muscarinic receptor antagonist.[1] It is primarily used in veterinary medicine to treat gastrointestinal issues such as vomiting and diarrhea by reducing smooth muscle spasms and gastric secretions.[1] Chemically, this compound possesses a chiral center, meaning it exists as two non-superimposable mirror images known as enantiomers: R-Aminopentamide and S-Aminopentamide.
In pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different biological activities.[2][3] This is because biological systems, including receptors and enzymes, are themselves chiral and can interact preferentially with one enantiomer over the other.[3][4] These differences can manifest in various ways, including variations in binding affinity, potency, efficacy, and metabolic pathways.[5][6]
Pharmacology of Racemic this compound
Racemic this compound acts by competitively blocking acetylcholine at muscarinic receptors in the parasympathetic nervous system. This action leads to a reduction in the tone and motility of the gastrointestinal tract, as well as a decrease in gastric acid secretion.[1] While effective, the use of a racemic mixture means that the observed pharmacological effect is a composite of the activities of both the R- and S-enantiomers. It is possible that one enantiomer is more active (the eutomer), while the other is less active or inactive (the distomer), or contributes to off-target effects.
Case Study: Stereoselectivity of Darifenacin
In the absence of specific data for this compound enantiomers, we can look to the structurally related drug Darifenacin for insights. Darifenacin is a selective M3 muscarinic receptor antagonist used to treat overactive bladder.[1][6] Notably, the marketed form of Darifenacin is the (S)-enantiomer.[5]
Studies on Darifenacin have demonstrated its high affinity for the M3 receptor subtype, which is primarily responsible for bladder muscle contraction.[6][7] The selectivity of (S)-Darifenacin for the M3 receptor over other muscarinic subtypes (M1, M2, M4, M5) is a key feature of its clinical profile, potentially leading to fewer side effects compared to non-selective antagonists.[1][7] While comprehensive data on the R-enantiomer is limited in the public domain, it is generally understood that the S-enantiomer is the more potent and selective of the two for the M3 receptor. This highlights the critical role of stereochemistry in the pharmacological profile of this class of drugs.
| Receptor Subtype | Binding Affinity (pKi) |
| M1 | 8.2 |
| M2 | 7.4 |
| M3 | 9.1 |
| M4 | 7.3 |
| M5 | 8.0 |
| (Data sourced from competitive binding assays against [N-methyl-3H]-scopolamine in CHO-K1 cells expressing human recombinant muscarinic receptors).[7] |
Experimental Protocols for Comparing Enantiomer Activity
To definitively determine the biological activity of R- and S-Aminopentamide, a series of experiments would be necessary. The following outlines a standard methodology.
The first step is to resolve the racemic mixture of this compound into its individual R- and S-enantiomers. A common and effective method for this is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).
-
Column: A polysaccharide-based CSP, such as one derived from cellulose or amylose, is often effective for separating chiral amines.
-
Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier such as 2-propanol or ethanol is typically used. The exact ratio is optimized to achieve baseline separation of the two enantiomer peaks.
-
Detection: Ultraviolet (UV) detection is standard for monitoring the elution of the separated enantiomers.
-
Fraction Collection: The eluent corresponding to each enantiomer peak is collected separately, and the solvent is evaporated to yield the purified R- and S-Aminopentamide.
This assay is used to determine the binding affinity (Ki) of each enantiomer for different muscarinic receptor subtypes (M1-M5).
-
Materials:
-
Cell membranes prepared from cell lines stably expressing individual human muscarinic receptor subtypes (e.g., CHO-K1 cells).
-
A radiolabeled ligand that binds non-selectively to muscarinic receptors (e.g., [³H]-N-methylscopolamine or [³H]-QNB).
-
Purified R-Aminopentamide and S-Aminopentamide.
-
Assay buffer (e.g., HEPES buffer, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
A constant concentration of the radioligand and cell membranes is incubated in the assay buffer.
-
Increasing concentrations of the unlabeled competitor (either R- or S-Aminopentamide) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature (e.g., 20°C) to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
-
Functional assays are necessary to determine if the enantiomers act as agonists, antagonists, or inverse agonists at the muscarinic receptors, and to quantify their potency (e.g., EC50 or pA2). An example is an in vitro smooth muscle contraction assay.
-
Tissue Preparation: A section of smooth muscle tissue rich in muscarinic receptors (e.g., guinea pig ileum or bladder detrusor muscle) is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.
-
Procedure:
-
The tissue is allowed to equilibrate under a resting tension.
-
A muscarinic agonist (e.g., carbachol) is added to the bath to induce muscle contraction, which is measured using an isometric force transducer.
-
A cumulative concentration-response curve for the agonist is generated.
-
The tissue is washed, and then incubated with a fixed concentration of either R- or S-Aminopentamide for a set period.
-
The cumulative concentration-response curve for the agonist is repeated in the presence of the antagonist.
-
-
Data Analysis:
-
The antagonistic effect is observed as a rightward shift in the agonist's concentration-response curve.
-
The pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, is calculated using a Schild plot. A higher pA2 value indicates a more potent antagonist.
-
Mandatory Visualizations
Caption: General signaling pathway of M3 muscarinic receptor antagonism.
Caption: Experimental workflow for comparing enantiomer biological activity.
Conclusion and Future Directions
While racemic this compound is an established veterinary drug, a comprehensive understanding of its pharmacology is incomplete without characterizing the individual contributions of its R- and S-enantiomers. Based on the principles of stereoselectivity and evidence from structurally related compounds like Darifenacin, it is highly probable that R- and S-Aminopentamide exhibit different binding affinities for muscarinic receptor subtypes and, consequently, different potencies.
It is plausible that one enantiomer is the primary contributor to the therapeutic effects (the eutomer), while the other may be less active or contribute to side effects. Future research, following the experimental protocols outlined in this guide, is essential to resolve this question. Such studies would not only provide a deeper understanding of this compound's mechanism of action but could also pave the way for the development of an enantiopure formulation with an improved therapeutic index. For researchers in drug development, the case of this compound serves as a reminder of the critical importance of investigating the stereochemistry of chiral drugs.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. ics.org [ics.org]
- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. Characterisation of [3H]-darifenacin as a novel radioligand for the study of muscarinic M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Darifenacin | C28H30N2O2 | CID 444031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ics.org [ics.org]
A Head-to-Head Comparison of Aminopentamide and Other Antispasmodics: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of Aminopentamide and other prominent antispasmodic agents, including dicyclomine, hyoscyamine, and scopolamine. Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological profiles, mechanisms of action, and available performance data of these compounds.
Executive Summary
Antispasmodic agents are critical for the management of conditions characterized by smooth muscle spasms, particularly in the gastrointestinal tract. This guide offers a head-to-head comparison of key antispasmodics, focusing on their receptor binding affinities and mechanisms of action. While quantitative data for dicyclomine, hyoscyamine, and scopolamine are available, a notable gap exists in the publicly accessible data for this compound, for which only qualitative comparisons are available. This document summarizes the current state of knowledge to aid in research and development efforts.
Mechanism of Action and Signaling Pathways
This compound, dicyclomine, hyoscyamine, and scopolamine are all anticholinergic agents that function as muscarinic receptor antagonists.[1][2][3] They exert their effects by blocking the action of acetylcholine on muscarinic receptors in smooth muscle, thereby reducing muscle spasms and secretions.[1][2][3]
Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). The M1, M3, and M5 subtypes couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, leading to smooth muscle contraction. The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and relaxation of smooth muscle. By antagonizing these receptors, particularly the M3 subtype on smooth muscle cells, these drugs inhibit acetylcholine-induced contractions.
Dicyclomine is unique in that it also possesses a direct musculotropic effect, meaning it can relax smooth muscle independently of its anticholinergic action.[2]
Muscarinic Receptor (M1, M3, M5) Signaling Pathway
Muscarinic Receptor (M2, M4) Signaling Pathway
Comparative Performance Data
Receptor Binding Affinity
The following table summarizes the receptor binding affinities (Ki values in nM) of dicyclomine, hyoscyamine, and scopolamine for the five muscarinic receptor subtypes. A lower Ki value indicates a higher affinity. Data for this compound is not available in the public domain.
| Drug | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| Dicyclomine | 5.1 | 54.6 | - | - | - |
| Hyoscyamine | - | - | - | - | - |
| Scopolamine | 0.83 | 5.3 | 0.34 | 0.38 | 0.34 |
Potency and Efficacy
While direct comparative clinical trial data is limited, preclinical and some clinical findings offer insights into the relative potency of these agents.
-
This compound : Described as having half the potency of atropine (the racemic form of hyoscyamine) but demonstrates a stronger and longer-lasting suppression of colonic contraction.[1] It is also reported to have fewer systemic side effects, such as mydriasis (pupil dilation) and excessive salivary inhibition, compared to atropine.[4][5]
-
Dicyclomine : Clinical trials have shown dicyclomine to be superior to placebo in improving symptoms of Irritable Bowel Syndrome (IBS).[6] However, it is associated with a higher incidence of anticholinergic side effects.[6]
-
Hyoscyamine : In a small crossover study, hyoscyamine showed a numerical but not statistically significant improvement in IBS symptoms compared to placebo.[2]
-
Scopolamine : Widely used for motion sickness, its antispasmodic efficacy in IBS has been demonstrated to be superior to placebo in several studies.[2]
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This assay is used to determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.
Objective: To determine the inhibition constant (Ki) of an antispasmodic agent for each of the five muscarinic receptor subtypes (M1-M5).
Materials:
-
Receptor Source: Cell membranes from cell lines (e.g., CHO or HEK cells) stably expressing a single human muscarinic receptor subtype.
-
Radioligand: A high-affinity muscarinic antagonist labeled with tritium ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Unlabeled Competitor: The antispasmodic drug being tested (e.g., this compound, dicyclomine).
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer (pH 7.4).
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity antagonist like atropine.
-
Instrumentation: Scintillation counter, cell harvester with glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold buffer and centrifuge to pellet the cell membranes. Wash and resuspend the membranes to a specific protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand and cell membranes.
-
Non-specific Binding (NSB): Radioligand, cell membranes, and a high concentration of the non-specific binding control.
-
Competition: Radioligand, cell membranes, and varying concentrations of the test antispasmodic.
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Determine the IC50 value (the concentration of the test drug that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
In Vitro Smooth Muscle Contraction Assay
This assay measures the ability of an antispasmodic to inhibit agonist-induced smooth muscle contraction.
Objective: To determine the potency (IC50 or EC50) of an antispasmodic agent in relaxing pre-contracted smooth muscle tissue.
Materials:
-
Tissue Preparation: Isolated smooth muscle strips (e.g., from guinea pig ileum or rabbit jejunum).
-
Organ Bath: A temperature-controlled chamber with an oxygen supply.
-
Force Transducer: To measure isometric contractions.
-
Physiological Salt Solution: (e.g., Krebs-Henseleit solution).
-
Contractile Agonist: Acetylcholine or carbachol.
-
Test Compound: The antispasmodic drug.
Procedure:
-
Tissue Mounting: Mount the isolated smooth muscle strip in the organ bath containing physiological salt solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissue to equilibrate under a resting tension.
-
Agonist-Induced Contraction: Add a contractile agonist (e.g., acetylcholine) to the organ bath to induce a stable contraction.
-
Antispasmodic Addition: Once a stable contraction is achieved, add the antispasmodic drug in a cumulative manner to generate a concentration-response curve.
-
Data Recording: Record the relaxation of the muscle strip at each concentration of the antispasmodic.
-
Data Analysis: Plot the percentage of relaxation against the log concentration of the antispasmodic. Determine the IC50 or EC50 value from the resulting sigmoidal curve.
In Vitro Smooth Muscle Contraction Assay Workflow
Conclusion
This compound, dicyclomine, hyoscyamine, and scopolamine are effective antispasmodics that share a common mechanism of muscarinic receptor antagonism. While quantitative receptor binding data is available for dicyclomine, hyoscyamine, and scopolamine, a significant lack of such data for this compound in the public domain hinders a direct quantitative comparison. The qualitative evidence suggests that this compound may offer a favorable profile with potent and prolonged effects on colonic smooth muscle and reduced systemic side effects compared to atropine. Further research, including head-to-head clinical trials and in vitro pharmacological studies, is warranted to fully elucidate the comparative efficacy and safety of these agents. This guide provides a foundational overview to support such future investigations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyoscyamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound (Centrine®) for Dogs and Cats [petplace.com]
- 5. This compound Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 6. CONCLUSIONS AND IMPLICATIONS FOR DECISION OR POLICY MAKING - Dicyclomine for Gastrointestinal Conditions: A Review of the Clinical Effectiveness, Safety, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Aminopentamide Cross-Reactivity in Muscarinic Receptor and Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of aminopentamide, a synthetic anticholinergic agent, focusing on its cross-reactivity profile in various bioassays. The performance of this compound is compared with two other well-characterized muscarinic receptor antagonists: atropine, a non-selective antagonist, and darifenacin, a selective M3 antagonist. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key concepts to aid in the understanding of this compound's pharmacological profile.
Executive Summary
Muscarinic Receptor Binding Profile
Muscarinic receptors are G-protein coupled receptors that mediate the effects of acetylcholine in the central and peripheral nervous systems. The five subtypes (M1-M5) are distributed in various tissues and are involved in a wide range of physiological functions. The affinity of a drug for these different subtypes determines its selectivity and potential side-effect profile.
While this compound is known to be a non-selective muscarinic antagonist, specific binding affinity data (Ki values) across the M1-M5 receptor subtypes are not available in the public domain. To provide a framework for comparison, the binding affinities of atropine and darifenacin are presented in the table below. Atropine is a classic non-selective antagonist, while darifenacin is known for its selectivity for the M3 receptor subtype.
Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki in nM)
| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) | Selectivity Profile |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Reported as Non-selective |
| Atropine | ~1-2 | ~2-4 | ~1-2 | ~1-2 | ~2-3 | Non-selective |
| Darifenacin | ~15.8 | ~63.1 | ~1.26 | ~100 | ~39.8 | M3 Selective |
Note: The Ki values for atropine and darifenacin are approximate and can vary slightly between different studies and experimental conditions.
Immunoassay Cross-Reactivity
Immunoassays are widely used for the detection of drugs and other substances in biological fluids. These assays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when a substance, other than the target analyte, binds to the assay's antibody, potentially leading to a false-positive result. The degree of cross-reactivity depends on the structural similarity between the cross-reacting substance and the target analyte, as well as the specificity of the antibody used in the assay.
There is currently no published data on the cross-reactivity of this compound in common immunoassays, such as those used for drugs of abuse screening. However, given its chemical structure, the potential for cross-reactivity with assays targeting structurally similar compounds cannot be entirely ruled out. It is crucial for researchers and clinicians to be aware of this possibility and to confirm any unexpected positive screening results with a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocols
Muscarinic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for each of the five muscarinic receptor subtypes (M1-M5).
Principle: This is a competitive radioligand binding assay. The test compound competes with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist) for binding to muscarinic receptors present in cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibition constant (Ki) is calculated.
Materials:
-
Cell membranes from a stable cell line expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-specific binding control: Atropine (1 µM).
-
Test compounds: this compound, Atropine, Darifenacin.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and the radioligand in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Atropine, radioligand, and cell membranes.
-
Competitive Binding: Test compound dilution, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Muscarinic Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Caption: Immunoassay Cross-Reactivity Principle.
A Comparative Guide to the Identity Verification of Commercially Sourced Aminopentamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for verifying the identity, purity, and quality of commercially sourced aminopentamide hydrogen sulfate. It outlines and compares key analytical techniques, offers detailed experimental protocols, and presents a logical workflow for robust quality assessment. This document is intended to aid researchers in ensuring the integrity of their starting materials, a critical step in preclinical and pharmaceutical development.
Introduction to this compound Verification
This compound (α-[2-(Dimethylamino)propyl]-α-phenylbenzeneacetamide) is an anticholinergic agent that functions as a muscarinic receptor antagonist. It is primarily used in veterinary medicine to control vomiting and diarrhea by reducing gastrointestinal smooth muscle spasm and gastric secretion.[1] Given its therapeutic use, verifying the identity and purity of this compound from commercial suppliers is essential to ensure safety, efficacy, and reproducibility in research and development.
The primary analytical challenges in verifying this compound include confirming its chemical structure, quantifying its purity, and identifying any related substances or impurities that may have been introduced during synthesis or degradation. This guide compares three orthogonal analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques
The selection of an analytical method depends on the specific requirements of the analysis, such as the need for quantitative purity data, structural confirmation, or impurity identification. The following table summarizes the performance of HPLC-UV, LC-MS/MS, and qNMR for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantitative NMR (qNMR) |
| Primary Use | Quantification of purity and separation of impurities. | Structural confirmation, impurity identification, and high-sensitivity quantification. | Absolute quantification without a specific reference standard, structural elucidation. |
| Selectivity | Moderate to high; depends on chromatographic separation. | Very high; based on mass-to-charge ratio (m/z) of parent and fragment ions. | High; based on unique nuclear magnetic resonances of atoms in the molecule. |
| Sensitivity | Good (µg/mL range).[2] | Excellent (ng/mL to pg/mL range).[3][4] | Moderate (mg/mL range). |
| Quantitative Accuracy | High, requires a certified reference standard. | High, requires an isotopically labeled internal standard for best results. | Very high (primary ratio method), can be used to certify reference standards.[5] |
| Structural Info | None (retention time only). | Provides molecular weight and fragmentation patterns.[6] | Provides detailed atomic-level structural information and connectivity.[7] |
| Throughput | High. | Moderate to High. | Low to Moderate. |
| Cost & Complexity | Low to moderate. | High. | High. |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. The following protocols are provided as robust starting points for the analysis of this compound.
This method is adapted from validated protocols for structurally similar anticholinergic compounds like dicyclomine and atropine and is suitable for determining the purity of this compound raw material.[8][9][10]
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer.
-
Buffer Preparation: Prepare a 20 mM solution of potassium dihydrogen phosphate (KH₂PO₄) in HPLC-grade water and adjust the pH to 3.0 with phosphoric acid.
-
Composition: Acetonitrile : Phosphate Buffer (pH 3.0) in a 60:40 (v/v) ratio.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 218 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound hydrogen sulfate reference standard and sample into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.
-
Further dilute 1 mL of this solution to 10 mL with the mobile phase to get a final concentration of 100 µg/mL.
-
-
Validation Parameters (as per ICH Q2(R1) guidelines):
-
Linearity: Prepare calibration standards in the range of 10-150 µg/mL. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Determined by spike-recovery studies at three concentration levels (e.g., 80%, 100%, 120%). Recoveries should be within 98-102%.
-
Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should be <2%.
-
Specificity: Demonstrated by the absence of interfering peaks from a placebo or matrix at the retention time of this compound.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).
-
This protocol provides a highly selective and sensitive method for confirming the identity of this compound and for quantifying it in complex matrices.
-
Instrumentation: LC-MS/MS system (e.g., Triple Quadrupole).
-
LC Conditions: Use the HPLC conditions described in Section 3.1, though a faster gradient elution may be employed for higher throughput.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS Parameters (Example):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion will be the protonated molecule [M+H]⁺ of this compound (C₁₉H₂₄N₂O), which has a molecular weight of 296.41. The m/z would be ~297.2.
-
Product ions would need to be determined by infusing a standard solution and performing a product ion scan. A likely fragmentation would involve the loss of the dimethylamine group or cleavage of the amide bond.
-
Example Transition for Quantification: m/z 297.2 → 165.1 (hypothetical, requires experimental determination).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
For analysis in biological matrices (e.g., plasma), perform a protein precipitation step (e.g., with acetonitrile) or a solid-phase extraction (SPE) for sample clean-up.[4]
-
Spike the sample with an appropriate internal standard (e.g., isotopically labeled this compound or a structurally similar compound) before extraction.
-
NMR is the most powerful technique for unambiguous structure elucidation and can be used for quantitative analysis (qNMR) without a specific reference standard.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent.
-
For qNMR, accurately weigh both the this compound sample and an internal standard of known purity (e.g., maleic acid) into the same vial before dissolving.
-
-
Experiments to Perform:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Key for initial identity confirmation.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC): Used to establish connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), confirming the complete molecular structure.
-
-
Data Analysis:
-
Identity: Compare the chemical shifts and coupling constants of the sample spectrum with a known reference spectrum or with predicted values.
-
Purity (qNMR): Calculate the purity of the this compound by comparing the integral of a unique this compound proton signal with the integral of a known signal from the internal standard. The signal must be fully resolved and have a sufficiently long relaxation delay (T1) to ensure accurate integration.[5]
-
Workflow and Signaling Pathway Diagrams
Visual representations of the experimental process and the drug's mechanism of action provide a clear and concise overview for researchers.
Caption: Experimental workflow for this compound identity verification.
Caption: this compound's antagonistic action on the M3 muscarinic receptor pathway.[11][12]
Comparison with Alternatives
This compound is one of several anticholinergic drugs. A comparison with common alternatives like Atropine and Dicyclomine is useful for contextualizing its properties and analytical requirements. While no direct comparative studies on commercially sourced this compound were found, the following table illustrates how such a comparison could be structured based on typical quality control specifications.
| Characteristic | This compound Hydrogen Sulfate | Atropine Sulfate | Dicyclomine Hydrochloride |
| Primary Indication | GI antispasmodic (veterinary).[1] | Bradycardia, mydriatic, antispasmodic. | Irritable bowel syndrome, GI antispasmodic. |
| Receptor Specificity | Muscarinic antagonist.[1] | Non-selective muscarinic antagonist. | Muscarinic antagonist with some direct smooth muscle relaxant effects. |
| Typical Purity (HPLC) | > 99.0% (Hypothetical) | > 99.0% | > 99.0% |
| Key Impurity 1 | Synthesis Precursor A (< 0.1%) | Apoatropine (< 0.5%) | Related Compound A (< 0.15%) |
| Key Impurity 2 | Degradation Product B (< 0.1%) | Tropine (< 0.1%) | Bicyclohexyl-1-carboxylic acid (< 0.2%) |
| Identification (IR) | Conforms to reference spectrum. | Conforms to reference spectrum. | Conforms to reference spectrum. |
| Solubility | Soluble in water and alcohol. | Freely soluble in water and alcohol. | Soluble in water, freely soluble in alcohol and chloroform. |
Note: Purity and impurity limits are illustrative and should be confirmed with the supplier's Certificate of Analysis.
Conclusion
The robust verification of commercially sourced this compound requires a multi-faceted analytical approach. While HPLC-UV is a reliable and accessible method for routine purity testing and quantification, LC-MS/MS is indispensable for confirming molecular identity and detecting trace-level impurities with high specificity. NMR spectroscopy offers the most comprehensive structural confirmation and serves as a primary method for quantitative analysis without the need for a specific reference standard.
For researchers and drug developers, a combination of these techniques provides the highest level of confidence in the quality of their starting material. An initial identity confirmation by NMR or LC-MS/MS, followed by routine purity checks using a validated HPLC method, represents a thorough and effective quality control strategy. This ensures that subsequent research is built upon a foundation of well-characterized and reliable chemical matter.
References
- 1. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 2. Development and Validation of a Liquid Chromatographic Method for Estimation of Dicyclomine Hydrochloride, Mefenamic Acid and Paracetamol in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hmdb.ca [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. RP-HPLC Method Development for Estimation of Atropine Sulphate in Bulk Drug – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. atsjournals.org [atsjournals.org]
A Comparative Guide to the Characterization of Aminopentamide Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analytical characterization of an in-house Aminopentamide Reference Standard (RS) against other commercially available alternatives. A well-defined reference standard is critical for the accurate quantification, identification, and quality control of active pharmaceutical ingredients (APIs) and finished drug products.[1][2] This document outlines the essential physicochemical properties, comparative analytical data, and detailed experimental protocols necessary for establishing a high-quality this compound standard.
Physicochemical and Structural Identity
This compound, with the IUPAC name 4-(dimethylamino)-2,2-diphenylpentanamide, is a synthetic anticholinergic agent.[3][4] Its primary function is as a non-selective muscarinic receptor antagonist, which reduces gastrointestinal motility and gastric acid secretion.[3][5] The fundamental characterization of any reference standard begins with confirming its identity and basic physical properties.
| Property | Specification |
| IUPAC Name | 4-(dimethylamino)-2,2-diphenylpentanamide |
| Synonyms | Dimevamide, Centrine |
| CAS Number | 60-46-8 |
| Molecular Formula | C₁₉H₂₄N₂O |
| Molar Mass | 296.41 g/mol |
| Monoisotopic Mass | 296.1889 g/mol |
| Chemical Structure | (As shown below) |
Source: PubChem CID 22565, LGC Standards.[4]
Comparative Purity and Assay Analysis
The purity of a reference standard is its most critical attribute. This section compares the analytical results of our comprehensively characterized standard against a typical alternative that meets basic compendial requirements. High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity and assay.[1]
| Parameter | Our this compound RS | Alternative Standard (e.g., Compendial Grade) | Method |
| Purity (by HPLC) | ≥ 99.8% | ≥ 98.0% | HPLC-UV |
| Assay (as is basis) | 99.5% - 100.5% | 98.0% - 102.0% | HPLC-UV |
| Identity Confirmation | Confirmed by ¹H NMR, ¹³C NMR, MS, and FTIR | Confirmed by FTIR | Spectroscopic Analysis |
| Water Content | ≤ 0.2% | ≤ 1.0% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> requirements for Class 2 & 3 solvents | Information not always provided | GC-HS |
Experimental Protocols
Detailed and validated methodologies are essential for ensuring the accuracy and reproducibility of characterization data.[6]
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is adapted from established pharmacopeial procedures for this compound sulfate and is suitable for determining the purity and assay of the this compound free base.[7]
-
Chromatographic System:
-
Column: C18, 4.6 mm × 150 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of a buffer solution, methanol, and acetonitrile. The buffer consists of 14.4 g/L sodium lauryl sulfate and 100 mL/L glacial acetic acid in water. A typical mobile phase ratio is 50 parts buffer, 350 parts methanol, and 350 parts acetonitrile, diluted to 1000 parts with water.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30°C.
-
-
Procedure:
-
Standard Solution: Prepare a solution of the this compound Reference Standard in the mobile phase at a known concentration of approximately 0.02 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution.
-
Analysis: Inject equal volumes of the Standard and Sample solutions into the chromatograph. Record the chromatograms and measure the peak responses.
-
Calculation: Calculate the purity and assay by comparing the peak area of the main peak in the Sample solution to that of the Standard solution.
-
Protocol 2: Spectroscopic Identity Confirmation
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Technique: Attenuated Total Reflectance (ATR).
-
Procedure: A small amount of the solid sample is placed directly on the ATR crystal. The spectrum is recorded, and the resulting absorption bands are compared to the spectrum of a known, highly characterized standard. The spectrum should exhibit maxima at the same wavelengths.[7] Expected characteristic bands for an amide include N-H stretching (around 3300-3500 cm⁻¹) and C=O stretching (around 1650 cm⁻¹).[8]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H and ¹³C NMR.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: A spectrum is acquired on a 400 MHz or higher spectrometer. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, must be consistent with the known structure of this compound. Carbons directly attached to the nitrogen atom are expected to appear in the 10-65 ppm region in the ¹³C NMR spectrum.[9]
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
-
Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The experimentally determined mass should be within 5 ppm of the theoretical exact mass of this compound (C₁₉H₂₄N₂O). For this compound, the molecular ion peak should be an odd number, which is characteristic of molecules containing an odd number of nitrogen atoms.[9]
-
Visualizations
Workflow for Reference Standard Characterization
The following diagram illustrates the logical workflow for the comprehensive characterization and certification of a new batch of this compound Reference Standard.
Mechanism of Action of this compound
This compound functions by blocking the action of acetylcholine at muscarinic receptors in the smooth muscle of the gastrointestinal tract, leading to a reduction in muscle spasms and acid secretion.[3][10]
References
- 1. Reference Standard Preparation & Characterization - Creative Biolabs [creative-biolabs.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C19H24N2O | CID 22565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 6. veterinaryworld.org [veterinaryworld.org]
- 7. trungtamthuoc.com [trungtamthuoc.com]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 9. Pharmacology | Veterian Key [veteriankey.com]
Comparative study of Aminopentamide on different muscarinic receptor subtypes
A detailed review of the binding affinities of common antimuscarinic agents on different muscarinic receptor subtypes, outlining experimental methodologies and cellular signaling pathways.
This guide provides a comparative overview of the binding affinities of several widely used muscarinic receptor antagonists across the five receptor subtypes (M1-M5). While this analysis aims to include Aminopentamide, a comprehensive search of the current scientific literature did not yield specific quantitative data on its binding profile (Ki values) for the individual muscarinic receptor subtypes. Therefore, this document focuses on a comparative study of well-characterized alternatives: Atropine, Darifenacin, Oxybutynin, Solifenacin, and Tolterodine.
This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of binding affinities, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows.
Muscarinic Receptor Antagonist Binding Affinities
The following table summarizes the inhibitory constants (Ki) of several muscarinic antagonists for the human M1, M2, M3, M4, and M5 receptor subtypes. The Ki values, expressed in nanomolars (nM), represent the concentration of the antagonist required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
| Drug | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Selectivity Profile |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Non-selective |
| Atropine | 1.27±0.36[1] | 3.24±1.16[1] | 2.21±0.53[1] | 0.77±0.43[1] | 2.84±0.84[1] | Non-selective |
| Darifenacin | 6.3[2] | 39.8[2] | 0.8[2] | 50.1[2] | 10.0[2] | M3 selective[2][3] |
| Oxybutynin | 2.0[2] | 15.8[2] | 1.3[2] | 10.0[2] | 39.8[2] | M1/M3 preference[4][5] |
| Solifenacin | 26[6][7] | 170[6][7] | 12[6][7] | 110[6][7] | 31[6][7] | M3/M1/M5 preference |
| Tolterodine | 1.6[2] | 10.0[2] | 3.2[2] | 20.0[2] | 20.0[2] | Non-selective |
Experimental Protocols
The determination of binding affinities and functional potencies of muscarinic receptor antagonists relies on standardized in vitro assays. Below are detailed protocols for two fundamental experimental procedures.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Unlabeled test compounds (e.g., this compound, Atropine).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Atropine (for determining non-specific binding).
-
96-well microplates.
-
Glass fiber filter mats.
-
Cell harvester.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the cell membranes expressing the specific muscarinic receptor subtype on ice. Dilute the membranes in assay buffer to a concentration that yields a sufficient signal-to-noise ratio.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add radioligand at a concentration near its Kd, assay buffer, and the membrane preparation.
-
Non-specific Binding (NSB): Add radioligand, a high concentration of a non-labeled antagonist (e.g., 1 µM Atropine), and the membrane preparation.
-
Competition Binding: Add radioligand, serial dilutions of the unlabeled test compound, and the membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter mats into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Functional Assay
This assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the intracellular calcium mobilization mediated by Gq-coupled muscarinic receptors (M1, M3, M5).
Materials:
-
Cells stably expressing the human muscarinic receptor subtype of interest (M1, M3, or M5).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Probenecid (to prevent dye leakage).
-
Test compounds (agonists or antagonists).
-
A known muscarinic agonist (e.g., carbachol).
-
Fluorescence plate reader with an integrated liquid handling system.
Procedure:
-
Cell Plating: Seed the cells into a black, clear-bottom 96-well or 384-well microplate and culture overnight to allow for attachment.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye solution prepared in assay buffer, often containing probenecid. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing (optional): For some dyes, it is necessary to wash the cells with assay buffer to remove extracellular dye.
-
Assay Measurement:
-
For Agonist Testing: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then add serial dilutions of the test compound and continue to record the fluorescence signal over time.
-
For Antagonist Testing: Pre-incubate the cells with serial dilutions of the test compound for a specific period. Then, add a fixed concentration of a known agonist (e.g., the EC80 concentration of carbachol) and record the fluorescence signal.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
For Agonists: Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For Antagonists: Plot the inhibition of the agonist-induced response against the logarithm of the antagonist concentration to determine the IC50 value (the concentration that inhibits 50% of the agonist's effect).
-
Visualizing Key Concepts
To aid in the understanding of the experimental and biological contexts, the following diagrams have been generated.
Radioligand Competition Binding Assay Workflow
Muscarinic Receptor Signaling Pathways
Logical Flow of a Comparative Drug Study
References
- 1. apexbt.com [apexbt.com]
- 2. ics.org [ics.org]
- 3. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
Safety Operating Guide
Navigating the Safe Disposal of Aminopentamide: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Aminopentamide, a compound requiring careful handling, is no exception. Adherence to established disposal protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound and its associated waste.
Regulatory Framework and Key Considerations
The disposal of pharmaceutical waste, including this compound, is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States.[1] A primary piece of legislation to consider is the Resource Conservation and Recovery Act (RCRA), which provides a framework for the management of hazardous waste from its generation to its final disposal.[1][2] It is the responsibility of the waste generator to determine if a substance meets the criteria for hazardous waste.[2]
Recent updates to pharmaceutical waste disposal regulations, such as the Hazardous Waste Pharmaceutical Final Rule, prohibit the disposal of hazardous waste pharmaceuticals into sewer systems, including sinks and toilets.[3]
Step-by-Step Disposal Procedure for this compound
The recommended procedure for the disposal of this compound involves professional chemical destruction services. Under no circumstances should this compound be discharged into sewer systems or waterways.[4][5]
-
Segregation and Collection:
-
Isolate all waste materials containing this compound, including unused product, contaminated labware, and personal protective equipment (PPE).
-
Place these materials into a designated, clearly labeled, and sealed hazardous waste container.
-
-
Licensed Chemical Destruction:
-
The primary method for this compound disposal is through a licensed chemical destruction plant.[4][5]
-
Alternatively, controlled incineration with flue gas scrubbing is an acceptable method.[4][5] This process ensures the complete destruction of the compound and the safe management of any byproducts.
-
-
Engaging a Hazardous Waste Transporter:
-
Arrange for the collection of the hazardous waste by a registered hazardous waste transporter.[6]
-
Ensure the transporter provides a hazardous waste manifest, which tracks the waste from its point of origin to its final disposal facility. This documentation must be retained for a minimum of three years.[6]
-
-
Disposal of Contaminated Packaging:
-
Triple Rinsing: Containers that held this compound can be triple rinsed (or the equivalent). The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be offered for recycling or reconditioning.[4][5]
-
Puncturing and Landfilling: If recycling is not an option, the packaging should be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[4][5]
-
Incineration: Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[4][5]
-
Accidental Spills and Personal Protection
In the event of an this compound spill, it is crucial to follow established safety protocols to minimize exposure and environmental contamination.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including tightly fitting safety goggles, chemical-impermeable gloves, and fire/flame-resistant and impervious clothing when handling this compound or cleaning up spills.[4][5]
-
Containment and Cleanup:
-
Prevent further leakage or spillage if it is safe to do so.[5]
-
Avoid the formation of dust.[5]
-
Collect the spilled material using non-sparking tools and place it in a suitable container for disposal.[2][5]
-
Clean the spill area thoroughly to remove any residual contamination.[2]
-
Ensure adequate ventilation during the cleanup process.[5]
-
Do not allow the chemical to enter drains.[5]
-
Quantitative Data on Hazardous Waste Generation
Facilities that generate hazardous waste are categorized based on the quantity of waste produced per calendar month. These categories determine the specific regulations that apply.
| Generator Category | Acutely Hazardous Waste Generation Limit | Non-Acutely Hazardous Waste Generation Limit |
| Conditionally Exempt Small Quantity Generator (CESQG) | ≤ 2.2 pounds (1 kilogram) | ≤ 220 pounds (100 kilograms) |
| Large Quantity Generator | > 2.2 pounds (1 kilogram) | > 220 pounds (100 kilograms) |
Data sourced from general hazardous waste guidelines.[6]
It is imperative for each facility to track its hazardous waste generation to ensure compliance with the appropriate regulatory requirements.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Aminopentamide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Aminopentamide, including detailed operational and disposal plans to build a foundation of trust and safety in your laboratory practices.
Personal Protective Equipment (PPE) for this compound
A thorough risk assessment should be conducted before handling this compound to determine the necessary level of personal protective equipment. The following table summarizes the recommended PPE based on various laboratory operations.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| General Handling & Preparation | Tightly fitting safety goggles with side-shields.[1][2] | Chemical-impervious gloves (e.g., nitrile) and lab coat.[1][3] | Not generally required if handled in a well-ventilated area.[4] |
| Weighing/Transfer of Powder | Tightly fitting safety goggles with side-shields or a full-face shield.[3] | Chemical-impervious gloves and fire/flame resistant and impervious clothing.[1][2] | A full-face respirator may be necessary if exposure limits are exceeded or if dust formation is significant.[1][2] |
| Handling Solutions | Tightly fitting safety goggles with side-shields.[1][2] | Double gloves (nitrile or other impervious materials) and a lab coat.[3] | Not generally required if handled in a well-ventilated area or a chemical fume hood.[4] |
| Accidental Spills | Chemical splash goggles or a full-face shield.[3] | Chemical-impervious gloves, impervious clothing, and appropriate footwear.[1][3] | A full-face respirator may be required depending on the size and nature of the spill.[1] |
Operational Procedures for Safe Handling
Adherence to standardized operating procedures is critical to minimize exposure and ensure a safe working environment.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1][2]
-
For procedures that may generate dust or aerosols, use a chemical fume hood.[2]
-
Ensure that an emergency eye wash station and safety shower are readily accessible.[3][4]
2. Handling Practices:
-
Avoid the formation of dust and aerosols.[2]
-
Wash hands thoroughly after handling.[2]
-
Remove contaminated clothing immediately and wash before reuse.[2]
3. First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4]
-
In case of skin contact: Immediately wash off with soap and plenty of water.[2][4]
-
In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]
Disposal Plan for this compound Waste
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste this compound, including spilled material, in a suitable, properly labeled, and sealed container for disposal.[3]
2. Disposal Method:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.[2]
-
Consider returning unused or expired products to the supplier or contacting a licensed professional waste disposal service.[5]
3. Container Disposal:
-
Before disposing of empty containers, ensure they are thoroughly rinsed.
-
Scratch out all identifying information on the prescription label to protect personal health information.[6]
Experimental Workflow for Handling this compound
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Storage and Handling of Livestock Medicines - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [beta.amstewardship.ca]
- 6. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
